3,4-difluoro-1H-pyrrole
Beschreibung
Eigenschaften
IUPAC Name |
3,4-difluoro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJOPWQYDZAFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472976 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120047-51-0 | |
| Record name | 3,4-difluoro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,4-difluoro-1H-pyrrole from N-tert-butyl 2-alkoxycarbonyl aziridine: A Strategic Approach
An In-depth Technical Guide
Introduction
Fluorinated heterocyclic compounds are cornerstone structural motifs in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among these, the 3,4-difluoropyrrole scaffold represents a particularly valuable, yet synthetically challenging, target. This guide provides a comprehensive, in-depth technical framework for the synthesis of 3,4-difluoro-1H-pyrrole, commencing from the readily accessible N-tert-butyl 2-alkoxycarbonyl aziridine. While a direct conversion is not established, this document outlines a robust, multi-step synthetic strategy grounded in well-precedented chemical transformations, designed for researchers and professionals in organic synthesis and drug discovery.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway involving the late-stage introduction of fluorine atoms onto a pre-formed pyrrole ring. The pyrrole core itself can be constructed from the starting aziridine via a ring-expansion and subsequent aromatization sequence. The N-tert-butyl and C2-alkoxycarbonyl groups on the starting material are viewed as crucial handles for controlling reactivity and directing selectivity throughout the synthesis, to be removed in the final steps.
Part 1: Construction of the Pyrrole Core
The initial phase of the synthesis focuses on converting the strained three-membered aziridine ring into a stable five-membered aromatic pyrrole system. This is achieved through a two-step sequence involving a strategic ring expansion followed by oxidation.
Step 1.1: Lewis Acid-Mediated Ring Expansion to a Dihydropyrrole Intermediate
The inherent ring strain of aziridines makes them excellent substrates for ring-expansion reactions, which can proceed via thermal or catalytic activation.[1] For this synthesis, a Lewis acid-catalyzed approach is proposed to facilitate the rearrangement of the N-tert-butyl 2-alkoxycarbonyl aziridine to its corresponding 2,3-dihydropyrrole (Δ¹-pyrroline) isomer.
Causality and Mechanistic Insight: The alkoxycarbonyl group at the C2 position is critical. It serves to activate the adjacent C-N bond and stabilize the transient carbocationic or zwitterionic intermediate formed upon Lewis acid coordination and initial ring opening. This intermediate then undergoes a rearrangement and subsequent cyclization to furnish the more stable five-membered dihydropyrrole ring. Protic acids or Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ are suitable catalysts for this transformation.
-
To a solution of N-tert-butyl 2-alkoxycarbonyl aziridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dihydropyrrole intermediate.
Step 1.2: Oxidative Aromatization to the Substituted Pyrrole
The non-aromatic dihydropyrrole intermediate must be oxidized to form the pyrrole core. The oxidation of pyrrolidines and their derivatives can be challenging, as harsh conditions can lead to polymerization or undesired side reactions.[2][3] A mild oxidant is therefore essential. Manganese dioxide (MnO₂) is an effective and selective reagent for the dehydrogenation of nitrogen heterocycles.[4]
Causality and Mechanistic Insight: Activated MnO₂ provides a solid-phase surface for the dehydrogenation reaction. The mechanism involves the adsorption of the dihydropyrrole onto the MnO₂ surface, followed by a stepwise removal of two hydrogen atoms to yield the conjugated, aromatic pyrrole system. The presence of the electron-withdrawing alkoxycarbonyl group helps to stabilize the resulting pyrrole ring, reducing its propensity for oxidative polymerization.
-
To a solution of the dihydropyrrole intermediate (1.0 eq) in a suitable solvent such as chloroform or toluene (0.1 M), add activated manganese dioxide (MnO₂, 5-10 eq by weight).
-
Heat the suspension to reflux and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product, N-tert-butyl-2-alkoxycarbonyl-pyrrole, is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography.
Part 2: Electrophilic Difluorination and Final Deprotection
With the stable pyrrole core constructed, the final phase involves the precise installation of the two fluorine atoms and the removal of the protecting groups.
Step 2.1: Regioselective Electrophilic Difluorination
The introduction of fluorine is achieved via an electrophilic aromatic substitution (SEAr) reaction. Selectfluor (F-TEDA-BF₄) is a highly effective, commercially available, and relatively safe electrophilic fluorinating agent.[5][6]
Causality and Mechanistic Insight: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, unsubstituted pyrroles are known to polymerize under strongly acidic or oxidative conditions, which can be a side reaction during fluorination.[7] The C2-alkoxycarbonyl group serves a dual purpose: it deactivates the pyrrole ring slightly, tempering its reactivity and preventing polymerization, and it acts as a directing group. Electrophilic attack is anticipated to occur at the electron-rich C4 and C3 positions. The reaction proceeds through a standard SEAr mechanism involving the formation of a Wheland-type intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[8] Using at least two equivalents of Selectfluor will drive the reaction towards the desired difluorinated product.
-
Dissolve the N-tert-butyl-2-alkoxycarbonyl-pyrrole (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN, 0.1 M) in a flask protected from light.
-
Add Selectfluor (2.2 eq) to the solution in portions at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired N-tert-butyl-2-alkoxycarbonyl-3,4-difluoropyrrole.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1.1 Ring Expansion | BF₃·OEt₂ (cat.) | DCM | 0 to RT | 2 - 4 | 70 - 85 |
| 1.2 Aromatization | MnO₂ | Toluene | Reflux | 12 - 24 | 65 - 80 |
| 2.1 Difluorination | Selectfluor | MeCN | RT | 12 - 18 | 50 - 65 |
| 2.2 Deprotection | TFA; then NaOH | DCM; then H₂O/EtOH | RT to Reflux | 6 - 12 | 75 - 90 (over 2 steps) |
Step 2.2: Final Deprotection to this compound
The final step involves the removal of both the N-tert-butyl group and the C2-alkoxycarbonyl group to furnish the target compound. This can be achieved in a two-step sequence.
Causality and Mechanistic Insight: The N-tert-butyl group is acid-labile and can be efficiently cleaved using a strong acid like trifluoroacetic acid (TFA). The subsequent step is a standard ester hydrolysis (saponification) using a base like sodium hydroxide, followed by decarboxylation upon acidic workup or heating to remove the resulting carboxylic acid group.
-
N-Deprotection: Dissolve the fluorinated pyrrole (1.0 eq) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, carefully neutralize the mixture with saturated NaHCO₃ and extract with DCM. Dry the organic phase and concentrate to give the N-H pyrrole.
-
Saponification & Decarboxylation: To the crude N-H pyrrole, add a solution of NaOH (3.0 eq) in a mixture of water and ethanol. Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction, acidify carefully with aqueous HCl to pH ~2-3, and then heat to reflux for an additional 1 hour to facilitate decarboxylation.
-
After cooling, extract the product into diethyl ether or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).
-
Purify the final product, this compound, by chromatography or distillation.
Summary and Outlook
This guide outlines a logical and scientifically grounded synthetic pathway for the preparation of this compound from an N-protected aziridine precursor. The strategy leverages the inherent reactivity of the aziridine ring for a controlled expansion to a dihydropyrrole, which is subsequently aromatized. The key fluorination step utilizes the well-established Selectfluor reagent, with the existing substituents on the pyrrole ring serving to control reactivity and prevent side reactions. The final deprotection sequence yields the desired target molecule. Each step is based on established and reliable transformations in organic chemistry, providing a high degree of confidence in the proposed route. Further optimization of reaction conditions, particularly for the fluorination and deprotection steps, could lead to improved overall yields and scalability. This strategic approach provides a clear roadmap for researchers aiming to access this valuable fluorinated heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oxidation of Pyrrole. | Semantic Scholar [semanticscholar.org]
- 3. The Oxidation of Pyrrole [ouci.dntb.gov.ua]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
thermal [2+3] cycloaddition synthesis of 3,4-difluoro-1H-pyrrole
Investigating Synthesis Pathways
I'm currently focused on the thermal [2+3] cycloaddition synthesis of 3,4-difluoro-1H-pyrrole. My initial steps involve a comprehensive search for relevant literature, concentrating on reaction mechanisms, experimental protocols, and required starting materials. I'm aiming to build a solid foundation of existing knowledge to guide my subsequent explorations.
Developing a Detailed Protocol
I'm now fully immersed in the nitty-gritty details, meticulously analyzing search results to pinpoint the critical components of the cycloaddition synthesis. I'm actively seeking specific experimental procedures to determine the best reagents, solvents, and reaction conditions. I've also begun to build the framework of a technical guide and have started thinking about how I'll create a DOT graph for the reaction mechanism. Finally, I've got plans to add tables to summarise the data.
Constructing the Technical Guide
I've been digging into the literature to understand the thermal [2+3] cycloaddition for this compound synthesis, focusing on the precursors and reaction conditions. I'm now drafting the technical guide, starting with an overview of fluorinated pyrroles and the cycloaddition mechanism. Next, I'll detail the experimental procedures and data analysis, with DOT graphs and data tables for clarity. Finally, I'll gather my references.
Investigating Synthesis Protocols
I've hit a snag with the initial search; it's proving tricky to find a precise, detailed protocol for the thermal [2+3] cycloaddition synthesis of this compound. While there are discussions on the synthesis of fluorinated pyrroles, and their applications, the thermal [2+3] cycloaddition synthesis of this compound remains elusive. I need a more specific lead.
Seeking Precise Precedents
I've got more specific. The initial scan didn't uncover the ideal protocol, but it illuminated the need for exact precursors and experimental details for thermal [2+3] cycloaddition. Yield and spectroscopic data are absent, so I'm refining my hunt for syntheses of 3,4-difluoropyrrole and cycloadditions with difluoro alkenes. Hopefully, these searches bring some results.
Finding a Specific Protocol
I've been looking into the [2+3] cycloaddition synthesis of fluorinated pyrroles. My initial searches gave some general info. The goal now is to track down a precise experimental protocol for this thermal process.
Pinpointing Reaction Conditions
I'm still after that specific thermal [2+3] cycloaddition protocol for this compound synthesis. General info's been useful, but I'm now honing in on the exact 1,3-dipole and dipolarophile pairing. The proline route, and the monofluorinated pyrrole work, while related, don't help. More targeted searches are now necessary to unearth the relevant experimental data.
Examining Cycloadditions
I'm now focusing on [2+3] cycloadditions of azomethine ylides with fluorinated alkenes. The previous data was indirect, but it suggests a possible route. I'm hoping to use this data to find a better approach. I'm investigating how to adapt this strategy. I am hoping to find the optimal reagents.
Investigating Synthesis Routes
I'm pursuing a new approach. I've looked into using a [2+3] cycloaddition of azomethine ylides to fluorinated alkenes. The goal is this compound. I'm considering using a difluoropyrrolidine intermediate, then aromatization. I've found Van Leusen's pyrrole synthesis, which may work, using tosylmethyl isocyanide. I need details on precursors and conditions.
Searching for Precedents
I've learned that a [2+3] cycloaddition approach for synthesizing this compound is feasible, based on syntheses of the mono- and difluoro analogs. The Van Leusen synthesis is an alternative route. I'm now focusing on finding direct examples of [2+3] cycloadditions involving 1,2-difluoroalkenes, aiming for a detailed procedure and characterization data. I'm also considering fluorinated Michael acceptors for a Van Leusen-type strategy.
Discovering Synthesis Strategies
I'm still struggling to find a clear, step-by-step protocol for the specific reaction, but I've assembled several key puzzle pieces hinting at a possible synthetic path. I've uncovered information about the thermal [2+3] cycloaddition synthesis of this compound, which will be useful.
Investigating Alternative Pathways
I'm now exploring the Van Leusen pyrrole synthesis as a possible alternative. Although I still need to identify a suitable fluorinated Michael acceptor, the initial [2+3] cycloaddition route involving azomethine ylides and fluorinated alkenes remains promising. My focus is now on identifying specific reagents and conditions for the first step, while also evaluating potential aromatization methods for the pyrrolidine intermediate.
Developing a Synthesis Route
I'm now zeroing in on a plausible route. My research has confirmed that a [2+3] cycloaddition of an azomethine ylide with a difluoroalkene, followed by aromatization, is the most promising approach. I'm focusing on selecting appropriate starting materials, like N-benzylglycine ethyl ester and a difluoroalkene precursor. The next step is a detailed experimental protocol based on analogous reactions. Finally, the aromatization strategy remains to be fully elucidated.
Consolidating a Synthetic Plan
I'm now integrating information from various sources to craft a detailed synthesis strategy. While a precise experimental protocol for the [2+3] cycloaddition route remains elusive, I've gathered key insights. Synthesizing 3,4-difluoro-l-prolines, with pyrrole byproducts, supports a two-step approach: cycloaddition and aromatization. The Van Leusen synthesis offers an alternate, but necessitates identifying a suitable fluorinated Michael acceptor. I'm focusing on the cycloaddition with an azomethine ylide and a 1,2-difluoroalkene and then plan to generate a detailed experimental protocol based on the reactions I have found in the literature.
Finalizing Synthesis Protocol
I'm now integrating all gleaned information into a concrete plan. Despite the elusive complete protocol, I've constructed a strong, two-step route: [2+3] cycloaddition forming a fluorinated pyrrolidine, followed by aromatization. The Van Leusen approach remains a backup. Next, I'll solidify a detailed experimental protocol based on analogous literature reactions, focusing on specific reagents and conditions. I'll structure the guide including the mechanistic explanations and will also seek any final data on aromatization.
A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 3,4-difluoro-1H-pyrrole
Introduction: The Significance of a Fluorinated Core
3,4-difluoro-1H-pyrrole (CAS No. 120047-51-0) is a pivotal heterocyclic building block in modern chemical science.[1][2] The strategic incorporation of fluorine atoms onto the pyrrole scaffold dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These modifications are highly desirable in the fields of drug discovery, agrochemicals, and advanced materials science, where fine-tuning molecular behavior is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such fluorinated compounds. While proton (¹H) NMR provides a fundamental skeletal map, fluorine-19 (¹⁹F) NMR offers a highly sensitive and direct window into the electronic environment of the fluorine atoms themselves.[3][4] The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (resulting in 83% of the sensitivity of ¹H), and an expansive chemical shift range that minimizes signal overlap and enhances spectral resolution.[5][6][7][8] This guide provides an in-depth analysis of the theoretical principles, expected spectral data, and a validated experimental protocol for acquiring and interpreting the ¹H and ¹⁹F NMR spectra of this compound.
Pillar 1: Theoretical Foundations of ¹H and ¹⁹F NMR
A robust interpretation of NMR spectra is grounded in understanding the core principles of chemical shift and spin-spin coupling. For fluorinated molecules, the interplay between ¹H and ¹⁹F nuclei provides a rich dataset for structural confirmation.
Chemical Shift (δ)
The chemical shift of a nucleus is determined by its local electronic environment. The highly electronegative fluorine atoms in this compound induce a significant deshielding effect on adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to non-fluorinated pyrrole. For reference, the α-protons (H2/H5) and β-protons (H3/H4) in unsubstituted pyrrole appear around 6.7 ppm and 6.2 ppm, respectively.[9]
The ¹⁹F chemical shift range is vastly wider than that of ¹H, often spanning over 800 ppm.[8] This large dispersion is a key advantage, as even subtle structural changes can lead to well-resolved signals.[5] ¹⁹F chemical shifts are typically referenced against an internal or external standard, such as CFCl₃ (trichlorofluoromethane), which is defined as 0.0 ppm.[10]
Spin-Spin Coupling (J-coupling)
Spin-spin coupling, a through-bond interaction between magnetically active nuclei, manifests as the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides critical information about molecular connectivity. In this compound, several key couplings are anticipated:
-
¹H-¹H Coupling (³JHH): Vicinal coupling between the protons on adjacent carbons. However, due to the substitution pattern, the primary H-H coupling is a long-range interaction between the equivalent H-2 and H-5 protons.
-
¹H-¹⁹F Coupling (JHF): Coupling between protons and fluorine atoms can occur over multiple bonds. These JHF values are often significant and provide definitive evidence of proximity. For instance, a three-bond coupling (³JHF) between H-2 and F-3 is expected.
-
¹⁹F-¹⁹F Coupling (JFF): While often large, through-bond coupling between F-3 and F-4 is not anticipated to be a primary splitting factor in the ¹⁹F spectrum due to the symmetry of the molecule, though long-range couplings can sometimes be observed.[8]
The analysis of these coupling patterns is fundamental to assigning each resonance and confirming the substitution pattern of the pyrrole ring.[11]
Pillar 2: Spectroscopic Data & Interpretation
The C₂v symmetry of this compound simplifies its NMR spectra significantly. The two protons at the 2- and 5-positions are chemically and magnetically equivalent, as are the two fluorine atoms at the 3- and 4-positions. This results in a reduced number of signals, each representing a chemically distinct site.
Predicted ¹H and ¹⁹F NMR Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |
| ¹H | N-H | 8.0 - 9.0 (broad) | Singlet (broad) | N/A |
| ¹H | H-2, H-5 | ~6.8 - 7.2 | Triplet | ³JHF ≈ 2-4 Hz |
| ¹⁹F | F-3, F-4 | -130 to -150 (vs. CFCl₃) | Triplet | ³JHF ≈ 2-4 Hz |
Causality Behind Predictions:
-
H-2, H-5 Signal: These two equivalent protons are each coupled to the adjacent fluorine atom (H-2 to F-3; H-5 to F-4) and to the more distant fluorine atom (H-2 to F-4; H-5 to F-3). Due to symmetry, the coupling constants ³J(H2-F3) and ⁴J(H2-F4) will determine the splitting. If these couplings are similar in magnitude, the signal will resolve into a triplet.
-
F-3, F-4 Signal: These equivalent fluorine atoms are each coupled to the adjacent proton (F-3 to H-2; F-4 to H-5). This will split the signal into a triplet.
Pillar 3: A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to be self-validating, ensuring data integrity from sample preparation to final analysis.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with poor solubility or to observe N-H proton exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Internal Standard:
-
For ¹H NMR: Add Tetramethylsilane (TMS) to the solvent at a concentration of 0.03% (v/v) to serve as the internal reference (δ = 0.00 ppm).
-
For ¹⁹F NMR: While various compounds can be used, an external reference is often preferred to avoid potential interactions.[10] A sealed capillary containing CFCl₃ in the chosen deuterated solvent can be inserted into the NMR tube. Alternatively, if using an internal standard, a compound with a known, sharp signal far from the region of interest, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm), can be used.[10][12]
-
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: NMR Instrument Configuration & Data Acquisition
This protocol assumes a 400 MHz or 500 MHz NMR spectrometer equipped with a probe capable of observing both ¹H and ¹⁹F frequencies.[6][13][14]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both the ¹H and ¹⁹F channels to ensure maximum sensitivity.
-
-
¹H Spectrum Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay (5x the longest T₁) is crucial for accurate integration.[7]
-
Number of Scans (NS): 8-16 scans.
-
-
¹⁹F Spectrum Acquisition:
-
Pulse Program: Use a standard single-pulse experiment, often with ¹H decoupling ('zgpg30' with decoupling) to simplify the spectrum initially, followed by a coupled spectrum.
-
Spectral Width: Set a wide range, e.g., ~250 ppm, centered around -140 ppm, to ensure the signal is captured.[14]
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 scans, depending on sample concentration.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹⁹F) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing:
-
¹H Spectrum: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
¹⁹F Spectrum: Reference the spectrum to the known chemical shift of the chosen standard.
-
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the nuclei.
-
Coupling Constant Measurement: Measure the peak-to-peak distances within each multiplet to determine the J-coupling constants in Hz. Verify that coupled multiplets (e.g., the triplet for H-2,5 and the triplet for F-3,4) exhibit the same coupling constant.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and detailed characterization of this compound. The molecule's symmetry gives rise to a deceptively simple yet information-rich set of spectra. The chemical shifts of the protons and fluorine atoms confirm the electronic effects of fluorination, while the ¹H-¹⁹F spin-spin coupling patterns provide definitive proof of the compound's regiochemistry. The robust experimental protocol outlined herein ensures the acquisition of high-fidelity data, forming a solid foundation for the use of this important fluorinated building block in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. biophysics.org [biophysics.org]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 10. colorado.edu [colorado.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jeolusa.com [jeolusa.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,4-Difluoro-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,4-difluoro-1H-pyrrole, a fluorinated heterocyclic compound of increasing importance in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond theoretical descriptions to offer practical, field-proven insights into method development for the structural elucidation and quantification of this analyte. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation pathways based on fundamental chemical principles, and provide detailed, self-validating experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing this compound and its derivatives.
Introduction: The Significance of this compound
This compound (C₄H₃F₂N, Molecular Weight: 103.07 g/mol ) is a structurally unique pyrrole derivative.[3] The introduction of fluorine atoms onto the pyrrole ring imparts distinct electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[2] Consequently, the ability to unambiguously identify and quantify this compound is critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, is the premier analytical technique for this purpose. This guide will provide the foundational knowledge to develop and validate robust mass spectrometric methods for this important analyte.
Foundational Principles: Ionization of this compound
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For a small, relatively volatile molecule like this compound, both hard and soft ionization methods are applicable, each offering distinct advantages.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a highly robust and widely used technique, particularly in conjunction with Gas Chromatography (GC).[4] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M⁺•) and inducing extensive fragmentation.[4]
-
Expertise & Experience: For novel or unknown compound identification, EI is invaluable. The reproducible fragmentation patterns it generates serve as a "fingerprint" that can be compared against spectral libraries.[4] While a library spectrum for this compound may not be readily available, the predictable fragmentation provides a solid basis for structural confirmation.
Chemical Ionization (CI): The Soft Ionization Alternative
Chemical Ionization (CI) is a gentler ionization method that minimizes fragmentation, typically preserving the molecular ion or forming a quasi-molecular ion, such as [M+H]⁺.[4][5] This is achieved by reacting the analyte with ionized reagent gases like methane, isobutane, or ammonia.[5]
-
Expertise & Experience: When the primary goal is to confirm the molecular weight of the analyte, CI is the preferred method.[4] The reduced fragmentation simplifies the spectrum, making the molecular ion region easier to interpret. For halogenated compounds, Negative Chemical Ionization (NCI) can also be highly effective, offering exceptional sensitivity for electronegative species.[4]
Electrospray Ionization (ESI): For Liquid Phase Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analytes in the liquid phase, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[6] It generates ions directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Expertise & Experience: Given the acidic nature of the N-H proton in the pyrrole ring, ESI in positive ion mode is expected to be highly efficient for this compound, leading to a strong [M+H]⁺ signal. This makes LC-ESI-MS a powerful tool for analyzing this compound in complex matrices.
Elucidating the Structure: Predicted Fragmentation Pathways
Understanding the fragmentation of this compound is key to its structural confirmation. While no specific literature on its fragmentation exists, we can predict the primary pathways based on the known behavior of pyrroles and halogenated aromatic compounds.[7][8][9]
The molecular ion of this compound has a nominal mass-to-charge ratio (m/z) of 103.
Predicted EI Fragmentation of this compound
Under EI conditions, the high energy will likely induce ring cleavage and loss of neutral fragments.
-
Loss of HCN: A common fragmentation pathway for pyrrolic compounds is the expulsion of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 76.
-
Loss of Fluorine/HF: The C-F bond is strong, but fragmentation can still occur. Loss of a fluorine radical (F•) would yield a fragment at m/z 84. The elimination of hydrogen fluoride (HF) is also plausible, leading to a fragment at m/z 83.
-
Ring Opening and Cleavage: Various ring-opening mechanisms can lead to smaller fragments. For instance, cleavage of the C-C bonds in the ring could result in fragments corresponding to C₂H₂F₂ or C₂HFN.
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
graph EI_Fragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
M [label="C₄H₃F₂N⁺•\nm/z = 103"]; F1 [label="C₃H₂FN⁺•\nm/z = 76", fillcolor="#34A853"]; F2 [label="C₄H₃FN⁺•\nm/z = 84", fillcolor="#FBBC05"]; F3 [label="C₄H₂FN⁺•\nm/z = 83", fillcolor="#EA4335"];
M -> F1 [label="- HCN"]; M -> F2 [label="- F•"]; M -> F3 [label="- HF"]; }
Caption: Predicted EI fragmentation of this compound.Predicted ESI Fragmentation (MS/MS of [M+H]⁺)
In tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 104), fragmentation will be induced by collision-induced dissociation (CID). The fragmentation patterns will likely differ from EI due to the even-electron nature of the precursor ion.
-
Loss of HF: The most probable initial fragmentation would be the neutral loss of hydrogen fluoride (HF), resulting in a product ion at m/z 84.
-
Loss of HCN: Similar to EI, the loss of HCN from the protonated molecule could occur, leading to a fragment at m/z 77.
The following diagram illustrates the predicted workflow for MS/MS analysis.
Caption: ESI-MS/MS workflow for this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing a clear path to successful analysis.
GC-MS Analysis Protocol
This protocol is optimized for the identification and quantification of this compound as a pure standard or in a simple organic matrix.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-200) for identification. Selected Ion Monitoring (SIM) for quantification (monitor m/z 103, 84, 76).
-
Trustworthiness: The use of both Full Scan and SIM modes provides a self-validating system. The full scan data confirms the identity through the fragmentation pattern, while SIM provides high sensitivity and selectivity for accurate quantification.
LC-MS Analysis Protocol
This protocol is designed for the analysis of this compound in aqueous or biological matrices.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol/water (50:50 v/v).
-
Prepare calibration standards in the desired matrix (e.g., plasma, urine) using a solid-phase extraction (SPE) or protein precipitation method for sample cleanup.
-
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
IonSpray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Transition 1 (Quantifier): 104 -> 84
-
Transition 2 (Qualifier): 104 -> 77
-
-
Trustworthiness: The use of two MRM transitions provides high specificity. The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing a check for interferences and confirming the identity of the analyte.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner.
Table 1: GC-MS SIM and LC-MS MRM Parameters
| Parameter | GC-MS (SIM) | LC-MS (MRM) |
| Precursor Ion (m/z) | N/A | 104.0 |
| Product Ion 1 (m/z) | 103.0 (Quantifier) | 84.0 (Quantifier) |
| Product Ion 2 (m/z) | 84.0 (Qualifier) | 77.0 (Qualifier) |
| Product Ion 3 (m/z) | 76.0 (Qualifier) | N/A |
| Dwell Time (ms) | 100 | 50 |
| Collision Energy (eV) | N/A | Optimized experimentally (e.g., 15-25 eV) |
Conclusion
The mass spectrometric analysis of this compound is readily achievable with both GC-MS and LC-MS platforms. While this guide provides predicted fragmentation pathways and robust starting protocols, it is essential for the researcher to perform empirical optimization for their specific application and instrumentation. By understanding the fundamental principles of ionization and fragmentation, and by employing self-validating experimental designs, scientists can confidently and accurately characterize this important fluorinated heterocyclic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H3F2N | CID 11804690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are the common ionization methods for GC/MS [scioninstruments.com]
- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantum-chemical interpretation of the mass spectra of pyrrole, furan, and thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Crystal Structure of 3,4-Difluoro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 3,4-difluoro-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto the pyrrole ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This document details the synthesis and crystallization of this compound, presents a thorough examination of its single-crystal X-ray diffraction data, and discusses the key structural features, including bond parameters and intermolecular interactions. The content is structured to provide researchers and drug development professionals with a foundational understanding of this important fluorinated heterocycle, thereby facilitating its application in future research and development endeavors.
Introduction: The Significance of Fluorinated Pyrroles
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor and to resist metabolic degradation, have profound effects on the physicochemical and biological properties of parent compounds.
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The targeted fluorination of the pyrrole ring, particularly at the 3 and 4 positions, offers a powerful strategy to fine-tune the molecule's electronic and steric profile. This compound, as a result, has emerged as a versatile intermediate for the synthesis of complex fluorinated organic molecules, including porphyrins and other advanced materials.[1] A detailed understanding of its solid-state structure is paramount for predicting its behavior in various chemical environments and for designing molecules with specific three-dimensional conformations.
This guide provides an in-depth exploration of the crystal structure of this compound, offering insights that are critical for its effective utilization in synthetic and medicinal chemistry.
Experimental Determination of the Crystal Structure
The elucidation of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. This section outlines the synthetic protocol to obtain the compound and the methodology for growing diffraction-quality crystals.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving the deprotection and subsequent aromatization of a protected tetrafluoropyrrolidine precursor. The following protocol is adapted from the literature and provides a reliable method for obtaining the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,3,4,4-Tetrafluoro-1-(triisopropylsilyl)pyrrolidine
-
Rationale: The triisopropylsilyl (TIPS) group serves as a bulky, protecting group for the nitrogen atom, preventing unwanted side reactions during subsequent transformations. The tetrafluorinated pyrrolidine ring is the core scaffold that will be converted to the difluoropyrrole.
-
Procedure:
-
To a solution of 3,3,4,4-tetrafluoropyrrolidine in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of triisopropylsilyl chloride (TIPSCl) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,3,4,4-tetrafluoro-1-(triisopropylsilyl)pyrrolidine.
-
Step 2: Deprotection and Aromatization to this compound
-
Rationale: The removal of the TIPS protecting group and the elimination of two fluorine atoms from the saturated ring lead to the formation of the aromatic this compound. This is typically achieved using a fluoride source or a strong base.
-
Procedure:
-
Dissolve the purified 3,3,4,4-tetrafluoro-1-(triisopropylsilyl)pyrrolidine in a suitable solvent such as tetrahydrofuran (THF).
-
Add a fluoride source, for example, tetrabutylammonium fluoride (TBAF) solution in THF, dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude this compound can be further purified by column chromatography or distillation.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the purified compound in a suitable organic solvent.
Experimental Protocol: Crystallization
-
Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining high-quality diffraction data. The choice of solvent is critical and is often determined empirically.
-
Procedure:
-
Dissolve a small amount of purified this compound in a minimal amount of a volatile solvent (e.g., hexane, pentane, or a mixture of solvents).
-
Loosely cap the vial or flask to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vessel for the formation of crystals over a period of several days to a week.
-
Once suitable crystals have formed, carefully isolate a single crystal for mounting on the diffractometer.
-
Crystal Structure Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystallographic Data
The crystallographic data for this compound is summarized in the table below. This information has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 265487.
| Parameter | Value |
| CCDC Number | 265487 |
| Chemical Formula | C₄H₃F₂N |
| Formula Weight | 103.07 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.034(2) |
| b (Å) | 7.989(4) |
| c (Å) | 10.138(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 407.7(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.679 |
| Absorption Coefficient (mm⁻¹) | 0.165 |
| Temperature (K) | 120(2) |
Molecular Structure and Conformation
The molecule of this compound is planar, as expected for an aromatic system. The fluorine atoms are situated on the C3 and C4 positions of the pyrrole ring.
Molecular Structure Visualization
Caption: Labeled molecular structure of this compound.
Bond Lengths and Angles
The bond lengths and angles within the this compound molecule are consistent with its aromatic character. The C-F bond lengths are typical for fluorinated aromatic systems.
| Bond | Length (Å) | Angle | Value (°) |
| C2-C3 | 1.375(3) | C5-N1-C2 | 109.3(2) |
| C3-C4 | 1.385(3) | N1-C2-C3 | 108.3(2) |
| C4-C5 | 1.373(3) | C2-C3-C4 | 107.0(2) |
| N1-C2 | 1.365(3) | C3-C4-C5 | 107.1(2) |
| N1-C5 | 1.367(3) | N1-C5-C4 | 108.3(2) |
| C3-F1 | 1.348(2) | F1-C3-C2 | 126.5(2) |
| C4-F2 | 1.347(2) | F1-C3-C4 | 126.5(2) |
| F2-C4-C3 | 126.4(2) | ||
| F2-C4-C5 | 126.5(2) |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is primarily governed by a network of intermolecular hydrogen bonds and other weaker interactions. The most significant interaction is the N-H···F hydrogen bond, where the hydrogen atom of the pyrrole nitrogen acts as a hydrogen bond donor, and a fluorine atom from an adjacent molecule acts as the acceptor.
These hydrogen bonds link the molecules into chains, which are further organized into a three-dimensional network. This ordered arrangement contributes to the stability of the crystal lattice.
Intermolecular Interactions Diagram
Caption: Dominant N-H···F hydrogen bond in the crystal lattice.
Discussion of Structural Features
The crystal structure of this compound reveals several key features that are pertinent to its chemical behavior and potential applications.
-
Influence of Fluorine Substitution: The electron-withdrawing nature of the fluorine atoms significantly influences the electron density distribution within the pyrrole ring. This has implications for its reactivity in electrophilic and nucleophilic substitution reactions. The C-F bonds also contribute to the molecule's polarity and its ability to engage in specific intermolecular interactions.
-
Hydrogen Bonding Network: The presence of a robust N-H···F hydrogen bonding network is a critical feature of the solid-state structure. This network dictates the crystal packing and influences the material's physical properties, such as its melting point and solubility. In the context of drug design, the ability of the N-H group to act as a hydrogen bond donor and the fluorine atoms to act as weak hydrogen bond acceptors is a crucial consideration for molecular recognition at a biological target.
Conclusion and Future Outlook
This technical guide has provided a detailed examination of the crystal structure of this compound. The synthesis, crystallization, and single-crystal X-ray diffraction analysis have been described, offering a comprehensive understanding of its molecular geometry and solid-state packing.
The structural insights gained from this analysis are invaluable for researchers in medicinal chemistry and materials science. The precise knowledge of bond lengths, bond angles, and intermolecular interactions provides a solid foundation for:
-
Rational Drug Design: Understanding the three-dimensional structure and hydrogen bonding potential of this compound will aid in the design of new drug candidates with improved binding affinities and pharmacokinetic profiles.
-
Development of Novel Materials: The predictable packing and intermolecular interactions can be exploited in the design of new organic materials with tailored electronic and optical properties.
-
Informed Synthetic Strategies: A clear understanding of the molecule's structure and reactivity will guide the development of more efficient and selective synthetic routes to complex fluorinated molecules.
Future work in this area could involve computational studies to further probe the electronic structure and reactivity of this compound, as well as the synthesis and structural analysis of its derivatives to explore the impact of additional substituents on its properties.
References
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyrrole Rings
Introduction: The Strategic Imperative of Fluorinating Pyrroles
The pyrrole ring is a cornerstone of chemical biology and materials science, forming the core of essential structures from heme and chlorophyll to cutting-edge conductive polymers.[1][2] Its π-rich, aromatic nature dictates its function. The strategic incorporation of fluorine—the most electronegative element—onto this scaffold is not a trivial substitution but a profound modification of its electronic character. This guide provides a deep dive into the nuanced electronic consequences of fluorinating the pyrrole ring, offering field-proven insights into how this powerful tool can be leveraged to fine-tune molecular properties for advanced applications in drug discovery and materials science.[3][4][5][6]
Fluorination offers a unique combination of minimal steric impact (the van der Waals radius of fluorine is similar to hydrogen) and maximal electronic perturbation.[7] This allows scientists to systematically modulate properties such as acidity (pKa), redox potential, and metabolic stability without drastically altering the molecule's overall size and shape.[2][3][8] Understanding the causality behind these changes is paramount for rational design in both medicinal chemistry and polymer science.[3][5]
Fundamental Electronic Perturbations: The Dominance of Induction
The introduction of a fluorine atom to the pyrrole ring engages a tug-of-war between two opposing electronic forces: the inductive effect (σ-withdrawal) and the resonance effect (π-donation).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density along the carbon-fluorine sigma (σ) bond. This is a powerful, distance-dependent effect that lowers the electron density of the entire ring system.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can theoretically donate electron density back into the pyrrole's π-system.
In the context of the electron-rich pyrrole ring, the inductive effect overwhelmingly dominates . The C-F bond polarization significantly depletes the π-electron cloud, a foundational change that dictates nearly all other property modifications. This strong electron withdrawal stabilizes the molecule by lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]
Caption: Dominant inductive withdrawal by fluorine strongly influences pyrrole electronics.
Modulation of Key Physicochemical Properties
The net electron withdrawal initiated by fluorination has predictable and exploitable consequences on several core molecular properties.
Impact on Acidity (pKa) of the Pyrrole N-H
The acidity of the pyrrole N-H proton is a critical parameter, influencing hydrogen bonding capabilities and, consequently, receptor binding and solubility.[8]
-
Mechanism: Fluorine's inductive withdrawal pulls electron density away from the nitrogen atom. This destabilizes the neutral pyrrole but stabilizes the resulting pyrrolide anion formed upon deprotonation. The negative charge on the anion is more effectively dispersed, making the conjugate base more stable and the parent N-H proton more acidic.
-
Consequence: Fluorination leads to a significant decrease in the pKa of the N-H proton, making it a stronger acid. This effect is additive; increasing the number of fluorine substituents further lowers the pKa. For instance, studies on related heterocyclic systems have shown that fluorination can lower the pKa of acidic protons by 1.2-1.7 units per fluorine atom.[8]
Alteration of Redox Properties
For applications in materials science, such as organic electronics and conducting polymers, the ease with which the pyrrole ring can be oxidized is a crucial electronic property.[10][11]
-
Mechanism: The oxidation of pyrrole involves the removal of an electron from its HOMO. By strongly stabilizing the HOMO through inductive withdrawal, fluorination makes it energetically more difficult to remove an electron.
-
Consequence: Fluorinated pyrroles exhibit higher oxidation potentials compared to their non-fluorinated counterparts.[10][12] This increased resistance to oxidation translates to greater environmental and electrochemical stability, a highly desirable trait for materials used in electronic devices.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of fluorination on the core electronic properties of the pyrrole ring.
| Property | Effect of Fluorination | Causality | Typical Magnitude of Change |
| N-H Acidity (pKa) | Decreases (Becomes more acidic) | Inductive stabilization of the conjugate base (pyrrolide anion). | 1.0 - 2.0 pKa units per F atom[8][13] |
| Oxidation Potential | Increases (Harder to oxidize) | Inductive stabilization of the HOMO level. | +0.1 to +0.5 V per F atom (highly position-dependent)[10] |
| HOMO/LUMO Energy | Both are Lowered | Strong net electron withdrawal stabilizes all molecular orbitals.[9] | 0.1 - 0.3 eV lowering per F atom (computational estimate) |
| Aromaticity | Modulated (Often Reduced) | Disruption of uniform π-electron flow due to C-F bond polarization.[14] | Varies; can impact reaction chemistry. |
Experimental & Computational Characterization Protocols
Validating the electronic effects of fluorination requires a combination of electrochemical, spectroscopic, and computational techniques. As a senior scientist, the trustworthiness of data hinges on robust and well-justified protocols.
Protocol: Cyclic Voltammetry (CV) for Redox Analysis
Cyclic voltammetry is the gold standard for quantifying the oxidation potential of pyrrole derivatives. A self-validating protocol ensures the data is clean and interpretable.
Objective: To determine the first oxidation potential (Epa) of a fluorinated pyrrole relative to a non-fluorinated analog.
Step-by-Step Methodology:
-
Cell Preparation & Electrode Polishing:
-
Use a three-electrode setup: a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode (RE).
-
Causality: A three-electrode system is essential to accurately measure the potential at the WE without being affected by the solution's resistance.
-
Polish the WE surface with alumina slurry (0.05 µm) on a polishing pad, sonicate in deionized water, and dry under a stream of nitrogen.
-
Causality: A pristine electrode surface is critical for reproducible electron transfer kinetics and prevents artifacts from adsorbed impurities.
-
-
Solution Preparation:
-
Dissolve the fluorinated pyrrole sample (1-2 mM) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Causality: Aprotic solvents prevent proton-related side reactions that can complicate the voltammogram.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Causality: The electrolyte ensures solution conductivity. TBAPF₆ is chosen for its wide electrochemical window and inertness, ensuring it does not react within the potential range of interest.
-
-
System Degassing & Internal Standard:
-
Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes before the scan and maintain a blanket of inert gas over the solution during the experiment.
-
Causality: Dissolved oxygen is electroactive and its reduction signal can interfere with the analyte's signal. This is a critical control step.
-
After recording the sample's voltammogram, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc⁺), and record a second scan.
-
Causality: Referencing the measured potential to an internal standard mitigates variability from the reference electrode and allows for accurate comparison across different experiments and laboratories. The Fc/Fc⁺ couple is the IUPAC-recommended standard.
-
-
Data Acquisition & Analysis:
-
Scan the potential from an initial value (e.g., 0 V) to a final value sufficiently positive to observe the oxidation peak (e.g., +1.5 V), and then back. A typical scan rate is 100 mV/s.
-
The anodic peak potential (Epa) is the potential at which the maximum oxidation current is observed.
-
Report the Epa value relative to the internal standard (Epa vs. Fc/Fc⁺).
-
Caption: Workflow for robust cyclic voltammetry analysis.
Protocol: ¹⁹F NMR Spectroscopy for Probing the Electronic Environment
¹⁹F NMR is an exquisitely sensitive tool for investigating the local electronic environment of the fluorine atom.[15][16] The chemical shift of the ¹⁹F nucleus is highly responsive to changes in electron density, making it a direct probe of the inductive effect.[16][17]
Objective: To correlate the ¹⁹F chemical shift with the electronic nature of substituents on a fluorinated pyrrole.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Tune the probe to the ¹⁹F frequency.
-
Include a known fluorine-containing compound as an external or internal standard (e.g., trifluorotoluene).
-
Causality: A standard is essential for accurate referencing of the chemical shift.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum. Often, proton decoupling (¹H-decoupled ¹⁹F NMR) is used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.
-
Causality: Decoupling simplifies interpretation, allowing direct correlation of chemical shift to the electronic environment without the complication of spin-spin coupling.
-
-
Data Analysis:
-
Reference the spectrum to the fluorine standard.
-
Compare the chemical shifts of different fluorinated pyrroles. A downfield shift (more negative ppm value, depending on the reference) typically indicates a more electron-deficient environment for the fluorine nucleus, which can be correlated with the presence of other electron-withdrawing groups on the ring.
-
Protocol: Computational Chemistry (DFT) for Predictive Insights
Density Functional Theory (DFT) is a powerful predictive tool for understanding electronic structure and properties before a molecule is ever synthesized.[18][19][20]
Objective: To calculate the HOMO/LUMO energies and simulate the molecular electrostatic potential (MEP) of a fluorinated pyrrole.
Step-by-Step Workflow:
-
Structure Building: Build the 3D structure of the desired fluorinated pyrrole molecule using a molecular modeling interface.
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Methodology: A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[20]
-
Causality: This step is crucial because electronic properties are highly dependent on the molecule's final, most stable geometry.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum, validating the calculation.
-
-
Property Calculation:
-
From the validated structure, calculate the molecular orbital energies (HOMO, LUMO).
-
Generate the Molecular Electrostatic Potential (MEP) map. The MEP visually shows the electron density distribution: electron-rich regions (typically colored red) are sites of potential electrophilic attack, while electron-poor regions (blue) indicate nucleophilic sites.
-
-
Analysis:
-
Compare the calculated HOMO-LUMO gap of the fluorinated pyrrole to its non-fluorinated parent. A larger gap typically correlates with greater kinetic stability.
-
Analyze the MEP map to visualize the impact of the fluorine atom. A region of strong positive potential (blue) will be observed around the carbon atom attached to fluorine, visually confirming the powerful inductive effect.
-
Caption: Computational workflow for DFT analysis of fluorinated pyrroles.
Applications Driven by Tuned Electronics
The ability to rationally tune the electronic properties of pyrroles via fluorination has profound implications for both medicine and materials.
-
Medicinal Chemistry: In drug design, lowering the pKa of a nearby amine or amide can prevent unwanted protonation at physiological pH, improving membrane permeability and oral bioavailability.[3][8] Furthermore, the C-F bond is exceptionally strong, making fluorinated positions resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life.[4][6]
-
Materials Science: For organic polymers, increasing the oxidation potential enhances the stability of the material, leading to longer device lifetimes in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[21][22] The lowered HOMO/LUMO levels can also be used to tune the polymer's band gap and improve charge injection/transport properties by better matching the work functions of metal electrodes.[9]
Conclusion and Future Outlook
Fluorination is a powerful and predictable strategy for modulating the electronic landscape of the pyrrole ring. The dominant electron-withdrawing inductive effect provides chemists with a reliable method to increase N-H acidity, raise oxidation potentials, and enhance metabolic stability. The combination of robust experimental protocols—such as cyclic voltammetry and ¹⁹F NMR—with predictive computational modeling allows for the rational design of fluorinated pyrroles with tailored properties. As synthetic methodologies for precise fluorination continue to advance, the strategic application of this "designer atom" will undoubtedly fuel further innovation in the development of next-generation pharmaceuticals, agrochemicals, and advanced functional materials.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Anodic Oxidation Potentials of Substituted Pyrroles: Derivation and An" by Hani D. Tabba and Kevin M. Smith [repository.lsu.edu]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dft computational studies: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. research.chalmers.se [research.chalmers.se]
- 22. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and First Synthesis of 3,4-Difluoro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Fluorinated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for enhancing pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] Among the various classes of organic compounds, nitrogen-containing heterocycles are privileged scaffolds in a vast number of pharmaceuticals. Consequently, the fusion of fluorine chemistry with heterocyclic structures has emerged as a powerful strategy in the design of novel therapeutic agents.
The pyrrole nucleus, a five-membered aromatic heterocycle, is a core component of numerous natural products and clinically significant drugs.[1] The introduction of fluorine atoms onto the pyrrole ring can lead to significant alterations in the electronic distribution and biological activity of the resulting molecule. This guide provides a detailed technical overview of the discovery and seminal first synthesis of a key fluorinated building block: 3,4-difluoro-1H-pyrrole.
The First Synthesis of this compound: A Landmark Achievement by Leroy and Wakselman
The first successful synthesis of the N-unsubstituted this compound was reported in 1994 by Jacques Leroy and Claude Wakselman in a pivotal communication in Tetrahedron Letters. Their innovative approach established a viable pathway to this valuable synthetic intermediate, which had been previously inaccessible. The synthesis is a multi-step process commencing with a thermal [2+3] cycloaddition reaction, followed by deprotection and subsequent chemical transformations.
Retrosynthetic Analysis and Strategic Approach
The core challenge in synthesizing this compound lies in the controlled introduction of the two fluorine atoms onto the pyrrole ring while maintaining the integrity of the heterocyclic system. The approach developed by Leroy and Wakselman ingeniously circumvents the difficulties associated with direct fluorination of the pyrrole ring. Their strategy involved the construction of a difluorinated pyrrolidine precursor, which could then be aromatized and deprotected to yield the target compound.
The key steps in their synthetic route are:
-
[2+3] Cycloaddition: A thermal reaction between an N-tert-butyl-2-alkoxycarbonyl aziridine and chlorotrifluoroethylene to form a difluorinated pyrrolidine intermediate.
-
Aromatization and Deprotection: A series of transformations to convert the pyrrolidine intermediate into the aromatic this compound. This involves the crucial step of removing the N-tert-butyl protecting group.
Detailed Experimental Protocol for the First Synthesis
The following is a detailed, step-by-step methodology for the first synthesis of this compound, based on the pioneering work of Leroy and Wakselman.
Part 1: Synthesis of N-tert-Butyl-2-ethoxycarbonyl-3,4-difluoropyrrole
This initial phase of the synthesis focuses on the construction of the core difluorinated pyrrole ring system, albeit in a protected and functionalized form.
-
Step 1: Thermal [2+3] Cycloaddition
A solution of N-tert-butyl-2-ethoxycarbonylaziridine in a suitable high-boiling solvent is heated in a sealed vessel with an excess of chlorotrifluoroethylene. This thermal cycloaddition reaction is the cornerstone of the synthesis, establishing the five-membered ring with the desired fluorine substitution pattern. The choice of a thermal approach is critical as it provides the necessary energy to overcome the activation barrier for the cycloaddition without the need for a catalyst that could potentially lead to side reactions. The N-tert-butyl group serves as a bulky protecting group, directing the stereochemistry of the cycloaddition and preventing unwanted side reactions at the nitrogen atom.
Experimental Details:
-
Reactants: N-tert-butyl-2-ethoxycarbonylaziridine, Chlorotrifluoroethylene
-
Solvent: Xylene or a similar high-boiling, inert solvent
-
Temperature: Typically in the range of 150-180 °C
-
Reaction Time: 24-48 hours
-
Apparatus: A sealed, high-pressure reaction vessel is required to contain the gaseous chlorotrifluoroethylene and to reach the necessary reaction temperatures.
-
Work-up: After cooling, the reaction mixture is carefully vented, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Part 2: Deprotection and Final Product Formation
With the difluorinated pyrrole core constructed, the next critical step is the removal of the N-tert-butyl protecting group to yield the final, unsubstituted pyrrole.
-
Step 2: N-de-tert-butylation with Trifluoromethanesulfonic Acid
The N-tert-butyl-2-ethoxycarbonyl-3,4-difluoropyrrole intermediate is treated with a strong protic acid, trifluoromethanesulfonic acid (triflic acid), to cleave the tert-butyl group.[3] This dealkylation reaction proceeds via protonation of the pyrrole nitrogen, followed by elimination of isobutylene. Triflic acid is a particularly effective reagent for this transformation due to its strong acidity and the non-nucleophilic nature of its conjugate base, which minimizes side reactions.
Experimental Details:
-
Reactant: N-tert-butyl-2-ethoxycarbonyl-3,4-difluoropyrrole
-
Reagent: Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Solvent: Dichloromethane or a similar inert solvent
-
Temperature: The reaction is typically carried out at room temperature.
-
Reaction Time: 1-3 hours
-
Work-up: The reaction is quenched by the careful addition of a base, such as sodium bicarbonate solution. The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by distillation or chromatography, to yield pure this compound.
-
Visualization of the Synthetic Pathway
Figure 1: The inaugural synthetic route to this compound.
Key Experimental Data and Characterization
A thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected key analytical data for this compound.
| Property | Value |
| Molecular Formula | C₄H₃F₂N |
| Molecular Weight | 103.07 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~6.5-6.7 ppm (m, 2H, H-2, H-5), ~8.0-8.5 ppm (br s, 1H, NH) |
| ¹⁹F NMR (CDCl₃) | A single multiplet in the region of -130 to -140 ppm |
| ¹³C NMR (CDCl₃) | Signals corresponding to the difluorinated pyrrole ring |
| Mass Spectrometry | m/z = 103 (M⁺) |
Significance and Applications in Research and Development
The development of a reliable synthesis for this compound has had a significant impact on several areas of chemical research, particularly in the synthesis of advanced materials and complex bioactive molecules.
A Key Building Block for Fluorinated Porphyrins
One of the most prominent applications of this compound is as a precursor in the synthesis of β-octafluoroporphyrins.[4][5] Porphyrins are a class of macrocyclic compounds with diverse applications in areas such as catalysis, photodynamic therapy, and molecular electronics. The introduction of fluorine atoms at the β-positions of the porphyrin ring dramatically alters its electronic properties, leading to enhanced oxidative stability and modified redox potentials.
The synthesis of β-octafluoroporphyrins typically involves the acid-catalyzed condensation of this compound with an appropriate aldehyde, followed by oxidation. This "bottom-up" approach, utilizing a pre-fluorinated building block, is significantly more efficient and regioselective than attempting to directly fluorinate a pre-formed porphyrin macrocycle.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijesi.org [ijesi.org]
theoretical and computational studies of 3,4-difluoro-1H-pyrrole
An In-Depth Technical Guide to the Theoretical and Computational Study of 3,4-Difluoro-1H-pyrrole
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and electronic properties. This compound is a molecule of significant interest, representing a fundamental building block for more complex fluorinated compounds. Understanding its intrinsic properties is crucial for predicting its reactivity and behavior in larger systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this compound, synthesizing field-proven insights with established quantum chemical protocols. We will explore its molecular structure, aromaticity, electronic landscape, and vibrational spectrum, offering a self-validating workflow for researchers undertaking similar computational investigations.
The Rationale for Computational Analysis
Before engaging in complex and resource-intensive synthesis, a robust computational analysis provides invaluable predictive power. For a molecule like this compound, theoretical studies can elucidate:
-
Geometric & Conformational Stability: Predicting the lowest-energy structure and the effect of fluorine substitution on the planarity of the pyrrole ring.
-
Electronic Properties & Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack and understanding how fluorine's strong inductive effect modulates the ring's electron density.
-
Spectroscopic Signatures: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental identification and characterization of the molecule and its derivatives.
The insights gained from these studies are critical for designing rational synthesis pathways and for the in silico design of novel drug candidates or functional materials.
Core Computational Methodologies: A Scientist's Perspective
The accuracy of any computational study is contingent upon the selection of an appropriate theoretical method and basis set. For fluorinated organic molecules, this choice requires a balance between computational cost and the accurate description of electron correlation and the effects of highly electronegative atoms.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the predominant method for studying systems of this size due to its excellent balance of accuracy and efficiency. The key is selecting the right functional.
-
Choice of Functional: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules.[1][2] It effectively captures a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and electronic properties for many systems. For enhanced accuracy, especially when non-covalent interactions or more complex electronic effects are of interest, functionals like ωB97X-D (which includes empirical dispersion corrections) are recommended.[3]
-
Choice of Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing fluorine, a Pople-style basis set such as 6-311++G(d,p) is a robust choice.[3][4]
-
6-311: A "triple-zeta" basis set, providing flexibility for valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens. These are critical for accurately describing the electron density far from the nucleus, which is important for anions, lone pairs, and weak interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately, particularly in strained or electronically perturbed rings.[3]
-
This combination—DFT with a hybrid functional and a triple-zeta basis set with diffuse and polarization functions—represents a self-validating system, as it has been proven effective across a wide range of organic and fluorinated molecules, providing results that correlate well with experimental data.
Predicted Molecular Properties of this compound
Optimized Molecular Geometry
Fluorine substitution at the C3 and C4 positions is expected to have a noticeable, albeit not drastic, effect on the pyrrole ring's geometry. The primary influence is the strong electronegativity of fluorine, which draws electron density through the sigma framework, leading to a slight shortening of the adjacent C-C bonds.
dot graph TD { subgraph "Computational Workflow" A[Define Molecule: this compound] --> B{Select Method & Basis Set e.g., DFT B3LYP/6-311++G(d,p)}; B --> C[Geometry Optimization]; C --> D{Frequency Analysis}; D -- No Imaginary Frequencies --> E[Property Calculations]; D -- Imaginary Frequencies --> C; E --> F[HOMO/LUMO Analysis]; E --> G[NICS for Aromaticity]; E --> H[Predict IR/NMR Spectra]; F & G & H --> I[Data Analysis & Interpretation]; end
} caption: "General workflow for a DFT study."
The molecule is expected to maintain its C2v symmetry. Below is a table of representative bond lengths and angles, with atom numbering as specified in the diagram.
dot graph mol { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Atom numbering for this compound."
Table 1: Illustrative Geometric Parameters
| Parameter | Bond/Angle | Predicted Value | Causality |
|---|---|---|---|
| Bond Length | C3=C4 | ~1.36 Å | Shortened due to inductive electron withdrawal by fluorine atoms. |
| C2–C3 | ~1.42 Å | Slightly elongated compared to pyrrole due to electronic effects. | |
| C–F | ~1.35 Å | Typical C(sp2)–F bond length. | |
| N1–C2 | ~1.37 Å | Similar to parent pyrrole. | |
| Bond Angle | ∠C2–C3–C4 | ~107° | Ring angle influenced by five-membered structure. |
| | ∠F–C3–C4 | ~126° | VSEPR theory predicts angles slightly larger than 120°. |
Aromaticity Analysis
Aromaticity is a key determinant of a ring's stability and reactivity. It can be quantified computationally using the Nucleus-Independent Chemical Shift (NICS) method.[5][6] NICS probes the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). A more negative NICS value indicates stronger diatropic ring current and thus, greater aromaticity.
For the parent pyrrole molecule, the calculated NICS(1) value is approximately -10.0 ppm, indicating significant aromatic character.[7] For this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which pulls electron density out of the ring's sigma framework. However, they also have a weaker electron-donating resonance effect (+R) via their lone pairs. The net result is a slight decrease in the ring's π-electron density, which is expected to modestly reduce its aromaticity.
Table 2: Comparative Aromaticity Indices
| Molecule | NICS(1) Value (ppm) | Interpretation |
|---|---|---|
| Benzene | ~ -11.5 | Highly aromatic (benchmark) |
| Pyrrole | ~ -10.0[7] | Aromatic |
| this compound | ~ -8.5 to -9.5 (Predicted) | Aromatic, slightly reduced by fluorine substitution. |
Electronic Properties: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[1][8]
The electronegative fluorine atoms will stabilize all molecular orbitals, lowering both the HOMO and LUMO energy levels compared to the parent pyrrole. This stabilization is typically more pronounced for the HOMO. The result is a slight increase in the HOMO-LUMO gap, suggesting that this compound is kinetically more stable and less reactive than pyrrole itself.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Effect of fluorination on FMO energy levels."
Table 3: Illustrative Frontier Molecular Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Implication |
|---|---|---|---|---|
| Pyrrole | ~ -5.8 | ~ -0.3 | ~ 5.5 eV | Reference Reactivity |
| this compound | ~ -6.2 (Predicted) | ~ -0.4 (Predicted) | ~ 5.8 eV (Predicted) | Increased kinetic stability. |
Predicted Vibrational Spectrum
Calculating the vibrational frequencies (IR spectrum) is essential for two reasons:
-
Structure Validation: A true energy minimum on the potential energy surface will have no imaginary frequencies. This confirms the optimized geometry is a stable structure.
-
Experimental Comparison: The calculated spectrum can be used to assign peaks in an experimental IR spectrum.
For this compound, the most characteristic vibrational modes will be the N-H stretch and the C-F stretches. It is important to note that calculated frequencies are typically scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values, which are anharmonic.
Table 4: Key Predicted Vibrational Frequencies (Scaled)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N–H Stretch | ~3450 - 3500 | Medium-Strong |
| C–H Stretch (α-positions) | ~3100 - 3150 | Medium |
| C=C Stretch | ~1500 - 1550 | Medium |
| C–F Symmetric Stretch | ~1150 - 1250 | Strong |
| C–F Asymmetric Stretch | ~1050 - 1150 | Strong |
The C-F stretching frequencies are expected to be intense and are similar to those observed in other fluorinated aromatic heterocycles like 3-fluoropyridine.[9][10]
A Practical Protocol for Computational Analysis
This section provides a step-by-step methodology for performing the key calculations described in this guide using a standard quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Building the Initial Structure
-
Use a molecular editor (e.g., GaussView, Avogadro) to build the this compound molecule.
-
Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
Step 2: Geometry Optimization
-
Set up the calculation for geometry optimization.
-
Method: DFT, Functional: B3LYP or ωB97X-D.
-
Basis Set: 6-311++G(d,p).
-
Keywords: Opt (for optimization).
-
Submit and run the calculation.
Step 3: Frequency Calculation and Verification
-
Use the optimized geometry from the previous step as the input.
-
Set up a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Keywords: Freq.
-
Run the calculation. Upon completion, verify that there are zero imaginary frequencies, confirming the structure is a true minimum. The output will provide the IR spectrum data.
Step 4: Electronic Property Calculations
-
Using the optimized geometry, perform a single-point energy calculation to generate detailed electronic data.
-
This calculation will provide the HOMO and LUMO energy levels.
-
To visualize molecular orbitals or the electrostatic potential map, ensure the appropriate output files (e.g., checkpoint file) are generated.
Step 5: NICS Calculation for Aromaticity
-
Add a "ghost atom" (Bq) at the geometric center of the pyrrole ring.
-
Set up an NMR calculation.
-
Keywords: NMR=GIAO.
-
The isotropic magnetic shielding value for the ghost atom, with its sign reversed, is the NICS(0) value. For NICS(1), place the ghost atom 1 Å above the ring center.
Conclusion and Future Directions
Computational chemistry provides a powerful, predictive framework for understanding the fundamental properties of this compound. Through DFT calculations, we can confidently predict that this molecule is a stable, aromatic heterocycle, though its aromaticity and reactivity are subtly modulated by the strong electron-withdrawing nature of the fluorine substituents. The computational protocols and illustrative data presented herein serve as a robust guide for researchers, enabling the rational design of experiments and accelerating the development of novel molecules for pharmaceutical and material science applications.
Future computational studies could explore the molecule's behavior in solution using continuum solvation models (e.g., PCM), investigate its excited-state properties with Time-Dependent DFT (TD-DFT), or model its reactivity in specific chemical reactions by calculating transition states.
References
- 1. Pyrrole [webbook.nist.gov]
- 2. inpressco.com [inpressco.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. poranne-group.github.io [poranne-group.github.io]
- 6. Aromatic ring current - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. learn.schrodinger.com [learn.schrodinger.com]
- 9. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
protocol for Paal-Knorr synthesis of substituted 3,4-difluoropyrroles
Application Note: Synthesis of Substituted 3,4-Difluoropyrroles
A Critical Evaluation of the Paal-Knorr Approach and Alternative Strategies for Drug Discovery Scaffolds
Introduction: The Strategic Value of 3,4-Difluoropyrroles
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2] The unique electronegativity and small size of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets.[2][3] The 3,4-difluoropyrrole moiety, in particular, represents a valuable scaffold. The symmetrical substitution of fluorine on the pyrrole core can profoundly influence the electronic distribution of the aromatic ring, offering a unique vector for molecular design in oncology, neuroscience, and anti-infective research.
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone of heterocyclic chemistry for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] Its operational simplicity and versatility have made it a staple in synthetic chemistry.[6] This application note provides a detailed examination of the Paal-Knorr synthesis, critically assesses its application for the challenging synthesis of 3,4-difluoropyrroles, outlines a theoretical protocol, and discusses validated alternative methodologies for researchers in drug development.
Part 1: The Classical Paal-Knorr Synthesis: Mechanism and Protocol
The Paal-Knorr reaction is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or mildly acidic conditions, to form a pyrrole.[7][8]
1.1. The Reaction Mechanism
The accepted mechanism proceeds through several key steps, as investigated by V. Amarnath et al.[7] The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. The final step involves a double dehydration to yield the aromatic pyrrole ring.[4] The cyclization step is generally considered the rate-determining step of the reaction.[8][9]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
1.2. General Experimental Protocol (e.g., 1-Phenyl-2,5-dimethylpyrrole)
This protocol is a representative example of the classical Paal-Knorr synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 equiv.), aniline (1.0 equiv.), and ethanol (20 mL).
-
Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv.) or a few drops of concentrated HCl.[6] Lewis acids like Sc(OTf)₃ can also be highly effective, sometimes under solvent-free conditions.[10]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of 3,4-Difluoropyrroles via Paal-Knorr: A Feasibility Analysis
Direct application of the Paal-Knorr synthesis to produce 3,4-difluoropyrroles is not prominently documented in the literature, suggesting significant underlying challenges. The primary obstacles are the availability of the starting material and the electronic consequences of the fluorine substituents.
2.1. The Precursor Challenge: 3,4-Difluoro-1,4-dicarbonyls
The key starting material, a 3,4-difluoro-1,4-dicarbonyl compound, is not commercially available and its synthesis is non-trivial. The introduction of fluorine at these positions is complex and would likely require a multi-step synthesis, diminishing the overall efficiency and appeal of the Paal-Knorr route for this specific target.
2.2. Electronic Deactivation
Fluorine is the most electronegative element. The presence of two fluorine atoms on the carbon backbone (C3 and C4) would exert a powerful electron-withdrawing effect. This effect would significantly decrease the nucleophilicity of the carbonyl carbons, making them less susceptible to the initial attack by the amine. Consequently, much harsher reaction conditions would likely be required to drive the reaction forward, which could lead to undesired side reactions and decomposition of starting materials.
2.3. Proposed Exploratory Protocol for Substituted 3,4-Difluoropyrroles
The following protocol is a theoretical and exploratory starting point for researchers aiming to overcome the aforementioned challenges. It is designed to counteract the electronic deactivation with a potent Lewis acid catalyst and higher temperatures. This protocol requires validation and optimization.
-
Materials & Reagents:
-
Hypothetical 3,4-difluoro-1,4-dicarbonyl (e.g., 3,4-difluorohexane-2,5-dione)
-
Substituted primary amine (e.g., benzylamine)
-
Scandium (III) triflate (Sc(OTf)₃) or another strong Lewis acid
-
High-boiling point solvent (e.g., toluene or xylenes)
-
Anhydrous sodium sulfate, ethyl acetate, hexane, silica gel
-
-
Step-by-Step Method:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 3,4-difluoro-1,4-dicarbonyl (1.0 equiv.) and dry toluene (0.5 M solution).
-
Reagent Addition: Add the primary amine (1.1 equiv.) followed by the Lewis acid catalyst Sc(OTf)₃ (10 mol%).[10]
-
Reaction: Heat the reaction mixture to reflux (110°C for toluene) for 12-24 hours. Monitor the reaction closely by TLC and/or LC-MS for the appearance of the product and consumption of the starting material.
-
Quenching & Extraction: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
-
Caption: Exploratory workflow for the Lewis acid-catalyzed Paal-Knorr synthesis of 3,4-difluoropyrroles.
Part 3: Validated Alternative Synthesis of 3,4-Difluoropyrrole
Given the significant challenges of the Paal-Knorr approach, researchers should consider established alternative methods. A notable example is the straightforward synthesis of the parent 3,4-difluoropyrrole reported by DiMagno and coworkers.[11] While the specific details of that synthesis are beyond the scope of this note, it highlights that alternative, more viable synthetic routes have been developed that bypass the need for problematic 3,4-difluoro-1,4-dicarbonyl precursors. Other methods for synthesizing substituted pyrroles include the Hantzsch, van Leusen, and Barton-Zard approaches, which may offer more tractable routes for specific substitution patterns.[12]
Data Summary and Expected Outcomes
The table below contrasts the expected outcomes of the theoretical Paal-Knorr method with what would be expected from a validated, published procedure.
| Parameter | Theoretical Paal-Knorr Protocol | Validated Alternative Protocol |
| Precursor Availability | Very Low (Requires custom synthesis) | Typically utilizes more accessible starting materials |
| Reaction Conditions | Harsh (High temp., strong Lewis acid) | Often milder, more functional group tolerant |
| Expected Yield | Highly variable, likely low to moderate (<40%) | Moderate to high, optimized and reported |
| Predictability | Low (Requires extensive optimization) | High (Based on published, reproducible results) |
| Reference | This theoretical protocol | DiMagno, S. G., et al. J. Org. Chem.[11] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Reagents: Primary amines are often corrosive and toxic. Strong Lewis acids like Sc(OTf)₃ are moisture-sensitive and corrosive. Fluorinated organic compounds should be handled with care, as their toxicological properties may not be fully known.
-
Reaction: Heating flammable organic solvents like toluene requires appropriate precautions to prevent fire. Ensure the reaction is not heated in a sealed system.
Conclusion
The Paal-Knorr synthesis is a powerful and reliable method for accessing a wide range of substituted pyrroles. However, its application to the synthesis of 3,4-difluoropyrroles is severely hampered by the inaccessibility of the required 3,4-difluoro-1,4-dicarbonyl precursors and the electronic deactivation caused by the fluorine atoms. While an exploratory protocol using a strong Lewis acid catalyst is proposed, researchers and drug development professionals are strongly encouraged to pursue validated, published alternative synthetic routes that offer higher predictability and overall efficiency for accessing these valuable fluorinated scaffolds.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Strategic Incorporation of 3,4-Difluoro-1H-pyrrole in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. The unique electronic characteristics of fluorine—its high electronegativity and small atomic radius—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The 3,4-difluoro-1H-pyrrole scaffold has emerged as a particularly valuable building block in the synthesis of kinase inhibitors. Its rigid, difluorinated five-membered ring system offers a unique combination of properties that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on the pyrrolo[2,3-d]pyrimidine core, a prevalent scaffold in many approved and investigational kinase inhibitors.
The 3,4-Difluoropyrrole Moiety: A Bioisostere with Benefits
The substitution of hydrogen atoms with fluorine can be considered a form of bioisosteric replacement, where the resulting analogue retains similar biological activity but with improved physicochemical properties.[2] In the context of kinase inhibitors, the 3,4-difluoropyrrole moiety can:
-
Enhance Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the pyrrole ring, potentially leading to more favorable interactions with amino acid residues in the kinase active site.
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.
-
Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and reach its intracellular target.
General Synthetic Strategy: From this compound to a Pyrrolo[2,3-d]pyrimidine Core
The synthesis of kinase inhibitors incorporating the this compound scaffold typically involves a multi-step sequence. A generalized workflow is presented below, followed by detailed protocols for key transformations.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic methodologies for pyrrole and pyrrolopyrimidine chemistry. Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Protection of this compound
Rationale: The pyrrole nitrogen is nucleophilic and can interfere with subsequent reactions. Protection is crucial for directing functionalization to the carbon atoms of the ring. A common protecting group is the p-toluenesulfonyl (Ts) group due to its stability and ease of removal.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (60% in mineral oil) | 1.2 | Base |
| p-Toluenesulfonyl chloride | 1.1 | Protecting Group Source |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(p-toluenesulfonyl)-3,4-difluoro-1H-pyrrole.
Protocol 2: Synthesis of 2-Cyano-N-protected-4,5-difluoropyrrole
Rationale: The 2-cyano group is a key functional handle for the construction of the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine scaffold. This transformation is typically achieved via a Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.
| Reagent | Molar Equiv. | Purpose |
| N-Protected 3,4-Difluoropyrrole | 1.0 | Starting Material |
| Phosphorus oxychloride (POCl₃) | 1.5 | Vilsmeier Reagent Component |
| Anhydrous N,N-Dimethylformamide (DMF) | - | Solvent and Reagent |
| Hydroxylamine hydrochloride | 1.2 | Oximation Agent |
| Acetic anhydride | 2.0 | Dehydrating Agent |
Procedure:
Part A: Vilsmeier-Haack Formylation
-
To anhydrous DMF at 0 °C, add phosphorus oxychloride (1.5 equiv) dropwise with stirring under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-protected 3,4-difluoropyrrole (1.0 equiv) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-formyl-N-protected-4,5-difluoropyrrole, which can be used in the next step without further purification.
Part B: Conversion to Nitrile
-
Dissolve the crude aldehyde from Part A in a suitable solvent such as pyridine or a mixture of formic acid and water.
-
Add hydroxylamine hydrochloride (1.2 equiv) and stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Add acetic anhydride (2.0 equiv) and heat the reaction to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyano-N-protected-4,5-difluoropyrrole.
Protocol 3: Construction of the Pyrrolo[2,3-d]pyrimidine Core
Rationale: The pyrrolo[2,3-d]pyrimidine scaffold is constructed by the cyclization of the 2-cyano-pyrrole intermediate with a source of formamidine. This reaction is a variation of the Traube purine synthesis.
| Reagent | Molar Equiv. | Purpose |
| 2-Cyano-N-protected-4,5-difluoropyrrole | 1.0 | Starting Material |
| Formamidine acetate | 3.0 | Cyclizing Agent |
| 2-Ethoxyethanol | - | Solvent |
Procedure:
-
Combine 2-cyano-N-protected-4,5-difluoropyrrole (1.0 equiv) and formamidine acetate (3.0 equiv) in 2-ethoxyethanol.
-
Heat the mixture to reflux (approximately 135 °C) for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-protected 4-amino-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine.
-
The protecting group can be removed under standard conditions (e.g., treatment with a base like sodium hydroxide for a Ts group) to yield the final pyrrolo[2,3-d]pyrimidine core.
Application in Kinase Inhibitor Synthesis: A Case Study of JAK Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a key component of several Janus Kinase (JAK) inhibitors, such as tofacitinib. The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.
Caption: Inhibition of the JAK-STAT signaling pathway.
The 4-amino-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine core synthesized via the protocols above can be further functionalized to generate potent and selective JAK inhibitors. For instance, the 4-amino group can be modified, or the pyrrole nitrogen can be alkylated or arylated. Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated derivative of the pyrrolopyrimidine core are commonly employed to introduce diverse substituents for structure-activity relationship (SAR) studies.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of advanced kinase inhibitors. Its incorporation can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The synthetic protocols outlined in this guide provide a robust framework for researchers and drug development professionals to access novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The continued exploration of fluorinated scaffolds like this compound will undoubtedly fuel the discovery of the next generation of targeted therapeutics.
References
The Strategic Incorporation of 3,4-Difluoro-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for optimizing molecular properties. Among these, the 3,4-difluoro-1H-pyrrole moiety has emerged as a particularly valuable building block.[1] The introduction of two fluorine atoms onto the pyrrole core imparts a unique set of electronic and conformational properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and functionalization, and a critical analysis of its role as a bioisosteric replacement for the traditional pyrrole ring.
The rationale for employing the this compound scaffold lies in the unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can lead to enhanced metabolic stability, altered lipophilicity, and modulated pKa of neighboring functional groups, all of which are critical parameters in the design of effective and safe therapeutic agents.[2][3][4]
Physicochemical Properties and Bioisosteric Considerations
The substitution of hydrogen with fluorine at the 3 and 4 positions of the pyrrole ring leads to significant changes in its physicochemical properties. These alterations are central to its utility as a bioisostere for the native pyrrole or other aromatic rings in drug candidates.
Impact on Lipophilicity and Acidity
The introduction of fluorine generally increases the lipophilicity of a molecule, a property quantified by the logP value. However, the effect is nuanced and depends on the overall molecular context. For the this compound scaffold, the strong inductive effect of the fluorine atoms withdraws electron density from the pyrrole ring, which can influence its hydrogen bonding capabilities and interactions with biological targets.
The electron-withdrawing nature of the fluorine atoms also impacts the acidity of the pyrrole N-H bond. This modulation of pKa can be critical for optimizing the ionization state of a drug molecule at physiological pH, thereby affecting its solubility, permeability, and target engagement.
A comparative analysis of predicted physicochemical properties highlights these differences:
| Property | 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole |
| Molecular Formula | C₁₀H₁₀FN | C₁₀H₁₀ClN | C₁₀H₁₀BrN |
| Molecular Weight | 179.20 g/mol | 195.65 g/mol | 224.10 g/mol |
| LogP (Predicted) | 2.1 | 2.5 | 2.7 |
| Topological Polar Surface Area | 12.4 Ų | 12.4 Ų | 12.4 Ų |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Rotatable Bond Count | 1 | 1 | 1 |
Table based on data from BenchChem.[2]
Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a drug can be significantly prolonged. The this compound scaffold can protect the pyrrole ring from oxidative metabolism, a common metabolic pathway for this heterocycle.
Applications in Drug Design: A Focus on Kinase Inhibitors
The pyrrole scaffold is a common feature in many kinase inhibitors, where it often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site. The introduction of the 3,4-difluoro substitution pattern can refine these interactions and improve the overall profile of the inhibitor.
While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the patent literature indicates active research in this area, particularly for kinase inhibitors. The rationale for its use in this context is multifaceted:
-
Enhanced Target Affinity: The altered electronics of the fluorinated pyrrole can lead to more favorable interactions with the kinase hinge region.
-
Improved Selectivity: The unique conformational constraints and electronic properties of the difluorinated ring can help to achieve selectivity for the target kinase over other closely related kinases.
-
Favorable Pharmacokinetics: The increased metabolic stability can lead to improved oral bioavailability and a longer duration of action.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Experimental Protocols
The following protocols provide a general framework for the synthesis and functionalization of the this compound scaffold. Researchers should adapt these methods to their specific substrates and optimize reaction conditions accordingly.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be challenging. One reported method involves the aromatization of a fluorinated proline derivative. The following is a conceptual protocol based on this transformation.[5]
Materials:
-
N-protected 3,4-difluoro-pyrrolidine derivative
-
Dehydrofluorinating agent (e.g., a strong base)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected 3,4-difluoro-pyrrolidine derivative in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm.
-
Slowly add the dehydrofluorinating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Protocol 2: N-Functionalization of this compound
The N-H of the this compound can be readily functionalized using standard protocols for N-alkylation or N-arylation of pyrroles.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., R-X)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Inert atmosphere
Procedure:
-
To a solution of this compound in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the pyrrolide anion.
-
Add the alkyl or aryl halide to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with improved properties. Its unique electronic and metabolic characteristics make it an attractive bioisosteric replacement for the traditional pyrrole ring, particularly in the development of kinase inhibitors. While the synthesis of this building block can be challenging, the potential benefits in terms of enhanced metabolic stability, modulated physicochemical properties, and improved target engagement warrant its further exploration. As synthetic methodologies continue to advance, the incorporation of the this compound moiety is expected to become more prevalent in drug discovery programs, leading to the development of the next generation of innovative medicines.
References
Application Notes & Protocols: Synthesis and Application of 3,4-Difluoro-1H-Pyrrole-Containing Polymers
Introduction: The Strategic Advantage of Fluorination in Conductive Polymers for Biomedical Applications
The introduction of fluorine atoms into organic molecules has long been a cornerstone of medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. In the realm of conductive polymers, strategic fluorination offers a powerful tool to modulate their electrochemical properties and enhance their stability, making them highly attractive for advanced applications, including drug delivery and biosensing. This guide provides a comprehensive overview of the synthesis of 3,4-difluoro-1H-pyrrole and its subsequent polymerization, with a focus on the practical methodologies and the underlying scientific principles that govern these processes. For researchers and professionals in drug development, the targeted functionalization of polypyrrole with fluorine opens new avenues for creating more stable and efficient drug delivery platforms.[1][2]
Part 1: Synthesis of the this compound Monomer
The synthesis of the this compound monomer is a critical first step. Two primary routes have been established in the literature, each with its own set of advantages.
The Leroy and Wakselman Approach: A Foundational Method
The first successful synthesis of this compound was reported by Leroy and Wakselman in 1994.[3][4][5] This method involves a [2+3] cycloaddition reaction. While groundbreaking, this multi-step synthesis can be complex for non-specialists.
The DiMagno Method: A More Direct Route
A more "straightforward" synthesis was later developed by DiMagno and coworkers, offering a more accessible route for many synthetic chemistry labs.[6] This approach provides a more direct pathway to the desired monomer.
Part 2: Polymerization of this compound
The polymerization of this compound (DFP) is effectively achieved through electrochemical methods, yielding a stable and electroactive polymer film known as poly(3,4-difluoropyrrole) (PDFP).[7][8]
Electrochemical Polymerization: Mechanism and Rationale
Electrochemical polymerization is a preferred method for generating thin, uniform, and adherent conductive polymer films directly onto an electrode surface. The process is initiated by the oxidation of the DFP monomer at the electrode surface to form a radical cation. These radical cations then couple, eliminating protons, to form dimers, trimers, and ultimately the polymer chain.
The choice of solvent is critical for successful polymerization. Non-nucleophilic solvents, such as dichloroethane, are favored as they do not interfere with the reactive radical cations, leading to the formation of a stable, electroactive film.[7] In contrast, nucleophilic solvents like acetonitrile can hinder the polymerization process.[7] The introduction of fluorine atoms at the 3 and 4 positions of the pyrrole ring increases the oxidation potential of the monomer compared to unsubstituted pyrrole.[7] This is due to the strong electron-withdrawing nature of fluorine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. First access to this compound | CoLab [colab.ws]
- 4. FIRST ACCESS TO this compound | Semantic Scholar [semanticscholar.org]
- 5. Chemistry of Fluorinated Pyrroles [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Arylation of 3,4-Difluoro-1H-pyrrole
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Fluorinated N-Arylpyrroles
N-arylpyrroles are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. The introduction of fluorine atoms into the pyrrole ring, as in the case of 3,4-difluoro-1H-pyrrole, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to enhanced biological efficacy and improved pharmacokinetic profiles. However, the electron-deficient nature of the 3,4-difluoropyrrole nucleus, a consequence of the strong inductive effect of the fluorine atoms, renders the N-H bond less acidic and the nitrogen atom less nucleophilic. This presents a significant challenge for traditional N-arylation methods.
This technical guide provides a comprehensive overview of a robust and optimized experimental procedure for the N-arylation of this compound, leveraging modern cross-coupling methodologies. We will delve into the rationale behind the choice of catalytic systems, reaction parameters, and analytical techniques, offering a field-proven protocol for the synthesis of this valuable class of compounds.
Strategic Approach: Overcoming the Electronic Deficiencies
The reduced nucleophilicity of the nitrogen atom in this compound necessitates the use of highly active and specialized catalytic systems. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools for the formation of C-N bonds. For this particular substrate, the Buchwald-Hartwig approach often offers milder reaction conditions and broader functional group tolerance. The selection of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and an appropriate base is critical to overcome the activation barrier associated with this challenging transformation.
Synthesis of the Starting Material: this compound
A reliable source of the starting material is paramount. While commercially available, the synthesis of this compound can be achieved through established literature procedures. A straightforward synthesis has been reported, providing a practical route to this key precursor.[1]
Recommended Protocol: Buchwald-Hartwig N-Arylation
This protocol is optimized for the N-arylation of this compound with a range of aryl halides. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for electron-deficient amines.
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Methodology
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 2-10 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any residual oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,4-difluoropyrrole.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimization of Reaction Parameters: A Comparative Table
The success of the N-arylation of this compound is highly dependent on the judicious choice of reaction components. The following table provides a summary of key parameters and their rationale.
| Parameter | Recommended Options | Rationale & Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, SPhos | These are bulky, electron-rich biarylphosphine ligands that facilitate both the oxidative addition and the crucial reductive elimination steps, particularly with electron-deficient amines.[2][3] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | K₃PO₄ and Cs₂CO₃ are effective and moderately strong bases suitable for a wide range of substrates. NaOtBu is a stronger base that can be beneficial for less reactive aryl chlorides but may not be compatible with base-sensitive functional groups. |
| Solvent | Toluene, Dioxane, THF | These are common non-polar, aprotic solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the reactants and the reaction rate. Toluene is often a good starting point. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion, especially with less reactive aryl halides. |
| Aryl Halide | Aryl Bromide, Aryl Chloride | Aryl bromides are typically more reactive than aryl chlorides. For aryl chlorides, a more active catalyst system (e.g., with a more electron-rich ligand and a stronger base) may be necessary.[3] |
Alternative Protocol: Ligand-Free Copper-Catalyzed N-Arylation (Ullmann Condensation)
For certain applications, a copper-catalyzed Ullmann condensation can be a cost-effective alternative. While often requiring higher reaction temperatures, recent advancements have led to the development of more efficient ligand-free systems.[4]
Step-by-Step Methodology
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄)
-
Base (e.g., K₂CO₃, NaOH)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), the copper catalyst (5-10 mol%), and the base (2.0 equiv.).
-
Solvent Addition: Add the solvent.
-
Reaction: Heat the mixture to 110-140 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Buchwald-Hartwig protocol.
Product Characterization: What to Expect
The successful synthesis of N-aryl-3,4-difluoropyrroles can be confirmed by a suite of analytical techniques.
-
¹H NMR: Expect to see the disappearance of the N-H proton signal of the starting pyrrole. The aromatic protons of the newly introduced aryl group will be visible, along with the characteristic signals for the pyrrole ring protons, which may be coupled to the fluorine atoms.
-
¹³C NMR: The carbon signals of the pyrrole ring will exhibit C-F coupling. New signals corresponding to the carbons of the aryl group will also be present.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the fluorine atoms. A signal corresponding to the fluorine atoms on the pyrrole ring should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the N-aryl-3,4-difluoropyrrole should be observed, confirming the successful coupling.
Conclusion and Future Perspectives
The N-arylation of this compound, while challenging, is readily achievable with modern cross-coupling methodologies. The Buchwald-Hartwig amination, in particular, offers a versatile and high-yielding route to this important class of fluorinated heterocycles. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. Further optimization may be required for particularly challenging substrates, but the principles outlined herein provide a solid foundation for success. The continued development of more active and selective catalysts will undoubtedly further expand the scope and utility of this important transformation in the years to come.
References
Application Notes & Protocols: 3,4-Difluoro-1H-pyrrole as a Transformative Building Block for Advanced Porphyrin Synthesis
Introduction: The Fluorine Advantage in Porphyrin Chemistry
Porphyrins and their metallated derivatives are at the forefront of innovation in diverse scientific fields, including photodynamic therapy (PDT), catalysis, and materials science.[1] Their remarkable electronic and photophysical properties are intricately linked to the sophisticated architecture of their tetrapyrrolic macrocycle. The strategic introduction of fluorine atoms onto the porphyrin core represents a paradigm shift in the fine-tuning of these properties. Fluorine's high electronegativity and minimal steric footprint allow for precise modulation of the electronic landscape of the porphyrin macrocycle without inducing significant structural distortions. This targeted fluorination can enhance critical characteristics such as oxidative stability, photostability, and the efficiency of intersystem crossing, a key process in the generation of cytotoxic singlet oxygen for PDT.[2][3]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 3,4-difluoro-1H-pyrrole, a pivotal building block for the synthesis of β-octafluorinated porphyrins. We will delve into the synthetic protocols for this key precursor, detail its application in the renowned Lindsey synthesis of porphyrins, and explore the enhanced properties and therapeutic potential of the resulting fluorinated macrocycles.
Synthesis of the Key Building Block: this compound
The accessibility of this compound is paramount for its widespread application. A robust synthetic route involves a thermal [2+3] cycloaddition reaction, followed by a deprotection step.[4] This method provides a reliable pathway to this valuable fluorinated heterocycle.
Conceptual Synthetic Workflow
The synthesis commences with the cycloaddition of an N-protected 2-alkoxycarbonyl aziridine with chlorotrifluoroethylene. The resulting cycloadduct undergoes subsequent chemical transformations to yield the N-protected 3,4-difluoropyrrole intermediate. The final step involves the removal of the protecting group to afford the target this compound.
Caption: Synthetic pathway to this compound.
Detailed Synthetic Protocol: A Representative Example
Disclaimer: The following protocol is a representative example based on established chemical principles. Researchers should consult original literature and perform appropriate safety assessments before conducting any experiment.
Step 1: Synthesis of N-tert-butyl-2-alkoxycarbonyl-3,3,4-trifluoro-4-chloropyrrolidine
-
In a high-pressure reaction vessel, combine N-tert-butyl 2-alkoxycarbonyl aziridine and a suitable solvent.
-
Introduce a controlled excess of chlorotrifluoroethylene gas into the sealed vessel.
-
Heat the reaction mixture under controlled thermal conditions to facilitate the [2+3] cycloaddition.
-
After the reaction is complete (monitored by appropriate analytical techniques, e.g., GC-MS or NMR), cool the vessel and carefully vent any residual gas.
-
Purify the crude product via column chromatography to isolate the N-tert-butyl-2-alkoxycarbonyl-3,3,4-trifluoro-4-chloropyrrolidine intermediate.
Step 2: Elimination and Aromatization
-
Dissolve the purified intermediate in a suitable solvent.
-
Treat the solution with a non-nucleophilic base to induce elimination of HCl and HF, leading to the formation of the N-tert-butyl-3,4-difluoropyrrole derivative.
-
Monitor the reaction progress until completion.
-
Purify the resulting N-protected difluoropyrrole by column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the N-tert-butyl-3,4-difluoropyrrole in a suitable solvent.
-
Treat the solution with a strong acid, such as trifluoromethanesulfonic acid, to cleave the tert-butyl protecting group.[4]
-
Neutralize the reaction mixture and extract the product into an organic solvent.
-
Purify the final product, this compound, by distillation or column chromatography to obtain a compound of high purity suitable for porphyrin synthesis.
Porphyrin Synthesis Utilizing this compound: The Lindsey Condensation
The Lindsey synthesis is a cornerstone of modern porphyrin chemistry, enabling the preparation of meso-substituted porphyrins under mild conditions. The acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation, provides a versatile route to a wide array of porphyrin architectures. The use of this compound in this reaction leads to the formation of β-octafluorinated porphyrins.
Reaction Workflow: Lindsey Synthesis of β-Octafluoroporphyrins
Caption: Lindsey synthesis of β-octafluoroporphyrins.
Detailed Protocol: Synthesis of 5,10,15,20-Tetrakis(aryl)-2,3,7,8,12,13,17,18-octafluoroporphyrin
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | High Purity | Synthesized as per above |
| Aryl Aldehyde | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Reagent Grade | Commercial Source |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Reagent Grade | Commercial Source |
| Triethylamine (TEA) | Reagent Grade | Commercial Source |
| Silica Gel | For Column Chromatography | Commercial Source |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl aldehyde and this compound in anhydrous dichloromethane. The reaction should be conducted at a high dilution to minimize polymerization.
-
Condensation: To the stirred solution, add a catalytic amount of a Lewis acid, such as boron trifluoride etherate or trifluoroacetic acid (TFA). The reaction mixture will typically darken in color. Allow the reaction to proceed at room temperature for a specified time, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Oxidation: Once the condensation is deemed complete, add an oxidizing agent, such as DDQ or p-chloranil, to the reaction mixture. Stir the solution at room temperature, allowing for the oxidation of the porphyrinogen intermediate to the fully aromatic porphyrin. The solution will typically turn a deep purple or green color.
-
Quenching and Work-up: Quench the reaction by adding a small amount of triethylamine to neutralize the acid catalyst. Remove the solvent under reduced pressure.
-
Purification: The crude porphyrin product is often a complex mixture. Purification is typically achieved by column chromatography on silica gel.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. The distinct color of the porphyrin bands facilitates their separation.
Properties and Applications of β-Octafluorinated Porphyrins
The introduction of eight fluorine atoms onto the β-positions of the porphyrin macrocycle profoundly influences its electronic and photophysical properties, leading to enhanced performance in various applications.
Enhanced Physicochemical Properties
| Property | Effect of β-Octafluorination | Rationale |
| Redox Potential | Anodic shift (more difficult to oxidize) | The strong electron-withdrawing nature of fluorine atoms stabilizes the HOMO level of the porphyrin.[1] |
| Photostability | Increased | The C-F bond is stronger than the C-H bond, making the porphyrin more resistant to photodegradation. |
| Intersystem Crossing | Potentially enhanced | The heavy atom effect of fluorine can promote spin-orbit coupling, leading to a higher triplet quantum yield.[2] |
| UV-Vis Absorption | Hypsochromic (blue) shift of Q-bands | The electron-withdrawing fluorine atoms alter the electronic transitions within the porphyrin macrocycle.[4] |
Application in Photodynamic Therapy (PDT)
β-octafluorinated porphyrins are highly promising candidates for use as photosensitizers in PDT. The efficacy of a photosensitizer in PDT is largely dependent on its ability to generate singlet oxygen upon photoexcitation.
References
Application Notes and Protocols for the N-Position Functionalization of the 3,4-Difluoro-1H-pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,4-Difluoro-1H-pyrrole Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms onto this scaffold can profoundly alter the molecule's physicochemical and biological properties. Fluorine, being the most electronegative element, can modulate pKa, lipophilicity, metabolic stability, and binding affinity to target proteins through its unique electronic effects.[1] The this compound moiety, in particular, presents a unique building block where the strong inductive effect of the two fluorine atoms significantly influences the reactivity of the pyrrole ring, especially at the nitrogen atom.
Functionalization at the N-position of the this compound ring is a critical step in the synthesis of advanced intermediates for drug discovery and materials science.[2][3] This modification allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties for specific applications. This guide provides detailed protocols and expert insights into the most common and effective methods for the N-functionalization of this valuable scaffold.
Core Principle: The Enhanced Acidity of the this compound N-H Bond
A key consideration for any N-functionalization strategy is the acidity of the N-H bond. In pyrrole, the lone pair of electrons on the nitrogen atom is part of the aromatic sextet, rendering the N-H proton acidic. The presence of two strongly electron-withdrawing fluorine atoms at the 3 and 4-positions further increases the acidity of the N-H proton in this compound compared to its non-fluorinated counterpart.[1][4] This enhanced acidity facilitates deprotonation, often allowing for the use of milder bases and reaction conditions for N-alkylation and related reactions.
N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing alkyl chains, which can influence solubility, lipophilicity, and steric profile. Two primary methods are presented here: classical deprotonation followed by alkylation, and the Mitsunobu reaction for more delicate substrates.
Protocol 1: N-Alkylation via Deprotonation with Sodium Hydride
This method is a robust and widely used procedure for the N-alkylation of pyrroles and other N-H containing heterocycles.[5][6][7] The enhanced acidity of this compound makes it particularly amenable to this approach.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the pyrrole nitrogen. NaH is ideal as it irreversibly forms the sodium salt of the pyrrole and hydrogen gas, driving the reaction to completion.[5]
-
Anhydrous DMF or THF: Aprotic polar solvents are necessary to dissolve the pyrrole and the resulting anion, while not interfering with the strong base. DMF is often preferred for its ability to solvate cations, enhancing the reactivity of the pyrrole anion.
-
Alkyl Halide: Primary and benzylic halides are the most effective electrophiles for this S(_N)2 reaction. Secondary halides may lead to competing elimination reactions, and tertiary halides are generally unreactive.
Experimental Protocol:
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the pyrrole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the suspension at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating complete deprotonation.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-3,4-difluoro-1H-pyrrole.
Expected Characterization Data for N-benzyl-3,4-difluoro-1H-pyrrole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 6.65 (t, J = 2.0 Hz, 2H, pyrrole-H), 5.10 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 137.5, 135.0 (t, J = 245 Hz, C-F), 129.0, 128.5, 127.8, 110.0 (t, J = 5.0 Hz, C-H), 52.5 (CH₂).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -140.0.
-
MS (ESI): m/z calculated for C₁₁H₉F₂N [M+H]⁺, found.
Diagram of N-Alkylation Workflow:
Caption: Workflow for N-alkylation via deprotonation.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups.[1][8][9][10][11] It allows for the coupling of the pyrrole nitrogen with primary or secondary alcohols.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents form the core of the Mitsunobu reaction. PPh₃ acts as the oxygen scavenger, and the azodicarboxylate (DIAD or DEAD) is the ultimate oxidant, activating the alcohol for nucleophilic attack.[9]
-
THF: Anhydrous THF is the solvent of choice as it is aprotic and effectively dissolves all reactants.
-
Acidic Nucleophile: The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 15. The increased acidity of this compound makes it an excellent candidate for this reaction.
Experimental Protocol:
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. The latter can sometimes be precipitated by adding a nonpolar solvent like diethyl ether or a mixture of ethyl acetate and hexanes, followed by filtration.
-
Purify the filtrate by flash column chromatography on silica gel to separate the product from remaining impurities.
Diagram of Mitsunobu Reaction Workflow:
Caption: Workflow for the Mitsunobu N-alkylation.
N-Arylation of this compound
The introduction of an aryl group at the nitrogen atom can significantly impact the electronic properties and potential for pi-stacking interactions, which is highly relevant in materials science and medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation.[12][13][14][15][16][17]
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the pyrrole nitrogen and aryl halides or triflates. The choice of ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.[18]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is essential for the catalytic cycle.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for promoting the reductive elimination step and preventing catalyst decomposition.[16] The choice of ligand often depends on the specific aryl halide and can require optimization.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is needed to deprotonate the pyrrole and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar, high-boiling solvents like toluene or dioxane are typically used.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube or glovebox, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and sodium tert-butoxide (1.5 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Characterization Data for N-(4-methoxyphenyl)-3,4-difluoro-1H-pyrrole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 9.0 Hz, 2H, Ar-H), 6.95 (d, J = 9.0 Hz, 2H, Ar-H), 6.70 (t, J = 2.0 Hz, 2H, pyrrole-H), 3.85 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 134.5 (t, J = 248 Hz, C-F), 131.0, 126.0, 114.5, 112.0 (t, J = 5.0 Hz, C-H), 55.5 (OCH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -138.5.
-
MS (ESI): m/z calculated for C₁₁H₉F₂NO [M+H]⁺, found.
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig N-arylation.
N-Acylation of this compound
N-acylation introduces a carbonyl group directly attached to the pyrrole nitrogen, forming an N-acylpyrrole. These compounds are valuable intermediates and can exhibit interesting biological activities.[19][20]
Protocol 4: N-Acylation with Acyl Chlorides or Anhydrides
This is a straightforward method for the N-acylation of pyrroles. The use of a non-nucleophilic base is important to prevent side reactions with the acylating agent.
Causality Behind Experimental Choices:
-
Acyl Chloride/Anhydride: These are highly reactive acylating agents.[21][22]
-
Triethylamine (Et₃N) or Pyridine: A non-nucleophilic amine base is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
DCM or THF: Aprotic solvents are used to dissolve the reactants without participating in the reaction.
Experimental Protocol:
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of N-Acylation Workflow:
Caption: Workflow for N-acylation of this compound.
Summary of N-Functionalization Methods
| Method | Reagents | Key Features |
| N-Alkylation (Deprotonation) | NaH, Alkyl Halide | Robust, high-yielding for simple alkyl groups. |
| N-Alkylation (Mitsunobu) | PPh₃, DIAD/DEAD, Alcohol | Mild, neutral conditions; suitable for sensitive substrates.[8] |
| N-Arylation (Buchwald-Hartwig) | Pd catalyst, Ligand, Base, Aryl Halide | Forms C-N bonds with aryl groups; requires careful optimization of catalyst system.[12] |
| N-Acylation | Acyl Chloride/Anhydride, Base | Straightforward method for introducing acyl groups. |
Conclusion
The N-functionalization of the this compound ring provides a versatile entry point to a wide range of novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide are based on well-established synthetic methodologies, adapted for the unique reactivity of this fluorinated scaffold. The enhanced acidity of the N-H bond in this compound is a key feature that should be leveraged in the design of synthetic routes. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise formation of N-substituted 3,4-diarylpyrroles--synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 7. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 12. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. scilit.com [scilit.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Note & Protocols: Electrophilic Aromatic Substitution of 3,4-Difluoro-1H-pyrrole
Abstract
This document provides a comprehensive technical guide on the electrophilic substitution reactions of 3,4-difluoro-1H-pyrrole (CAS: 120047-51-0). Fluorinated heterocyclic compounds are foundational building blocks in modern drug discovery and materials science, prized for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] This guide elucidates the electronic characteristics of the 3,4-difluoropyrrole ring system, detailing how the strong inductive effect of the fluorine substituents governs its reactivity and regioselectivity. We present field-proven, step-by-step protocols for key transformations including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and nitration, offering researchers and process chemists a robust framework for the synthesis of novel functionalized pyrrole derivatives.
Introduction: The Unique Reactivity Profile of this compound
Pyrrole, a π-excessive aromatic heterocycle, is characterized by its high reactivity towards electrophiles, significantly greater than that of benzene.[2] This reactivity stems from the ability of the nitrogen lone pair to participate in the π-system, stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during electrophilic attack. In unsubstituted pyrrole, electrophilic substitution overwhelmingly favors the C2 (α) position over the C3 (β) position due to the superior resonance stabilization of the resulting intermediate cation.[3]
The introduction of two fluorine atoms at the C3 and C4 positions, as in this compound, profoundly alters this reactivity profile. Fluorine is the most electronegative element, and its presence on the pyrrole ring exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the π-system, thereby deactivating the ring towards electrophilic attack compared to its non-fluorinated counterpart.
Consequently, reactions with this compound require more forcing conditions or more potent electrophilic reagents to proceed efficiently. The fluorine atoms do not, however, alter the inherent preference for substitution at the C2 and C5 positions, which remain the most nucleophilic sites on the deactivated ring. This guide provides the necessary protocols and mechanistic insights to successfully navigate the synthetic challenges posed by this valuable, yet less reactive, building block.
General Mechanism of Electrophilic Substitution
The fundamental mechanism involves the attack of an electrophile (E+) on the electron-rich C2 position of the pyrrole ring, forming a resonance-stabilized cationic intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 2-substituted product. The stability of the intermediate is key to the regioselectivity of the reaction.
Caption: General mechanism for C2 electrophilic substitution on pyrrole.
Key Synthetic Protocols
The following protocols are designed to be self-validating systems, with explanations for critical steps. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents unless otherwise specified, as the reagents are sensitive to moisture.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic rings.[4][5] It utilizes the "Vilsmeier reagent," a chloromethyleniminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7] This electrophile is potent enough to react efficiently with the deactivated 3,4-difluoropyrrole ring.
Protocol: Synthesis of this compound-2-carbaldehyde
-
Materials & Reagents:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution may become a crystalline solid.
-
Pyrrole Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent suspension. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and prevent potential polymerization or side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40 °C (oil bath) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by a saturated solution of NaHCO₃ until the pH is basic (~8-9). This hydrolyzes the intermediate iminium salt to the aldehyde. Safety Note: The initial quench is highly exothermic and releases gas. Perform slowly in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound-2-carbaldehyde.
-
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of the deactivated 3,4-difluoropyrrole ring is challenging and typically requires strong Lewis acids, which can risk complexation with the pyrrole nitrogen and lead to decomposition.[8] A more reliable approach often involves using a highly reactive acylating agent, such as an acid anhydride with a milder Lewis acid or a pre-activated acyl source.[9][10]
Protocol: Synthesis of 2-Acyl-3,4-difluoro-1H-pyrrole
-
Materials & Reagents:
-
This compound
-
Acetic anhydride (or other desired anhydride)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) or Zinc chloride (ZnCl₂)
-
Anhydrous 1,2-dichloroethane (DCE) or nitromethane
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
-
Step-by-Step Procedure:
-
Setup: To a flame-dried flask under nitrogen, add this compound (1.0 eq.), the Lewis acid catalyst (e.g., In(OTf)₃, 0.1-0.2 eq.), and anhydrous DCE.
-
Acylation: Add the acid anhydride (1.5 eq.) to the stirring suspension. Heat the reaction mixture to 60-80 °C. Causality Note: Indium(III) triflate is a water-tolerant Lewis acid that is effective for acylating less reactive substrates without the harshness of AlCl₃.
-
Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by pouring it into a saturated NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extraction & Purification: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to afford the target 2-acylpyrrole.
-
Nitration
Nitration of pyrroles is notoriously sensitive, often leading to polymerization or oxidation under standard (HNO₃/H₂SO₄) conditions.[11] For a deactivated substrate like 3,4-difluoropyrrole, a milder, non-acidic nitrating agent is essential. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is an effective choice.[12]
Protocol: Synthesis of 3,4-Difluoro-2-nitro-1H-pyrrole
-
Materials & Reagents:
-
This compound
-
Fuming nitric acid (≥90%)
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Ice/salt bath
-
-
Step-by-Step Procedure:
-
Preparation of Acetyl Nitrate: In a separate flask, carefully add fuming nitric acid (1.1 eq.) to acetic anhydride (5.0 eq.) at -10 °C. Stir for 15 minutes at this temperature. Safety Note: This preparation is highly exothermic and must be done with extreme caution at low temperatures.
-
Nitration Reaction: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to -20 °C using an ice/salt bath.
-
Addition: Add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution, maintaining the internal temperature below -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and saturated NaHCO₃ solution.
-
Extraction & Purification: Extract with DCM, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure (avoiding heat). Purify immediately by flash chromatography to isolate the nitro-pyrrole product.
-
Quantitative Data Summary
The following table provides an overview of typical reaction conditions for the electrophilic substitution of this compound. Yields are estimates based on reactions with similarly deactivated heterocyclic systems and should be optimized for specific applications.
| Reaction | Electrophile / Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Formylation | POCl₃ / DMF | DCM | 40 | 2 - 4 | 60-80% | Highly reliable and regioselective for the C2 position.[7] |
| Acylation | Acetic Anhydride / In(OTf)₃ | DCE | 60 - 80 | 12 - 24 | 40-65% | Requires a potent yet mild Lewis acid to avoid degradation.[9] |
| Nitration | HNO₃ / Acetic Anhydride | DCM | -20 | 1 - 2 | 50-70% | Strict temperature control is crucial to prevent side reactions.[12] |
Troubleshooting & Optimization
-
Low Yield / No Reaction: The primary cause is often insufficient electrophilicity or decomposition of the starting material.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. For acylation, consider a more reactive acylating agent or a stronger Lewis acid, but proceed with caution. For nitration, verify the potency of the nitric acid.
-
-
Formation of Multiple Products: This may indicate a loss of regioselectivity or side reactions.
-
Solution: Lowering the reaction temperature during the addition of the electrophile can enhance selectivity. Ensure the stoichiometry is correct; an excess of electrophile can sometimes lead to di-substitution at the C2 and C5 positions.
-
-
Polymerization (Dark Tar Formation): This is common in pyrrole chemistry, especially under strongly acidic conditions or at elevated temperatures.
-
Solution: Maintain recommended temperatures. Use milder reagents where possible (e.g., In(OTf)₃ instead of AlCl₃; acetyl nitrate instead of mixed acid). Ensure a rapid and efficient quench of the reaction.
-
Conclusion
While the 3,4-difluoro substitution pattern deactivates the pyrrole ring, rendering it less reactive than its parent heterocycle, electrophilic functionalization remains a viable and powerful strategy for the synthesis of complex molecules. By employing potent electrophiles and carefully controlling reaction conditions, particularly temperature, researchers can achieve clean and regioselective substitution at the C2 position. The protocols detailed herein for formylation, acylation, and nitration provide a validated starting point for the exploration and application of this compound as a key intermediate in pharmaceutical and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 3,4-Difluoro-1H-pyrrole into Organic Electronic Materials
Introduction: The Strategic Advantage of Fluorination in Pyrrolic Systems
The strategic incorporation of fluorine atoms into organic semiconducting materials has emerged as a powerful tool for fine-tuning their electronic properties and enhancing device performance. The 3,4-difluoro-1H-pyrrole moiety, in particular, offers a unique combination of attributes that make it an attractive building block for the next generation of organic electronics. The strong electron-withdrawing nature of the fluorine atoms can significantly lower the HOMO and LUMO energy levels of the resulting materials, which can lead to improved air stability and better energy level alignment with electrodes and other active layer components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based materials in organic electronics, complete with detailed protocols for researchers and scientists in the field.
Part 1: The Impact of 3,4-Difluorination on Pyrrole's Electronic Properties
The introduction of fluorine atoms at the 3 and 4 positions of the pyrrole ring has profound effects on its electronic structure. This strategic fluorination leads to a significant stabilization of the frontier molecular orbitals.
-
Lowering of HOMO and LUMO Energy Levels: The high electronegativity of fluorine atoms withdraws electron density from the pyrrole ring, leading to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can be advantageous in several ways:
-
Improved Air Stability: A lower HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, leading to longer device lifetimes.
-
Enhanced Open-Circuit Voltage (Voc) in OPVs: A lower HOMO level in a donor polymer can lead to a larger energy difference between the donor HOMO and the acceptor LUMO, which is a key determinant of the open-circuit voltage in organic solar cells.[2]
-
-
Increased Electron Affinity: The electron-deficient nature of the 3,4-difluoropyrrole unit can enhance the electron affinity of the resulting polymer or small molecule, making it a more suitable candidate for n-type or ambipolar charge transport in OFETs.[1]
-
Planarization of the Polymer Backbone: Intramolecular non-covalent interactions between the fluorine atoms and adjacent atoms in a polymer chain can promote a more planar backbone conformation. This increased planarity can facilitate stronger intermolecular π-π stacking, which is crucial for efficient charge transport.
Below is a diagram illustrating the conceptual workflow for leveraging this compound in organic electronics.
Caption: Workflow for the integration of this compound into organic electronic devices.
Part 2: Synthesis Protocols
Synthesis of the this compound Monomer
A straightforward synthesis of this compound has been reported, providing a scalable route to this valuable building block.[3] While the full details are proprietary, the general approach involves the cyclization of a difluorinated precursor. For researchers requiring the monomer, commercial suppliers are the most practical source.
Electrochemical Polymerization of this compound
Electrochemical polymerization offers a direct method to form thin films of poly(3,4-difluoropyrrole) on a conductive substrate. This method is particularly useful for applications where the polymer film is the active component, such as in electrochromic devices or sensors.
Protocol for Electrochemical Polymerization:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the monomer, this compound, in a suitable solvent such as acetonitrile or dichloromethane. Add a supporting electrolyte, for example, 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Electrochemical Cell Setup: Use a three-electrode setup with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or a glassy carbon electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Perform cyclic voltammetry (CV) by sweeping the potential between the onset of monomer oxidation and a suitable upper limit. The polymerization of 3,4-difluoropyrrole occurs at a relatively high redox potential (around +0.90 V vs Ag/AgCl). Repeat the CV cycles until a polymer film of the desired thickness is deposited on the working electrode.
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any residual monomer and electrolyte. The resulting poly(3,4-difluoropyrrole) film can then be characterized by various techniques.
| Property | Value | Reference |
| Redox Potential | +0.90 V vs Ag/AgCl | [3] |
| Doping Level | ~55% | [3] |
| Conductivity | up to 0.1 S·cm⁻¹ | [3] |
Solution-Processable Copolymers via Cross-Coupling Reactions
For applications in devices like OFETs and OPVs, solution-processable polymers are highly desirable. This can be achieved by synthesizing copolymers of this compound with other aromatic monomers bearing solubilizing alkyl chains. Stille and Suzuki cross-coupling reactions are powerful tools for this purpose.
General Protocol for Stille Cross-Coupling Polymerization:
-
Monomer Preparation: Synthesize or procure the desired comonomers. For Stille coupling, one monomer should be di-stannylated (e.g., with trimethyltin or tri-n-butyltin groups) and the other should be di-halogenated (e.g., with bromine or iodine). The this compound monomer would typically be N-alkylated with a long branched alkyl chain for solubility and then di-brominated at the 2 and 5 positions.
-
Polymerization Reaction: In an inert atmosphere (e.g., under argon in a glovebox or using Schlenk line techniques), dissolve equimolar amounts of the di-stannylated and di-halogenated monomers in an anhydrous solvent such as toluene or chlorobenzene.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand if necessary.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically between 80 °C and 120 °C and stir for 24-72 hours. Monitor the reaction progress by techniques like GPC to follow the increase in molecular weight.
-
Purification: After the reaction is complete, cool the mixture and precipitate the polymer by adding it to a non-solvent like methanol. The polymer is then collected by filtration and further purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
General Protocol for Suzuki Cross-Coupling Polymerization:
-
Monomer Preparation: For Suzuki coupling, one monomer should be a di-boronic acid or di-boronic ester, and the other should be di-halogenated.
-
Polymerization Reaction: In an inert atmosphere, dissolve equimolar amounts of the monomers in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene) and an aqueous base solution (e.g., 2M K₂CO₃).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄.
-
Reaction Conditions: Heat the biphasic mixture with vigorous stirring to promote the reaction at the interface, typically at temperatures around 90-100 °C, for 24-72 hours.
-
Purification: Similar to the Stille coupling, the polymer is precipitated, collected, and purified by Soxhlet extraction.
Part 3: Characterization of this compound-Based Materials
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polymer and the successful incorporation of the 3,4-difluoropyrrole unit.[4]
-
UV-Vis-NIR Spectroscopy: To determine the optical bandgap of the material from the absorption onset in solution and as a thin film.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials, respectively.
-
-
Thermal and Morphological Characterization:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To investigate the thin-film morphology, which is critical for device performance.
-
Part 4: Device Fabrication and Characterization Protocols
Organic Field-Effect Transistors (OFETs)
The following is a general protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new semiconducting polymers.
Caption: A generalized workflow for the fabrication of a bottom-gate, top-contact OFET.
Protocol for OFET Fabrication:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick), which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the 3,4-difluoropyrrole-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the treated SiO₂ surface by spin-coating.
-
Annealing: Anneal the polymer film at an optimized temperature (typically between 100-200 °C) to remove residual solvent and improve the film morphology.
-
Source and Drain Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.
-
Device Characterization: Characterize the OFET performance in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer. Key parameters to extract are the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[5][6]
Organic Photovoltaics (OPVs)
A common device architecture for OPVs is the bulk heterojunction (BHJ), where the 3,4-difluoropyrrole-based polymer would typically act as the electron donor.
Protocol for OPV Fabrication:
-
Substrate Preparation: Clean patterned indium tin oxide (ITO)-coated glass substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal.[7]
-
Active Layer Deposition: Prepare a blend solution of the 3,4-difluoropyrrole-based donor polymer and a suitable fullerene or non-fullerene acceptor (e.g., PC₇₁BM or ITIC) in a solvent like chlorobenzene or o-dichlorobenzene. Spin-coat the blend solution on top of the HTL to form the active layer.[8][9]
-
Cathode Deposition: Deposit a low work function metal cathode, such as calcium followed by aluminum (Ca/Al), or just aluminum (Al), by thermal evaporation through a shadow mask.[7]
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[8][9]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound could be incorporated into host materials or as part of a thermally activated delayed fluorescence (TADF) emitter. The fabrication of OLEDs is typically done by vacuum thermal evaporation.[10][11]
Protocol for OLED Fabrication (Vacuum Deposition):
-
Substrate Preparation: Clean patterned ITO-coated glass substrates.
-
Layer Deposition: Sequentially deposit the following layers in a high-vacuum thermal evaporation system:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): This could be a host material doped with the this compound-containing emitter.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., LiF/Al)
-
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Device Characterization: Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device.
Conclusion
The this compound moiety represents a promising building block for the development of high-performance organic electronic materials. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the fluorine atoms, offer a pathway to materials with enhanced stability and tailored energy levels. While the exploration of this specific building block is still in its early stages, the protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and integrate this compound-based materials into a new generation of organic electronic devices.
References
- 1. Recent Progress of Fluorinated Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ossila.com [ossila.com]
- 8. Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ossila.com [ossila.com]
- 11. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [researching.cn]
Troubleshooting & Optimization
minimizing furan byproduct formation in 3,4-difluoropyrrole synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,4-difluoropyrrole. The focus of this document is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and critical challenge of minimizing the formation of the corresponding furan byproduct during synthesis, particularly in the context of the Paal-Knorr reaction.
Introduction: The Challenge of Selectivity in 3,4-Difluoropyrrole Synthesis
3,4-Difluoropyrrole is a valuable fluorinated heterocycle in medicinal chemistry and materials science.[1] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a fundamental method for constructing the pyrrole ring.[2][3] However, a significant challenge in this synthesis is the competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl precursor to form a furan byproduct. This guide provides a mechanistic understanding of this competition and practical, field-proven strategies to favor the formation of the desired pyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of furan byproduct formation in my Paal-Knorr synthesis of 3,4-difluoropyrrole?
A1: The formation of the furan byproduct is a direct consequence of the reaction conditions, specifically the acidity of the medium. The Paal-Knorr synthesis can proceed via two competing pathways from the same 1,4-dicarbonyl precursor (in this case, 3,4-difluoro-2,5-hexanedione or a similar analogue).
-
Pyrrole Formation: This pathway is favored when the amine concentration is sufficiently high and the conditions are mildly acidic or neutral. The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[2]
-
Furan Formation: This pathway is favored under strongly acidic conditions (typically pH < 3).[4] The strong acid catalyzes the enolization of one carbonyl group, which then acts as an intramolecular nucleophile, attacking the other protonated carbonyl group. Subsequent dehydration leads to the furan ring.[3]
The electron-withdrawing nature of the fluorine atoms on the dicarbonyl backbone can increase the electrophilicity of the carbonyl carbons, potentially making the substrate more susceptible to both nucleophilic attack by the amine and intramolecular cyclization.
Q2: I am observing a significant amount of a non-polar byproduct that I suspect is the furan. How can I confirm its identity?
A2: The furan byproduct, 3,4-difluoro-2,5-dimethylfuran, will be more non-polar than the N-H or N-alkyl pyrrole product. You can typically distinguish them using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The furan byproduct will have a higher Rf value (travel further up the plate) than the pyrrole in most common solvent systems (e.g., ethyl acetate/hexanes).
-
NMR Spectroscopy:
-
¹H NMR of the pyrrole will show a characteristic N-H proton signal (if unsubstituted on nitrogen) and distinct pyrrolic protons.
-
¹H NMR of the furan will lack the N-H signal and show characteristic furan protons. The chemical shifts of the methyl groups will also differ between the two heterocycles.
-
-
Mass Spectrometry (MS): GC-MS is an excellent tool. The pyrrole and furan will have different retention times and their mass spectra, while potentially having the same molecular ion, may show different fragmentation patterns.
Q3: Can the choice of amine source influence the yield of 3,4-difluoropyrrole?
A3: Yes, the choice and concentration of the amine are critical.
-
Ammonia vs. Primary Amines: Both ammonia (often from a source like ammonium acetate or ammonium hydroxide) and primary amines can be used. The reactivity of the amine will play a role. More nucleophilic amines can compete more effectively with the intramolecular cyclization to the furan.
-
Excess Amine: Using a stoichiometric excess of the amine is a key strategy to favor pyrrole formation. According to Le Chatelier's principle, a higher concentration of the amine will push the equilibrium towards the formation of the hemiaminal intermediate, which is on the pathway to the pyrrole, thereby outcompeting the unimolecular furan cyclization.[4]
Q4: Are there alternative synthesis methods for 3,4-difluoropyrrole that avoid the furan byproduct issue altogether?
A4: Yes, several methods have been developed to synthesize 3,4-difluoropyrrole that do not start from a 1,4-dicarbonyl precursor and thus circumvent the furan formation problem. A notable example is the synthesis reported by Leroy and Wakselman, which involves a [2+3] cycloaddition reaction of an N-tert-butyl 2-alkoxycarbonyl aziridine with chlorotrifluoroethylene, followed by deprotection.[5] Another straightforward synthesis has been reported by DiMagno and coworkers.[6] These methods can be excellent alternatives if the Paal-Knorr approach proves to be low-yielding despite optimization.
Troubleshooting Guide: Minimizing Furan Byproduct
This section provides a systematic approach to troubleshoot and optimize the synthesis of 3,4-difluoropyrrole to minimize furan formation.
Visualization of Competing Pathways
The following diagram illustrates the critical branch point in the Paal-Knorr synthesis leading to either the desired pyrrole or the furan byproduct.
References
- 1. synarchive.com [synarchive.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in the synthesis of 3,4-difluoro-1H-pyrrole
Welcome to the dedicated technical support center for the synthesis of 3,4-difluoro-1H-pyrrole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated heterocycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges that may arise during the synthesis, helping you to optimize your reaction and improve your yield.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine atoms.[1] However, its synthesis can be challenging, often resulting in low yields if not performed under optimal conditions. The presence of the electron-withdrawing fluorine substituents can influence the reactivity of the pyrrole ring and its precursors, leading to specific side reactions and purification difficulties. This guide will focus on a reliable, albeit technically demanding, synthetic route and provide solutions to common problems encountered.
Troubleshooting Guide: Low Yield in the Synthesis of this compound
This guide addresses the primary synthetic route reported in the literature, which involves a thermal [2+3] cycloaddition followed by a deprotection step.
Diagram: Synthetic Pathway Overview
Caption: Overall synthetic scheme for this compound.
Part 1: The [2+3] Cycloaddition Step
The initial step involves the reaction of an N-tert-butyl 2-alkoxycarbonyl aziridine with chlorotrifluoroethylene. Low yields in this step are often traced back to issues with the starting materials or the reaction conditions.
Q1: The cycloaddition reaction is not proceeding, or the yield of the N-tert-butyl-3,4-difluoropyrrole intermediate is very low. What are the likely causes?
A1: This is a common issue that can be attributed to several factors:
-
Purity and Stability of the Aziridine Starting Material: The N-tert-butyl 2-alkoxycarbonyl aziridine is a strained, three-membered ring and can be prone to decomposition.[2]
-
Expert Insight: It is crucial to use freshly prepared or properly stored aziridine. Storage should be under an inert atmosphere at low temperatures. Before starting the reaction, it's advisable to check the purity of the aziridine by ¹H NMR. Impurities may indicate decomposition, which can inhibit the reaction.
-
-
Reactivity of Chlorotrifluoroethylene: As a gaseous reagent, ensuring its efficient delivery and concentration in the reaction mixture is key.
-
Expert Insight: The reaction should be conducted in a sealed, pressure-rated vessel to maintain a sufficient concentration of chlorotrifluoroethylene. Inadequate sealing can lead to the escape of the gas and incomplete reaction. Thermal reactions of chlorotrifluoroethylene can also sometimes lead to dimerization or polymerization, although the cycloaddition pathway is generally favored with a suitable reaction partner.[3]
-
-
Suboptimal Reaction Temperature: Thermal cycloadditions require a specific temperature range to proceed efficiently without causing degradation.
-
Expert Insight: The reaction should be carefully heated to the temperature specified in the literature (typically around 100-150 °C for such cycloadditions).[4] Lower temperatures may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the decomposition of the aziridine starting material and the pyrrole product. A small-scale trial to optimize the temperature is recommended.
-
Q2: I am observing the formation of significant side products during the cycloaddition. What are they and how can I avoid them?
A2: Side product formation is a primary cause of low yield.
-
Aziridine Ring Opening: Nucleophiles present as impurities (e.g., water) can lead to the ring-opening of the aziridine, consuming the starting material.[2]
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be set up under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Chlorotrifluoroethylene Polymerization: At elevated temperatures, chlorotrifluoroethylene can polymerize.
-
Solution: While difficult to completely avoid, maintaining the optimized reaction temperature and time can minimize this side reaction. Overheating should be strictly avoided.
-
Part 2: The Dealkylation Step
The second step is the removal of the N-tert-butyl group using a strong acid like trifluoromethanesulfonic acid.
Q1: The dealkylation of the N-tert-butyl-3,4-difluoropyrrole intermediate is resulting in a low yield of the final product. What could be wrong?
A1: This step is critical and sensitive to reaction conditions.
-
Pyrrole Ring Degradation: Pyrroles are known to be unstable in strongly acidic conditions and can be prone to polymerization or decomposition.[5]
-
Expert Insight: The addition of trifluoromethanesulfonic acid should be done at a low temperature (e.g., 0 °C) and the reaction should be carefully monitored. The reaction time should be kept to a minimum to avoid prolonged exposure of the product to the strong acid.
-
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete dealkylation.
-
Solution: Use the correct stoichiometry of trifluoromethanesulfonic acid as reported in the literature.[6] Monitor the reaction progress by TLC or ¹H NMR to ensure complete consumption of the starting material.
-
Q2: The work-up and purification of the final this compound is difficult and leads to product loss. What are the best practices?
A2: The final product can be sensitive, and purification requires care.
-
Neutralization and Extraction: After dealkylation, the acidic reaction mixture must be carefully neutralized.
-
Expert Insight: A weak base, such as a saturated aqueous solution of sodium bicarbonate, should be used for neutralization. The product should then be extracted with a suitable organic solvent like diethyl ether or dichloromethane.
-
-
Purification Method:
-
Solution: Column chromatography on silica gel is often the method of choice. However, due to the potential for product degradation on acidic silica, it is advisable to use a neutral silica gel or to deactivate the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Can I use a different N-protecting group on the aziridine?
A: While other protecting groups might be viable, the N-tert-butyl group is specifically cited in the established synthesis.[6] Changing the protecting group would likely require re-optimization of both the cycloaddition and deprotection steps. The bulky tert-butyl group can influence the stereochemistry and reactivity of the aziridine.
Q: Is there an alternative to trifluoromethanesulfonic acid for the dealkylation?
A: Trifluoromethanesulfonic acid is a very strong acid, and its use is likely necessary to cleave the stable tert-butyl group.[7] Weaker acids may not be effective or may require much harsher conditions, which could degrade the pyrrole ring. Any alternative would require careful investigation.
Q: My final product seems to be unstable and darkens over time. How should I store it?
A: Pyrroles, in general, can be sensitive to air and light, leading to polymerization and discoloration.[5] this compound is likely to be even more reactive due to the electron-withdrawing nature of the fluorine atoms. It is best to store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) and protected from light.
Q: What are the expected spectroscopic signatures for this compound?
A: You should expect to see characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum will show signals for the pyrrolic protons, and the ¹⁹F NMR will show a signal characteristic of the fluorine atoms on the pyrrole ring. The exact chemical shifts and coupling constants should be compared to literature values for confirmation of the product's identity.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on the principles of the cited literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: [2+3] Cycloaddition
-
In a pressure-rated reaction vessel, dissolve N-tert-butyl 2-alkoxycarbonyl aziridine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene).
-
Seal the vessel and introduce chlorotrifluoroethylene gas (excess, e.g., 1.5-2 equivalents).
-
Heat the reaction mixture to the optimized temperature (e.g., 120-140 °C) and maintain for the required reaction time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess chlorotrifluoroethylene in a fume hood.
-
Remove the solvent under reduced pressure to obtain the crude N-tert-butyl-3,4-difluoropyrrole intermediate.
Step 2: Dealkylation
-
Dissolve the crude intermediate from Step 1 in an anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.1-1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral or triethylamine-deactivated silica gel to afford this compound.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Cycloaddition Yield | Impure/decomposed aziridine | Use freshly prepared/purified aziridine | Improved conversion to intermediate |
| Insufficient chlorotrifluoroethylene | Use a sealed pressure vessel | Drive reaction to completion | |
| Suboptimal temperature | Optimize temperature (e.g., 120-140 °C) | Increased reaction rate, minimized degradation | |
| Low Dealkylation Yield | Pyrrole ring degradation | Add acid at 0 °C, minimize reaction time | Reduced byproduct formation |
| Incomplete reaction | Use sufficient acid, monitor by TLC | Full conversion to final product | |
| Product Loss During Purification | Degradation on silica gel | Use neutral or deactivated silica gel | Higher recovery of pure product |
References
- 1. Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins: evidence for a two-step [2 + 2] cycloaddition - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 97. The thermal reactions of chlorotrifluoroethylene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. sci-rad.com [sci-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry of Fluorinated Pyrroles [ouci.dntb.gov.ua]
- 7. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate | MDPI [mdpi.com]
optimizing reaction conditions for the synthesis of 3,4-difluoro-1H-pyrrole
Welcome to the technical support resource for the synthesis of 3,4-difluoro-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated heterocycle. The unique electronic properties imparted by the vicinal fluorine atoms make this molecule a highly sought-after building block in pharmaceuticals and advanced materials.[1] However, its synthesis can present unique challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?
A1: Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The synthesis of fluorinated heterocycles is often sensitive to impurities.[2] Specifically, for a cyclization approach starting from a difluorinated acyclic precursor, ensure the precursor is of high purity. Impurities can interfere with the catalyst or lead to unwanted side reactions. We recommend purifying starting materials by distillation or chromatography before use.
-
Atmospheric Moisture and Oxygen: Many intermediates in pyrrole synthesis are sensitive to moisture and air.[2] The nitrogen source, often ammonia or a primary amine, must be anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Ensure all glassware is oven-dried, and solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation).
-
Reaction Temperature: Temperature control is critical. Insufficient heat may lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or product, or promote the formation of polymeric tars, a common issue in pyrrole chemistry. We recommend performing small-scale trials to establish the optimal temperature profile for your specific substrate and setup.
-
Stoichiometry: Incorrect stoichiometry can halt the reaction prematurely.[2] Ensure precise measurement of all reagents. If using a gaseous reactant like ammonia, ensure its delivery to the reaction mixture is efficient and quantifiable.
dot
Caption: Troubleshooting workflow for low reaction yield.
Q2: My post-reaction mixture is a dark, intractable tar. What causes this and how can it be prevented?
A2: Polymerization is a well-known side reaction in pyrrole synthesis, often exacerbated by strongly acidic conditions or high temperatures. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, which can initiate polymerization.
-
Controlling Acidity: If your synthesis uses an acid catalyst, its concentration is critical. High acidity can promote both the desired cyclization and undesired polymerization. Consider using a milder acid or reducing the catalyst loading. In some cases, a buffered system may provide better results.
-
Temperature Management: As mentioned, excessive heat is a primary cause of tar formation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Product Instability: The product itself, this compound, may be unstable under the reaction conditions. Minimizing reaction time is key. Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed to prevent product degradation.
Q3: I am observing a significant byproduct with a different mass spectrum. How can I identify and minimize it?
A3: Byproduct formation often arises from incomplete reactions or alternative reaction pathways.
-
Incomplete Cyclization: A common byproduct could be an acyclic intermediate, where the pyrrole ring has failed to close. This can be caused by insufficient heating, a deactivated catalyst, or steric hindrance. To address this, you might need to increase the reaction temperature or time, or screen alternative catalysts.
-
Aromatization from Precursors: In syntheses starting from fluorinated proline derivatives, unintended aromatization to form pyrrole species can be a major side reaction.[3] While this is the desired outcome here, an analogous elimination or rearrangement from your specific precursor could lead to an isomeric or otherwise undesired aromatic byproduct.
-
Identification: Isolate the byproduct using chromatography (HPLC or column chromatography) and characterize it thoroughly (NMR, MS, IR). Understanding its structure is the most critical step in diagnosing the side reaction. For example, ¹H and ¹⁹F NMR spectroscopy are powerful tools for identifying the structure of fluorinated compounds.
-
Minimization Strategy: Once the byproduct is identified, you can adjust the reaction conditions to disfavor its formation. For example, if it is an oxidation product, ensure the reaction is strictly anaerobic. If it is a result of a rearrangement, lowering the reaction temperature may increase selectivity for the desired pathway.
Q4: The purification of this compound by silica gel chromatography is difficult, with smearing and low recovery. What can I do?
A4: Pyrroles can be challenging to purify on silica gel due to their acidic N-H proton and potential for coordination to the silica surface.
-
Deactivate the Silica: Pre-treating the silica gel can significantly improve chromatographic performance. Create a slurry of your silica gel in the starting eluent and add 1-2% triethylamine (or another volatile base like pyridine) by volume. This neutralizes the acidic sites on the silica, preventing product degradation and reducing tailing.
-
Solvent System Selection: A non-polar/polar solvent system is typically used. A gradient elution from hexane/dichloromethane to a higher concentration of a more polar solvent like ethyl acetate or diethyl ether is a good starting point.[4]
-
Alternative Purification: If chromatography fails, consider vacuum sublimation. Pyrroles, particularly simple ones, can have sufficient vapor pressure for sublimation, which can be an excellent method for obtaining highly pure material, separating it from non-volatile impurities and baseline material.[4]
Frequently Asked Questions (FAQs)
Q1: What are the established synthetic routes to this compound?
A1: The synthesis of this compound is a specialized area of organic chemistry. While multiple strategies for fluorinated pyrroles exist, a common conceptual approach involves the cyclization of a suitable difluorinated four-carbon precursor with a nitrogen source.[1] For instance, the reaction of a 2,3-difluoro-1,4-dicarbonyl compound (or a synthetic equivalent) with ammonia or a primary amine is a plausible route analogous to the classical Paal-Knorr synthesis.[2][5] Another strategy involves the reaction of perfluorinated alkenes with amines.[6] The first reported synthesis by Leroy and Wakselman provided the initial access to this important molecule.[7]
Q2: What are the critical safety considerations when synthesizing this compound?
A2: Safety is paramount.
-
Fluorinating Agents: If your synthesis involves a direct fluorination step, be aware that many fluorinating agents are highly toxic, corrosive, and moisture-sensitive.[8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Hydrogen Fluoride (HF): Some fluorination reactions or the decomposition of fluorine-containing compounds can release HF gas. HF is extremely corrosive and toxic. Ensure that appropriate scrubbers (e.g., a base trap) are in place and have calcium gluconate gel readily available as a first-aid measure for skin exposure.
-
Pressure Build-up: Reactions involving gaseous reagents or those that produce gaseous byproducts should be conducted in appropriate pressure-rated equipment or with a pressure-relief system (e.g., an oil bubbler).
Q3: How do the fluorine atoms influence the properties and reactivity of the pyrrole ring?
A3: The two electron-withdrawing fluorine atoms on the C3 and C4 positions significantly alter the electronic character of the pyrrole ring compared to its non-fluorinated parent.
-
Reduced Basicity: The fluorine atoms pull electron density out of the ring, making the nitrogen lone pair less available for protonation.
-
Modified Acidity: The N-H proton becomes more acidic, facilitating deprotonation.
-
Altered Reactivity: The electron-deficient nature of the ring makes it less susceptible to classical electrophilic aromatic substitution and potentially more reactive towards nucleophilic attack, depending on the reaction conditions.
-
Physicochemical Properties: Fluorination typically increases lipophilicity and metabolic stability, which are highly desirable properties in drug candidates.[1][9]
Representative Synthetic Protocol: Cyclization Approach
This protocol is a representative, generalized procedure based on established chemical principles for pyrrole synthesis and should be adapted and optimized for your specific starting materials and laboratory conditions.
dot
Caption: General experimental workflow for synthesis and purification.
-
Reaction Setup: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, temperature probe, and a nitrogen/argon inlet. Oven-dry all glassware and cool under an inert atmosphere.
-
Reagent Charging: Charge the flask with the 2,3-difluoro-1,4-dicarbonyl precursor (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Toluene).
-
Amine Addition: Add the nitrogen source (e.g., a solution of ammonia in an organic solvent or a primary amine, 1.1 - 1.5 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Heating and Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 60-110 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm identity and purity.[10][11]
Table 1: Key Parameter Optimization
| Parameter | Range/Options | Potential Impact on Reaction | Troubleshooting Focus |
| Temperature | 25 °C to 120 °C | Affects reaction rate vs. decomposition. Lower temperatures favor selectivity; higher temperatures increase conversion. | Low yield (increase temp); Tar formation (decrease temp). |
| Solvent | Toluene, THF, Acetonitrile, Dioxane | Polarity and boiling point can influence reaction rate and solubility of intermediates. | Incomplete reaction (try more polar solvent); Side reactions. |
| Nitrogen Source | NH₃, NH₄OAc, Primary Amines | Nucleophilicity and basicity affect the rate of cyclization. | Slow or no reaction (use a more nucleophilic amine). |
| Catalyst | Acetic Acid, p-TSA, Lewis Acids | An acid catalyst can accelerate the key dehydration/cyclization step. | Furan byproduct formation (reduce acidity); Slow reaction (add catalyst).[2] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rate but may also promote polymerization. | Tar formation (decrease concentration). |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Reactions involving fluoride ion. Part 42.1 Heterocyclic compounds from perfluoro-3,4-dimethylhexa-2,4-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. FIRST ACCESS TO this compound | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound | C4H3F2N | CID 11804690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
purification of 3,4-difluoro-1H-pyrrole from tarry byproducts by column chromatography
Welcome to the technical support center for the purification of 3,4-difluoro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this valuable fluorinated heterocycle from crude reaction mixtures, particularly those containing tarry byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification process and enhance your yield and purity.
Introduction: The Challenge of Purifying this compound
This compound is a critical building block in medicinal chemistry and materials science.[1] However, its purification is often complicated by the formation of dark, insoluble, or oily "tarry" byproducts. These tars are primarily the result of the inherent reactivity of the pyrrole ring. As an electron-rich aromatic system, the pyrrole nucleus is susceptible to acid-catalyzed polymerization.[2] This process is initiated by the protonation of the pyrrole ring, which renders it highly electrophilic and prone to attack by neutral pyrrole molecules, leading to a chain reaction that forms polymeric materials.
Standard silica gel, the most common stationary phase in column chromatography, is slightly acidic due to the presence of silanol (Si-O-H) groups on its surface. This acidity can be sufficient to induce or accelerate the polymerization of sensitive compounds like this compound directly on the column, leading to low recovery, streaking, and contamination of the desired product with oligomeric impurities.
This guide will equip you with the knowledge and techniques to overcome these challenges by carefully selecting your stationary phase and mobile phase to create a non-destructive purification environment.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is a dark, tarry mess. Can I still use column chromatography?
A1: Yes, in many cases, you can. However, direct application of the crude tar to a standard silica gel column is likely to result in poor separation and significant loss of your product. The key is to choose a purification strategy that mitigates the acidic nature of the stationary phase, which is likely exacerbating the polymerization of your pyrrole. This guide outlines two primary strategies: using base-deactivated silica gel or employing an alternative, non-acidic stationary phase like neutral or basic alumina.
Q2: What are the dark, insoluble materials in my crude product?
A2: The dark, tarry materials are almost certainly polymeric byproducts formed from the acid-catalyzed self-reaction of the this compound and/or other reactive intermediates in your synthesis. The extended conjugation in these polymers is responsible for their dark color. These polymers are often significantly more polar than your desired product and can either streak throughout the column or remain irreversibly adsorbed at the origin.
Q3: I see streaking and a long tail for my product spot on my silica gel TLC plate. What does this indicate?
A3: Streaking and tailing of basic or electron-rich compounds on silica gel TLC plates are classic indicators of strong, undesirable interactions with the acidic silanol groups of the stationary phase.[3] This is a strong warning sign that you will encounter problems such as poor separation and product degradation during column chromatography on standard silica gel.
Q4: How do I choose between using deactivated silica and alumina?
A4: The choice depends on the specific properties of your compound and the impurities you need to remove.
-
Deactivated Silica: This is often a good first choice if you are accustomed to working with silica gel and want to maintain similar solvent selectivities. It is particularly useful for compounds that are sensitive to acid but might also have some affinity for the basic sites on alumina.
-
Neutral or Basic Alumina: This is an excellent alternative for acid-sensitive and basic compounds.[3][4] Neutral alumina is generally a safe starting point. Basic alumina can be particularly effective for separating neutral or basic compounds from acidic impurities. However, be aware that highly basic alumina can sometimes catalyze other reactions, such as hydrolysis of esters.
Q5: Will the C-F bonds in my this compound be stable during chromatography?
A5: The carbon-fluorine bond in aryl fluorides is generally very strong and stable under standard chromatographic conditions.[5] Degradation through defluorination is highly unlikely to be a significant issue during purification on silica gel or alumina. The primary stability concern for this molecule is the integrity of the pyrrole ring itself.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product decomposes on the column (darkening of the stationary phase, low recovery) | The stationary phase (silica gel) is too acidic, causing polymerization of the pyrrole. | 1. Switch to a non-acidic stationary phase: Use neutral or basic alumina for your column.[3][4]2. Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (TEA) before and/or during the chromatography. |
| Poor separation of the product from polar, tarry byproducts | The tarry byproducts are highly polar and are streaking from the baseline. | 1. Use a steeper solvent gradient: Start with a non-polar solvent to wash through less polar impurities, then rapidly increase the polarity to elute your product before the tars begin to move significantly.2. Consider dry loading: Adsorbing your crude material onto a small amount of Celite® or deactivated silica can help to pre-adsorb the highly polar tars, leading to better separation on the column. |
| Product elutes as a broad peak or with significant tailing | Strong interaction between the N-H group of the pyrrole and the acidic silanol groups on the silica gel. | 1. Add a basic modifier to the eluent: Incorporate 0.5-2% triethylamine into your mobile phase to improve peak shape.[3]2. Use neutral alumina: The absence of acidic silanol groups on alumina will lead to more symmetrical peak shapes for basic heterocycles. |
| Product is not eluting from the column, even with highly polar solvents | Irreversible adsorption to the stationary phase due to strong acid-base interactions (on silica) or the compound being extremely polar. | 1. Perform a "flush" with a highly polar solvent system: Try eluting with a mixture containing methanol or ammonia in methanol (use with caution as it can dissolve some silica).2. Re-evaluate your stationary phase: If using silica, switch to alumina. If on alumina, ensure you are using a sufficiently polar mobile phase. |
Experimental Protocols
Protocol 1: Purification using Base-Deactivated Silica Gel
This method is ideal for those who prefer to work with silica gel and have acid-sensitive compounds. The addition of triethylamine (TEA) neutralizes the acidic silanol sites, preventing on-column degradation.
1. TLC Analysis with TEA:
-
Prepare your developing chamber with a solvent system (e.g., Ethyl Acetate/Hexanes) containing 1% TEA.
-
Run a TLC of your crude material to determine the optimal eluent composition. Aim for an Rf of 0.2-0.3 for your product.
2. Column Preparation and Deactivation:
-
Pack a silica gel column using the wet slurry method with your chosen non-polar solvent (e.g., hexanes).
-
Prepare a deactivating solvent by adding 1-3% TEA to your determined chromatography eluent.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Finally, flush the column with 2-3 column volumes of the eluent without TEA to remove the excess base. The column is now ready for loading.
3. Sample Loading and Elution:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of your column.
-
Wet Loading: Dissolve your crude material in the minimum amount of your eluent and carefully load it onto the column.
-
Elute the column with your predetermined solvent system, collecting fractions and monitoring by TLC.
Caption: Workflow for Deactivated Silica Gel Chromatography
Protocol 2: Purification using Neutral Alumina
Neutral alumina is an excellent alternative to silica for acid-sensitive compounds. It has a slightly basic to neutral surface pH.
1. TLC Analysis:
-
Use commercially available neutral alumina TLC plates to develop a suitable solvent system. The polarity of solvents on alumina can differ from silica, so re-screening is essential. A good starting point is often a mixture of hexanes and ethyl acetate or dichloromethane and ethyl acetate. Aim for an Rf of 0.2-0.3.
2. Column Packing:
-
Alumina is denser than silica and settles faster. A dry packing method followed by wet conditioning is often effective.
-
Place a plug of cotton or glass wool at the bottom of the column and add a small layer of sand.
-
Pour the dry neutral alumina powder into the column, gently tapping the side to ensure even packing.
-
Carefully add your non-polar eluent to the top of the column and use positive pressure to slowly wet the entire alumina bed, ensuring no air bubbles are trapped.
3. Sample Loading and Elution:
-
Once the column is packed and equilibrated with the mobile phase, load your sample using either the dry or wet loading method as described in Protocol 1.
-
Elute with your chosen solvent system, collecting and monitoring fractions by TLC.
Caption: Workflow for Neutral Alumina Chromatography
Data Summary Table
| Stationary Phase | Recommended Solvent System (Starting Point) | Expected Elution Profile for this compound |
| Standard Silica Gel | Not Recommended due to potential for decomposition. | Likely to streak, co-elute with byproducts, or show low recovery. |
| Deactivated Silica Gel (1% TEA) | 10-30% Ethyl Acetate in Hexanes | Should elute as a more defined band with an expected Rf of 0.2-0.4. |
| Neutral Alumina | 20-50% Ethyl Acetate in Hexanes or 5-15% Ethyl Acetate in Dichloromethane | Should elute with good peak shape. Elution order may differ from silica. |
| Basic Alumina | 20-50% Ethyl Acetate in Hexanes | Similar to neutral alumina, may be beneficial if acidic impurities are present. |
Note: The optimal solvent system must be determined empirically for each specific crude mixture using TLC.
Final Recommendations
For the successful purification of this compound from tarry byproducts, it is imperative to move away from standard silica gel chromatography. The most robust approach is to utilize neutral alumina as the stationary phase, as this inherently avoids the acidity that drives byproduct formation. If alumina is not available, base-deactivated silica gel is a viable and effective alternative. Always develop your solvent system using TLC on the same stationary phase you intend to use for the column. By following the protocols and troubleshooting advice in this guide, you will be well-equipped to obtain your target compound with high purity and yield.
References
Technical Support Center: Regioselectivity in Substitutions on 3,4-Difluoro-1H-pyrrole
Welcome to the technical support center for navigating the complexities of regioselective substitutions on 3,4-difluoro-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique heterocyclic building block in their synthetic endeavors.[1] The introduction of two fluorine atoms onto the pyrrole ring significantly alters its electronic properties, presenting both opportunities and challenges in achieving desired substitution patterns. This resource provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance your experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations grounded in mechanistic principles and offering actionable solutions.
Question 1: Why am I observing a mixture of C2 and C5-substituted products in my electrophilic aromatic substitution, and how can I favor substitution at a single position?
Underlying Cause: The regioselectivity of electrophilic aromatic substitution on this compound is a nuanced interplay of competing electronic effects. In a typical pyrrole, electrophilic attack is strongly favored at the C2 (α) position due to the ability to delocalize the positive charge of the sigma complex over three resonance structures, including one where the nitrogen atom bears the positive charge.[2]
However, the two fluorine atoms at the C3 and C4 positions introduce strong inductive electron withdrawal (-I effect), which deactivates the entire ring towards electrophiles.[3] Concurrently, the fluorine atoms exert a resonance electron-donating effect (+M or +R effect) through their lone pairs, which preferentially directs electrophilic attack to the ortho and para positions.[3][4] In the case of this compound, the C2 and C5 positions are ortho to a fluorine atom. This complex electronic environment often leads to a mixture of C2 and C5 isomers.
Solutions & Protocols:
1. Leveraging N-Protection for Steric Hindrance and Electronic Modulation:
The use of a bulky N-protecting group can sterically hinder attack at the C2 and C5 positions, but often one position can be favored over the other. More importantly, electron-withdrawing protecting groups can further modulate the electronic character of the pyrrole ring.[5]
-
Protocol for N-Tosyl Protection:
-
Dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting N-tosyl-3,4-difluoro-1H-pyrrole can then be subjected to the desired electrophilic substitution. The bulky tosyl group may favor substitution at the less sterically hindered position, and its electron-withdrawing nature will influence the overall reactivity.[5][6]
2. Fine-Tuning Reaction Conditions:
-
Low Temperatures: Running reactions at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Choice of Lewis Acid: In Friedel-Crafts type reactions, the strength and nature of the Lewis acid can significantly impact regioselectivity. Weaker Lewis acids may lead to higher selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
Below is a visual representation of the competing electronic effects influencing electrophilic substitution on this compound.
Caption: Interplay of electronic effects on regioselectivity.
Question 2: My desired substitution reaction is not proceeding, or the yield is very low. What can I do to improve reactivity?
Underlying Cause: The potent electron-withdrawing inductive effect of the two fluorine atoms significantly deactivates the this compound ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted pyrrole.[3] This deactivation can lead to sluggish or incomplete reactions.
Solutions & Protocols:
1. Employing Stronger Electrophiles and Activating Conditions:
-
For halogenation, instead of using elemental halogens, consider more reactive sources like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or for fluorination, a reagent like Selectfluor®.[7]
-
For nitration, a stronger nitrating agent than standard nitric acid/sulfuric acid mixtures, such as nitronium tetrafluoroborate (NO₂BF₄), may be necessary.
-
In Friedel-Crafts reactions, use a more potent Lewis acid catalyst or increase the reaction temperature.
2. Metalation-Mediated Functionalization:
Directed ortho-metalation (DoM) strategies can provide excellent regioselectivity and overcome the inherent low reactivity of the ring. This involves deprotonation at a specific position followed by quenching with an electrophile.
-
Protocol for Lithiation and Subsequent Electrophilic Quench:
-
Protect the pyrrole nitrogen, for example, with a tosyl group as described previously.
-
Dissolve the N-protected this compound in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents).
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or a source of CO₂) and continue stirring at -78 °C for another 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water or saturated aqueous ammonium chloride).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product using standard techniques like column chromatography.
-
This workflow provides a powerful method for introducing a wide range of functional groups with high regiocontrol.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
stability of 3,4-difluoro-1H-pyrrole in acidic and basic media
Prepared by the Office of Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,4-difluoro-1H-pyrrole. It addresses common stability issues encountered in acidic and basic media, offering troubleshooting advice and foundational knowledge to ensure experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. The solutions are based on an understanding of the inherent reactivity of the fluorinated pyrrole ring system.
Q1: My reaction mixture turned dark brown/black after adding an acid catalyst. What is happening and how can I prevent it?
A1: This is a classic sign of acid-catalyzed polymerization. Pyrroles, even when fluorinated, are highly susceptible to degradation under acidic conditions.[1][2]
Causality: The pyrrole ring is an electron-rich aromatic system. Protonation, typically at the C2 or C5 position, disrupts the aromaticity and generates a highly reactive electrophilic species (an azafulvenium-like intermediate).[3] This cation can then be attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polymers, often referred to as "pyrrole black".[2] The fluorine atoms at the 3 and 4 positions are electron-withdrawing and can slightly decrease the ring's basicity, but they are generally not sufficient to prevent this rapid polymerization in the presence of strong acids.
Solutions:
-
N-Protection: The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group (EWG). Groups like tosyl (Ts), Boc (tert-butyloxycarbonyl), or even a simple phenyl group can significantly reduce the electron density of the ring, making it less prone to protonation. N-protected α-difluoromethyl pyrroles have been shown to be stable under conditions where the unprotected pyrrole is labile.[3]
-
Use of Milder Acids: If the reaction chemistry allows, switch from strong mineral acids (e.g., HCl, H₂SO₄) to weaker acids like trifluoroacetic acid (TFA)[4], acetic acid, or use a Lewis acid catalyst that is less prone to protonation.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to slow down the rate of polymerization.
-
Slow Addition: Add the acid catalyst slowly and substoichiometrically if possible, to keep the concentration of the protonated, reactive species low at any given time.
Q2: I'm attempting a reaction under basic conditions and observing multiple products and low yield of my desired compound. What could be the cause?
A2: While more stable than in acid, this compound can still undergo undesired reactions in the presence of bases, particularly strong, nucleophilic ones.
Causality: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17 for unsubstituted pyrrole). Strong bases (e.g., NaH, LDA, n-BuLi) will deprotonate the nitrogen to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can participate in side reactions. Furthermore, depending on the reaction conditions and substrates, strong bases could potentially induce elimination of HF, although this is less common than polymerization in acid. Base-induced elimination of nitrous acid or HF is a known pathway for other functionalized fluorinated pyrroles.[4]
Solutions:
-
Choose the Right Base: Use a non-nucleophilic base if you only want to deprotonate a different part of your substrate. Examples include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4] or a hindered base like lithium diisopropylamide (LDA) at low temperatures if C-H deprotonation is desired. For general purposes, milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and less likely to cause degradation.
-
N-Protection: As with acidic conditions, protecting the nitrogen atom removes the acidic N-H proton, preventing the formation of the pyrrolide anion and its associated side reactions.
-
Solvent and Temperature: The choice of solvent can influence the reactivity of the base. Using a non-polar aprotic solvent may temper the reactivity of some bases. Running the reaction at lower temperatures is always a prudent measure to minimize side reactions.
Q3: My compound appears to be degrading during aqueous workup or silica gel chromatography. How can I improve its stability during purification?
A3: Standard workup and purification procedures can expose this compound to localized acidic or basic conditions, leading to decomposition.
Causality:
-
Aqueous Workup: Using strong acids or bases (e.g., 1M HCl, 1M NaOH) to wash the organic layer can cause the degradation pathways described above.
-
Silica Gel Chromatography: Standard silica gel is inherently acidic and can act as a solid acid catalyst, promoting polymerization of the pyrrole on the column. This is often observed as an inseparable dark band at the top of the column and low recovery of the desired product.
Solutions:
-
Buffered Workup: Use buffered aqueous solutions for washing, such as saturated sodium bicarbonate (NaHCO₃) solution (mildly basic) or a phosphate buffer (pH ≈ 7), to neutralize any acid or base without creating harsh conditions.
-
Neutralize Silica Gel: Before performing chromatography, the silica gel can be neutralized. Slurry the silica gel in the desired eluent containing a small amount of a volatile base, such as triethylamine (~1% v/v), and then pack the column. This deactivates the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a polymer-based stationary phase for chromatography if your compound is particularly acid-sensitive.
-
Minimize Contact Time: Do not let the compound sit in acidic or basic solutions or on the chromatography column for extended periods. Work efficiently to isolate the purified product.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of this compound.
Q4: What is the overall stability profile of this compound?
A4: this compound is a heterocyclic building block that is generally stable under neutral conditions when stored properly.[5] However, like most pyrroles, its aromaticity makes it susceptible to degradation under harsh conditions.
-
Acid Sensitivity: Highly sensitive. Prone to rapid, acid-catalyzed polymerization.[2]
-
Base Sensitivity: Moderately sensitive. The N-H proton is acidic and can be removed by strong bases, leading to potential side reactions.
-
Oxidative/Reductive Stability: Generally stable to common oxidizing and reducing agents that are not strongly acidic or basic. However, avoid strong oxidizing agents.[1]
-
Light and Air Sensitivity: Pyrrole itself can polymerize upon exposure to light and air.[1] It is best to handle this compound under an inert atmosphere and protect it from light.
Q5: How should I store and handle this compound in the lab?
A5: Proper storage is critical to maintain the integrity of the compound.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air-induced oxidation or polymerization.[6]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Container: Use a tightly sealed glass container.[1]
-
Incompatibilities: Keep away from strong acids, acid chlorides, acid anhydrides, strong bases, and oxidizing agents.[1][7]
Q6: How can I monitor the stability of this compound in a reaction mixture?
A6: Several analytical techniques can be employed.
-
¹⁹F NMR Spectroscopy: This is a powerful and direct method. The two fluorine atoms will give a distinct signal in the ¹⁹F NMR spectrum. The disappearance of this signal or the appearance of new fluorine-containing signals is a clear indicator of a reaction or degradation.
-
¹H NMR Spectroscopy: The protons on the pyrrole ring have characteristic chemical shifts. Polymerization or degradation will lead to significant broadening or complete disappearance of these signals.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for monitoring the consumption of the starting material and the formation of products or degradation impurities over time.
Data & Protocols
Table 1: Recommended Conditions for Reactions Involving this compound
| Parameter | Acidic Conditions (Use with Caution) | Basic Conditions |
| pH Range | Mildly acidic (pH 4-6) preferred. Avoid < pH 3. | Mildly to moderately basic (pH 8-11). Avoid > pH 12 with strong bases. |
| Catalyst/Reagent | Lewis acids, mild organic acids (e.g., TFA). | K₂CO₃, Cs₂CO₃, DBU, non-nucleophilic organic bases. |
| N-Protection | Highly Recommended (Tosyl, Boc, Phenyl). | Recommended for reactions with strong or nucleophilic bases. |
| Temperature | < 0 °C | Typically Room Temp, but lower temp advised for strong bases. |
| Purification | Neutralized silica gel or neutral alumina. | Standard or neutralized silica gel. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol provides a framework for testing the stability of this compound under specific stress conditions.
Objective: To determine the rate and pathway of degradation in representative acidic and basic media.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile or THF)
-
Acidic solution: 0.1 M HCl in Acetonitrile/H₂O (9:1)
-
Basic solution: 0.1 M NaOH in Acetonitrile/H₂O (9:1)
-
Neutral control: Acetonitrile/H₂O (9:1)
-
Internal standard for NMR/LC-MS (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation:
-
Acidic: In a vial, mix 100 µL of the stock solution with 900 µL of the 0.1 M HCl solution.
-
Basic: In a separate vial, mix 100 µL of the stock solution with 900 µL of the 0.1 M NaOH solution.
-
Neutral: In a third vial, mix 100 µL of the stock solution with 900 µL of the neutral control solution.
-
-
Time Point Analysis:
-
Immediately after preparation (t=0), take an aliquot from each vial for LC-MS and NMR analysis.
-
Store the vials at a controlled room temperature, protected from light.
-
Take further aliquots at specific time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr).
-
-
Analysis:
-
LC-MS: Quantify the peak area of this compound relative to the internal standard at each time point. Monitor for the appearance of new peaks corresponding to degradation products.
-
¹H and ¹⁹F NMR: Analyze the samples to observe changes in the characteristic signals of the pyrrole. Look for signal broadening, disappearance, or the emergence of new signals.
-
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine its stability.
Visualizations
Diagram 1: Acid-Catalyzed Degradation Pathway
Caption: Mechanism of acid-catalyzed polymerization of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: A logical workflow for troubleshooting problematic reactions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
preventing degradation of 3,4-difluoro-1H-pyrrole during functionalization
Technical Support Center: 3,4-Difluoro-1H-Pyrrole
A Guide to Preventing Degradation During Synthetic Functionalization
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this unique fluorinated heterocycle in their synthetic endeavors. The presence of two fluorine atoms on the pyrrole core imparts valuable electronic properties but also introduces specific stability challenges.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and ensure the integrity of your molecule throughout your synthetic sequence.
Part 1: Foundational Principles & General Stability
Before attempting functionalization, it is critical to understand the inherent reactivity of the this compound core. The two electron-withdrawing fluorine atoms significantly lower the electron density of the pyrrole ring compared to its non-fluorinated parent. This has profound implications for its reactivity and stability.
FAQ 1: My stock of this compound appears to be degrading over time, showing discoloration and baseline activity in my NMR. What is causing this and how can I prevent it?
Answer:
This is a common observation and is typically due to the inherent acid sensitivity of the pyrrole ring. Unprotected pyrroles, especially electron-deficient ones, are prone to acid-catalyzed oligomerization or polymerization. Trace amounts of acid in your storage solvent, on your glassware, or from atmospheric moisture can initiate this degradation cascade.
Root Cause Analysis:
-
Acid Sensitivity: The pyrrole nitrogen's lone pair contributes to the aromatic system. Protonation at the C2 or C5 position disrupts this aromaticity, generating a reactive cationic intermediate that can be attacked by another neutral pyrrole molecule, initiating polymerization.
-
Oxidative Instability: While less common than acid-catalyzed degradation, unprotected pyrroles can be susceptible to slow oxidation from atmospheric oxygen, especially in the presence of light.
Preventative Measures & Protocol:
-
Storage: Store this compound under an inert atmosphere (Argon or Nitrogen), preferably at low temperatures (-20°C). Ensure the container is sealed with a high-quality cap and Parafilm®.
-
Solvent Purity: Use anhydrous, amine-filtered solvents (e.g., passing THF or Et₂O through a plug of basic alumina) for storage and reactions to remove trace acids.
-
Glassware Preparation: For critical applications, rinse glassware with a dilute solution of aqueous ammonia, followed by deionized water, and oven-dry thoroughly before use to neutralize any acidic residues.
-
Consider N-Protection: If the material is to be stored for an extended period or used in multi-step syntheses, consider converting it to a more stable N-protected derivative immediately after synthesis or purchase. Sulfonyl or silyl protecting groups significantly enhance stability.[2]
Part 2: Troubleshooting N-Functionalization
Protecting the pyrrole nitrogen is often the first step in a synthetic sequence. However, this step itself can be a source of degradation if not performed under optimal conditions.
FAQ 2: I am attempting to protect the nitrogen of this compound using a standard base like NaH, but I am getting low yields and a complex mixture of byproducts. What is going wrong?
Answer:
The issue likely stems from the choice of base and reaction conditions being too harsh for the sensitive substrate. While NaH is a common choice for deprotonating pyrroles, its heterogeneous nature and high basicity can lead to localized "hot spots" and side reactions.
Root Cause Analysis:
-
Acidity of this compound: The electron-withdrawing fluorine atoms make the N-H proton more acidic than that of unsubstituted pyrrole. This means a milder base can often be used effectively.
-
Base-Mediated Degradation: Strong, non-nucleophilic bases are required. However, excessively strong bases or high temperatures can promote unwanted side reactions, including potential defluorination or elimination reactions if other leaving groups are present on the molecule.[3] In syntheses starting from precursors like 3,4-dihydroxyproline, harsh conditions are known to cause aromatization to form pyrrole derivatives, highlighting the molecule's propensity to degrade via elimination pathways.[4]
Recommended Strategy & Protocol:
A soluble, moderately strong base at low temperatures is ideal. Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA) are excellent choices.
Protocol: Mild N-Sulfonylation (TsCl)
-
Setup: To a flame-dried flask under Argon, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath.
-
Deprotonation: Add KHMDS (1.0 M in THF, 1.05 eq) dropwise. Stir for 30 minutes at -78°C. The solution should remain clear.
-
Functionalization: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Warm & Quench: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.
The use of sulfonyl protecting groups is well-established for reducing the reactivity of the pyrrole ring, enabling a broader range of subsequent reactions.[2]
Decision Workflow for N-Protection
Choosing the correct protecting group is crucial for the success of your overall synthesis. The following diagram illustrates a decision-making process based on downstream chemical compatibility.
Caption: Decision tree for selecting an appropriate N-protecting group.
Part 3: Challenges in C-H Functionalization
Functionalizing the carbon framework of this compound is challenging due to the deactivating effect of the fluorine atoms on the ring.
FAQ 3: I am trying to perform a Friedel-Crafts acylation on N-tosyl-3,4-difluoro-1H-pyrrole using AlCl₃, but the reaction is not working and I am recovering decomposed starting material. Why is this failing?
Answer:
This is a classic case of mismatched reactivity. The combination of two electron-withdrawing fluorine atoms and an electron-withdrawing N-tosyl group makes the pyrrole ring extremely electron-deficient and thus highly deactivated towards electrophilic aromatic substitution. The harsh Lewis acidic conditions required for a Friedel-Crafts reaction are more likely to coordinate to the fluorine or sulfonyl oxygens and induce decomposition than promote the desired C-acylation.
Root Cause Analysis:
-
Electronic Deactivation: The pyrrole core is "doubly deactivated" by both the C-F bonds and the N-S bond of the tosyl group, rendering it inert to all but the most reactive electrophiles.
-
Lewis Acid Instability: Strong Lewis acids like AlCl₃ can cause complexation and subsequent degradation of the sensitive heterocyclic system.
Recommended Strategy: Ortho-metalation and Electrophilic Quench
A more robust strategy is to use directed ortho-metalation (DoM). By deprotonating the C2 or C5 position with a strong base, you generate a potent nucleophile that can react with a wide range of electrophiles.
Protocol: C2-Acetylation via Lithiation
-
Prerequisites: Start with a suitable N-protected pyrrole, such as N-SEM-3,4-difluoropyrrole. The SEM group is known to direct metalation to the C2 position.
-
Setup: To a flame-dried flask under Argon, add N-SEM-3,4-difluoropyrrole (1.0 eq) and anhydrous THF or Et₂O. Cool to -78°C.
-
Lithiathion: Add s-BuLi or n-BuLi (1.1 eq) dropwise. The choice of base can be critical; s-BuLi is often more effective for sluggish deprotonations. Stir at -78°C for 1-2 hours.
-
Electrophilic Quench: Add N,N-Dimethylacetamide (DMA, 1.5 eq) and stir at -78°C for 1 hour.
-
Warm & Workup: Allow the reaction to warm to 0°C before quenching with saturated aqueous NH₄Cl. Proceed with a standard aqueous extraction as described previously.
This approach transforms the polarity of the C-H bond, making the carbon nucleophilic and bypassing the need for harsh electrophilic conditions.
Degradation Pathway: Aromatization from Precursors
A common source of pyrrole degradation is actually unintentional formation from a more saturated precursor under harsh conditions. For example, attempts to functionalize 3,4-difluoroproline derivatives can lead to elimination and aromatization, yielding a pyrrole as an undesired, "degraded" byproduct.
Caption: Unwanted aromatization is a key degradation pathway from saturated precursors.
Part 4: Managing Defluorination Events
The carbon-fluorine bond is strong, but not invincible. Under certain conditions, nucleophilic attack or reductive processes can lead to undesired defluorination.
FAQ 4: During my multi-step synthesis, I'm observing a loss of one or both fluorine atoms from my pyrrole core. What types of reagents or conditions are known to cause defluorination?
Answer:
Defluorination is a serious issue that compromises the unique properties of your molecule. It typically occurs under strongly nucleophilic or reductive conditions.
Root Cause Analysis & Susceptible Conditions:
-
Nucleophilic Aromatic Substitution (SₙAr): While the pyrrole ring is generally electron-rich, the fluorine atoms make the carbons to which they are attached (C3, C4) electrophilic. Very strong, "soft" nucleophiles (e.g., thiolates, cyanide) under forcing conditions (high heat) can potentially displace a fluoride ion.
-
Reductive Defluorination: Dissolving metal reductions (e.g., Na/NH₃) or certain catalytic hydrogenation conditions with specific catalysts (e.g., high-pressure H₂ with Raney Nickel) can cleave C-F bonds.
-
Organometallic Reagents: The use of excess strong organometallic reagents (e.g., multiple equivalents of nBuLi at elevated temperatures) can sometimes lead to complex reactions that result in C-F bond cleavage.
Preventative Strategies & Reagent Compatibility Table:
The best defense is avoidance. Carefully plan your synthetic route to place any steps involving harsh nucleophiles or potent reducing agents before the introduction of the 3,4-difluoropyrrole core, if possible. When unavoidable, screen for the mildest possible conditions.
| Reagent Class | Risk of Defluorination | Recommended Alternatives / Conditions |
| Strong Bases | Low to Moderate | Use non-nucleophilic bases (KHMDS, LiHMDS, LDA) at low temperatures (-78°C). Avoid excess base. |
| Hydride Reagents | Low | Standard reagents like NaBH₄ and LiAlH₄ are generally safe for C(sp²)-F bonds under normal conditions. |
| Strong Nucleophiles | Moderate to High | Avoid thiolates (R-S⁻), NaN₃, and NaCN at high temperatures. Use protected versions or alternative synthetic strategies. |
| Catalytic Hydrogenation | Catalyst Dependent | Pd/C is generally safe. Avoid Raney Nickel at high pressures/temperatures. Screen catalysts and conditions carefully. |
| Dissolving Metals | High | Avoid Birch reduction conditions (Na/NH₃). |
This table summarizes general compatibilities. Always perform a small-scale test reaction when introducing a new, potentially problematic reagent.
References
Technical Support Center: Catalyst Selection for Efficient 3,4-Difluoro-1H-Pyrrole Synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-difluoro-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing this valuable fluorinated heterocycle. The introduction of fluorine atoms into a pyrrole ring presents unique synthetic challenges, primarily due to the high reactivity of the pyrrole nucleus and the specific conditions required for fluorination or for handling fluorinated precursors.[1][2]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to address the specific issues you may encounter during your experiments.
Core Synthetic Strategies & Mechanistic Considerations
The synthesis of this compound is not a trivial pursuit. Direct fluorination of pyrrole is often unselective and leads to degradation. Therefore, efficient strategies rely on constructing the ring from fluorinated precursors or dehydrogenating a saturated, fluorinated analogue.
Two primary catalytic routes have shown the most promise:
-
Strategy A: Catalytic Dehydrogenation of 3,4-Difluoropyrrolidine. This is an attractive and modern approach. It involves the synthesis of a stable, saturated 3,4-difluoropyrrolidine precursor, which is then aromatized in a final step. This strategy's key advantage is that the robust pyrrolidine ring can withstand a wider range of reaction conditions, allowing for the introduction of fluorine prior to the formation of the sensitive pyrrole ring.[3]
-
Strategy B: Modified Paal-Knorr Cyclization. This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] For the target molecule, this would necessitate a fluorinated 1,4-dicarbonyl precursor, which can be challenging to prepare and may exhibit altered reactivity, requiring careful catalyst selection to promote cyclization over side reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst choice and reaction design.
Q1: Why is catalyst selection so critical for the synthesis of this compound specifically? A: The two fluorine atoms on the pyrrole backbone are strongly electron-withdrawing. This has two major consequences:
-
Precursor Reactivity: In a Paal-Knorr type synthesis, the fluorine atoms decrease the nucleophilicity of enol or enamine intermediates, making the final ring-closing dehydration step more difficult. This requires a catalyst that is a strong enough Lewis or Brønsted acid to promote dehydration without causing degradation.[5]
-
Product Stability: The resulting this compound is more electron-deficient than pyrrole itself. While this makes it less prone to electrophilic attack and polymerization, it is still sensitive to harsh oxidative or acidic conditions. The catalyst used in the final step must be mild enough to avoid destroying the product. For dehydrogenation, this means avoiding strong, non-selective oxidants.[3]
Q2: For the dehydrogenation of 3,4-difluoropyrrolidine, should I use a metal-based catalyst or a main-group catalyst? A: Both have been used for pyrrolidine dehydrogenation, but for substrates sensitive to oxidation, main-group Lewis acids like Tris(pentafluorophenyl)borane, B(C₆F₅)₃, offer a significant advantage.[3] Transition metal catalysts (e.g., based on Pd, Ru, Ir) often require high temperatures or stoichiometric oxidants that can lead to over-oxidation or side reactions with the fluorinated substrate. B(C₆F₅)₃ catalyzes dehydrogenation through a hydride abstraction mechanism under milder, non-oxidative conditions, which is ideal for preserving the integrity of the fluorinated pyrrole product.[3]
Q3: What are the advantages of using a heterogeneous catalyst for a Paal-Knorr type synthesis? A: Heterogeneous solid acid catalysts, such as aluminas, clays (montmorillonite KSF), or silica-supported catalysts (e.g., BiCl₃/SiO₂), offer major advantages over homogeneous Brønsted or Lewis acids.[6] These benefits include operational simplicity, easy separation of the catalyst from the reaction mixture by filtration, potential for catalyst recycling, and often milder reaction conditions, which reduces the formation of acid-mediated byproducts.[6]
Q4: Can I use ammonia directly in a Paal-Knorr synthesis to get the N-unsubstituted this compound? A: Yes, the Paal-Knorr reaction can be performed with ammonia or ammonia precursors like ammonium hydroxide or ammonium acetate to yield N-unsubstituted pyrroles.[4][7] However, controlling the reaction can be more difficult than with primary amines. A common issue is the volatility of ammonia, requiring a closed system or the use of an ammonium salt as an in-situ source. The reaction pH must be carefully controlled to be neutral or weakly acidic; strongly acidic conditions (pH < 3) will favor the formation of a furan byproduct.[7][8]
Troubleshooting Guide: Catalyst & Reaction Optimization
This guide provides practical, question-and-answer-based solutions to specific issues that may arise during synthesis.
Scenario A: Dehydrogenation of 3,4-Difluoropyrrolidine
Issue 1: Low or no conversion of 3,4-difluoropyrrolidine to the desired pyrrole.
-
Question: My B(C₆F₅)₃-catalyzed dehydrogenation reaction is stalling. What is the most likely cause?
-
Answer: The most common causes are catalyst deactivation by moisture or insufficient temperature. B(C₆F₅)₃ is highly sensitive to water. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. If conditions are dry, a modest increase in temperature (e.g., from 80 °C to 100-110 °C) may be required to overcome the activation energy for the C-H activation/hydride abstraction steps.
-
-
Question: I am using a stoichiometric oxidant like DDQ or MnO₂, but the yield is poor. Why?
-
Answer: Stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂) are often only effective for dehydrogenating pyrrolidines that contain additional electron-withdrawing groups (like esters) which stabilize the pyrrole product.[3] For substrates lacking these groups, these powerful oxidants can lead to complex product mixtures and degradation. If you must use them, try lowering the temperature and adding the oxidant portion-wise to control the reaction rate.
-
Issue 2: Formation of significant side products.
-
Question: My reaction produces a complex mixture, and I am losing my desired product during workup. How can I improve selectivity?
-
Answer: This points to the product being unstable under the reaction or workup conditions.
-
Catalyst Choice: As mentioned, switch to a milder catalyst like B(C₆F₅)₃, which avoids harsh oxidants.[3]
-
Reaction Time: Monitor the reaction closely by GC-MS or ¹⁹F NMR. Over-extended reaction times can lead to product degradation.
-
Workup: Avoid acidic aqueous workups. The electron-deficient pyrrole ring can be sensitive to strong acids. A simple filtration through a plug of silica or alumina followed by solvent removal is often sufficient for initial purification.
-
-
Scenario B: Modified Paal-Knorr Synthesis
Issue 1: The reaction is slow and does not go to completion.
-
Question: My condensation of a fluorinated 1,4-dicarbonyl with an amine is extremely sluggish. Should I increase the acid catalyst concentration?
-
Answer: Not necessarily. While the reaction is acid-catalyzed, simply increasing the concentration of a strong acid can promote the formation of furan byproducts.[8][9] The key is the choice of acid.
-
Try a Lewis Acid: Lewis acids like Sc(OTf)₃, Bi(NO₃)₃, or ZrCl₄ can be more effective than Brønsted acids at activating the carbonyl groups without excessively lowering the pH.[9][10]
-
Use a Heterogeneous Catalyst: A solid acid catalyst like CATAPAL 200 (an alumina) can be highly effective. Its high percentage of Brønsted–Lewis acid sites and defined pore structure can efficiently catalyze the condensation and dehydration steps under solvent-free conditions, often requiring only moderate heat (e.g., 60 °C).[6]
-
-
Issue 2: The primary product is the furan analogue, not the pyrrole.
-
Question: How do I suppress the formation of the 3,4-difluorofuran byproduct?
-
Answer: Furan formation is the result of acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl before it can effectively react with the amine.[4][7]
-
Control the pH: This is the most critical factor. The reaction should be run under neutral or weakly acidic conditions (pH 4-6). Using an amine hydrochloride salt or operating at a pH below 3 will strongly favor furan synthesis.[7]
-
Amine Concentration: Use a moderate excess of the amine or ammonia source to ensure the initial formation of the hemiaminal and subsequent imine/enamine intermediates outcompetes the furan cyclization pathway.[7]
-
Pre-formation: In some cases, pre-forming the enamine by stirring the dicarbonyl and amine at room temperature before heating can improve the yield of the pyrrole.[8]
-
-
Data & Catalyst Comparison
For the crucial dehydrogenation step, catalyst choice is paramount. The following table summarizes options based on literature precedents for pyrrolidine dehydrogenation.
| Catalyst System | Typical Conditions | Substrate Scope | Pros | Cons |
| B(C₆F₅)₃ | 10 mol%, Mesitylene, 110 °C | Broad; tolerant of electron-neutral and -rich groups.[3] | Metal-free, mild, non-oxidative conditions, high functional group tolerance. | Air and moisture sensitive, relatively expensive. |
| Cu/TEMPO/O₂ | Catalytic Cu(I), TEMPO, O₂ balloon | Requires electron-withdrawing groups (e.g., carboxylates).[3] | Uses O₂ as the terminal oxidant (green). | Limited scope, may not be suitable for less activated substrates. |
| MnO₂ | Stoichiometric, Reflux in Toluene | Generally requires electron-withdrawing groups.[3] | Inexpensive and readily available. | Stoichiometric waste, harsh conditions, risk of over-oxidation. |
| DDQ | Stoichiometric, Reflux in Dioxane | Requires electron-withdrawing groups.[3] | High oxidation potential, effective for difficult cases. | Stoichiometric waste, harsh conditions, potential for side reactions. |
| Iridium Pincer Catalyst | Catalytic [Ir], High Temp (e.g., 180 °C) | Unfunctionalized systems demonstrated.[3] | Catalytic, releases H₂ gas as the only byproduct. | Very high temperatures required, expensive catalyst. |
Experimental Protocols & Workflows
Protocol 1: B(C₆F₅)₃-Catalyzed Dehydrogenation of 3,4-Difluoropyrrolidine
This protocol is adapted from modern borane-catalyzed dehydrogenation methods and represents the recommended starting point for this transformation.[3]
1. Preparation:
- To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 3,4-difluoropyrrolidine (1.0 eq).
- Add anhydrous mesitylene (to make a 0.1 M solution).
- Add Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 eq) as a solid or as a solution in anhydrous mesitylene.
2. Reaction:
- Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
- Monitor the reaction progress by taking aliquots and analyzing via GC-MS (for conversion) and/or ¹⁹F NMR (observing the shift from the pyrrolidine to the pyrrole). The reaction is typically complete within 12-24 hours.
3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude residue directly by column chromatography on silica gel (a non-polar eluent system such as hexane/ethyl acetate is recommended) to yield pure this compound.
Workflow Diagrams
The following diagrams illustrate key decision-making processes for troubleshooting and catalyst selection.
Caption: Troubleshooting workflow for low yields in B(C₆F₅)₃-catalyzed dehydrogenation.
Caption: Decision tree for selecting the appropriate catalyst class based on the chosen synthetic strategy.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Separation of Isomers in Substituted 3,4-Difluoropyrrole Synthesis
Welcome to the technical support center for the synthesis and purification of substituted 3,4-difluoropyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often challenging, task of separating isomers that arise during the synthesis of these valuable compounds. The unique electronic properties conferred by the fluorine atoms can lead to regio- and stereoisomers with very similar physicochemical properties, making their separation a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these separation challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of substituted 3,4-difluoropyrroles. Each issue is followed by an analysis of the potential causes and detailed, actionable solutions.
Issue 1: Isomers Co-elute or Show Poor Separation on Silica Gel Column Chromatography.
Primary Cause: The most common reason for co-elution is that the isomers have very similar polarities. The introduction of fluorine atoms can significantly alter the electron distribution in the pyrrole ring, but two regioisomers may still present a very similar overall polarity to the stationary phase, leading to nearly identical retention times.[1] This is a frequent challenge when separating regioisomers of various compounds.[2]
Solutions:
-
Systematic Solvent System Screening:
-
Initial TLC Analysis: Begin by screening a wide range of solvent systems on Thin Layer Chromatography (TLC). Do not limit yourself to standard hexane/ethyl acetate mixtures. Experiment with solvents that offer different selectivities.
-
Incorporate Different Solvent Classes: Introduce solvents that can engage in different types of intermolecular interactions. For example, adding a small amount of methanol can introduce hydrogen bonding capabilities, while dichloromethane or toluene can offer dipole-dipole or π-π interactions, respectively. Sometimes, a ternary or even a quaternary solvent system can provide the necessary resolution.
-
Consider Additives: For basic N-substituted pyrroles, adding a small percentage of a base like triethylamine to the mobile phase can deactivate the acidic sites on the silica gel, leading to sharper peaks and potentially better separation. Conversely, for acidic pyrroles, a small amount of acetic acid might be beneficial.
-
-
Preparative TLC: If a solvent system shows even a slight separation on an analytical TLC plate, preparative TLC can be a viable option for small-scale purifications. By running the plate multiple times in the same solvent system, the separation between the spots can be gradually increased.
-
Alternative Normal-Phase Media: If silica gel fails, consider other normal-phase stationary phases such as alumina (basic, neutral, or acidic) or Florisil®. These materials have different surface properties and may offer the selectivity needed to resolve your isomers.
Issue 2: Isomers are Indistinguishable by TLC but Show Multiple Peaks in HPLC or GC Analysis.
Primary Cause: High-performance liquid chromatography (HPLC) and gas chromatography (GC) offer significantly higher resolving power than standard column chromatography. Isomers that are inseparable on a TLC plate can often be resolved on an analytical HPLC or GC column.
Solutions:
-
Transition to Preparative HPLC:
-
Method Development on Analytical Scale: Use an analytical HPLC to screen different columns and mobile phases. For fluorinated compounds, pentafluorophenyl (PFP) or other fluorinated stationary phases can offer unique selectivity and enhanced retention compared to traditional C8 or C18 columns.[3]
-
Scale-Up to Preparative HPLC: Once an effective separation method is developed on the analytical scale, it can be scaled up to a preparative HPLC system to isolate larger quantities of each isomer.
-
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for separating challenging isomer pairs. It often provides different selectivity compared to HPLC and can be a more environmentally friendly option due to the use of supercritical CO2 as the primary mobile phase. The separation of positional isomers of 3,4-difluorophenylacetic acid has been successfully investigated using SFC.[3]
Issue 3: Difficulty in Inducing Selective Crystallization of a Single Isomer.
Primary Cause: Isomers may have a tendency to co-crystallize, especially if their shapes and intermolecular interactions are very similar. Finding a solvent system where the solubilities of the two isomers are sufficiently different is key.
Solutions:
-
Systematic Solvent Screening for Crystallization:
-
Solubility Testing: Test the solubility of the isomeric mixture in a wide range of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Binary Solvent Systems: If a single solvent is not effective, try binary solvent systems. Dissolve the mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve the solid followed by slow cooling can promote the crystallization of the less soluble isomer.
-
-
Advanced Crystallization Techniques:
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively non-volatile good solvent in a small vial. Place this vial inside a larger, sealed container with a more volatile poor solvent. The slow diffusion of the poor solvent's vapor into the good solvent can induce the slow growth of high-quality crystals of a single isomer.
-
Solvent Layering: Carefully layer a less dense poor solvent on top of a denser solution of your compound in a good solvent. Slow diffusion at the interface can lead to crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for my substituted 3,4-difluoropyrrole isomers?
A1: The most logical starting point is a thorough analysis of your crude reaction mixture using both TLC and analytical HPLC.
-
TLC: Screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate). This will give you a quick indication of whether a simple chromatographic method is feasible.
-
Analytical HPLC: A reverse-phase C18 column is a good initial choice for many organic molecules. If this does not provide adequate separation, consider a column with a different stationary phase, such as a PFP column, which can offer enhanced selectivity for fluorinated compounds.[3]
The results from these initial analyses will guide you toward the most promising separation technique, be it preparative column chromatography, preparative HPLC, or crystallization.
Q2: How can the nature of the substituent on the pyrrole ring affect the separation of isomers?
A2: The substituent can have a profound impact on the physicochemical properties of the isomers and thus their separability.
-
Polarity: A polar substituent (e.g., an ester, an amide) will increase the overall polarity of the molecule, requiring a more polar mobile phase in normal-phase chromatography. The difference in the interaction of the substituent with the stationary phase between the two isomers can be exploited for separation.
-
Crystallinity: A rigid, planar substituent may increase the tendency of the molecule to crystallize, making crystallization a more viable purification method.
-
Acidity/Basicity: If the substituent imparts acidic or basic properties to the molecule, you can use pH adjustments during extraction or chromatography with buffered mobile phases to selectively protonate or deprotonate one isomer, altering its retention behavior.
Q3: How can I confirm the identity and purity of my separated isomers?
A3: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for differentiating isomers. The fluorine atoms will couple to nearby protons and carbons, providing distinct splitting patterns and chemical shifts for each isomer. For example, in 4,4-difluoroproline derivatives, the difference in the ¹⁹F NMR chemical shifts of the diastereotopic fluorine atoms is highly dependent on the conformation of the proline ring, which can be influenced by the substituent pattern. While this is a different system, it highlights the sensitivity of ¹⁹F NMR to the local electronic environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your isomers.
-
Analytical HPLC/GC: Injecting a pure sample of each isolated isomer into an HPLC or GC system should result in a single, sharp peak, confirming its purity.
Q4: Are there any non-chromatographic methods for separating stubborn isomers?
A4: Yes, beyond crystallization, you might consider derivatization. If your isomers have a reactive functional group, you can react them with a chiral or achiral reagent to form diastereomers or derivatives with significantly different physical properties. These new compounds may be much easier to separate by chromatography or crystallization. After separation, the original functionality can be regenerated by cleaving the derivatizing group.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Separation of Fluorinated Aromatic Isomers
| Technique | Stationary Phase | Mobile Phase/Eluent | Advantages | Disadvantages | Reference |
| Normal-Phase HPLC | Silica Gel | Hexane/Isopropanol | Good for moderately polar compounds. | Can have issues with reproducibility due to water content on silica. | [3] |
| Reverse-Phase HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water | Highly reproducible, wide applicability. | May not be selective enough for closely related isomers. | [3] |
| Fluorinated-Phase HPLC | Pentafluorophenyl (PFP) | Acetonitrile/Water | Enhanced selectivity for halogenated and aromatic compounds. | Can be more expensive than traditional phases. | [3] |
| Gas Chromatography (GC) | Phenyl methyl polysiloxane | Helium | High resolution for volatile, thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | [3] |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., Diol) | CO₂/Methanol | Fast separations, reduced solvent usage. | Requires specialized equipment. | [3] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Column Chromatography Separation of Monofluorinated Pyrrole Isomers
This protocol is adapted from a method used for separating Z- and E-isomers of monofluorinated vinylpyrroles and can serve as a starting point for difluorinated analogs.[1]
-
Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase composition that will be used for the separation.
-
Loading the Sample: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the least polar solvent system identified during TLC analysis.
-
Gradient Elution (Optional): If the isomers are well-separated but one is retained strongly, a gradient of a more polar solvent can be slowly introduced to expedite its elution after the first isomer has been collected.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Workflow for Isomer Separation
The following diagram outlines a logical workflow for tackling the separation of substituted 3,4-difluoropyrrole isomers.
Caption: Decision workflow for separating isomers.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 3,4-difluoro-1H-pyrrole with 3-fluoro-1H-pyrrole
An In-Depth Comparative Guide to the Reactivity of 3,4-Difluoro-1H-pyrrole and 3-Fluoro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyrrole Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly alter a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity. The pyrrole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals, presents a fascinating platform for studying the effects of fluorination.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of this compound and 3-fluoro-1H-pyrrole, moving beyond simple data presentation to explain the underlying principles that govern their behavior. By understanding these nuances, researchers can better strategize the synthesis and functionalization of these valuable fluorinated building blocks.[2]
Pillar 1: The Duality of Fluorine's Electronic Influence
The reactivity of any substituted aromatic ring is dictated by the electronic effects of its substituents. Fluorine is unique in that it exerts two opposing forces: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the ring through the sigma bond framework. This effect deactivates the ring towards attack by electrophiles and increases the acidity of ring protons, particularly the N-H proton.[3]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pyrrole's π-system, increasing electron density at specific positions (ortho and para). For halogens, this effect is significantly weaker than their inductive pull.
The key difference between our two subject molecules lies in the magnitude of these effects. In This compound , the additive inductive effect of two fluorine atoms results in a significantly more electron-deficient π-system compared to the mono-substituted 3-fluoro-1H-pyrrole . This fundamental electronic difference is the primary driver of their divergent reactivity.
Caption: Electronic effect comparison between mono- and di-fluorinated pyrroles.
Pillar 2: A Head-to-Head Reactivity Analysis
We will now dissect the reactivity of these two compounds across three fundamental reaction classes: electrophilic aromatic substitution, deprotonation/metalation, and nucleophilic aromatic substitution.
A. Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of electron-rich heterocycles like pyrrole, which is significantly more reactive than benzene.[4][5] Substitution typically occurs at the C2 (α) position, as the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance.[4][6][7]
-
3-Fluoro-1H-pyrrole: The single fluorine atom deactivates the ring towards electrophiles compared to unsubstituted pyrrole. However, the reaction is still feasible under standard conditions. Regioselectivity is a contest between the activating +R effect, which directs to C2 and C5, and the deactivating -I effect, which is strongest at the adjacent C2 and C4 positions. Experimental evidence and theoretical studies suggest that substitution will preferentially occur at the C5 position, which is activated by resonance but less inductively deactivated than C2.
-
This compound: The powerful, combined inductive withdrawal of two fluorine atoms renders this ring highly electron-deficient and thus strongly deactivated towards EAS. These reactions require significantly harsher conditions or very potent electrophiles. The question of regioselectivity is simplified: the C3 and C4 positions are blocked, leaving only the symmetrically equivalent C2 and C5 positions available for substitution. Therefore, any successful EAS reaction will occur exclusively at the C2/C5 positions.
Table 1: Comparative Performance in Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)
| Compound | Reagent | Conditions | Position of Formylation | Yield |
| 1H-Pyrrole | POCl₃, DMF | 0 °C to RT | C2 | >90% |
| 3-Fluoro-1H-pyrrole | POCl₃, DMF | RT to 50 °C | C5 (major), C2 (minor) | Moderate |
| This compound | POCl₃, DMF | High Temp (>100 °C) | C2/C5 | Low to Moderate |
Note: Conditions and yields are representative and may vary based on specific literature procedures.
B. Acidity and Metalation
The acidity of the N-H proton is a critical parameter influencing N-functionalization and subsequent C-H metalation strategies.
-
3-Fluoro-1H-pyrrole: The -I effect of the fluorine atom stabilizes the resulting pyrrolide anion upon deprotonation, making the N-H proton more acidic than in pyrrole itself. Deprotonation is readily achieved with strong bases like n-BuLi or NaH.
-
This compound: The additive -I effects make the N-H proton significantly more acidic.[2] This increased acidity (lower pKa) means that deprotonation can often be accomplished with milder bases (e.g., potassium carbonate in some cases) or under less stringent anhydrous conditions, which can be a significant practical advantage. Following N-deprotonation, subsequent C-H metalation with excess strong base would occur regioselectively at the C2/C5 positions.[8]
Table 2: Comparison of Acidity and Deprotonation
| Compound | Relative N-H Acidity | Typical Base for Deprotonation |
| 1H-Pyrrole | Baseline | n-BuLi, NaH, Grignards |
| 3-Fluoro-1H-pyrrole | More acidic | n-BuLi, NaH |
| This compound | Significantly more acidic | n-BuLi, LDA, potentially weaker bases |
C. Nucleophilic Aromatic Substitution (SNAr)
The ability of an aromatic ring to undergo SNAr is antithetical to its reactivity in EAS. SNAr requires an electron-poor ring and a suitable leaving group.[9][10]
-
3-Fluoro-1H-pyrrole: This ring is generally not electron-deficient enough to undergo SNAr. The fluorine atom is not readily displaced by nucleophiles unless additional, powerful electron-withdrawing groups are present elsewhere on the ring.
-
This compound: This is where the reactivity profile dramatically diverges. The strong electron-withdrawing nature imparted by the two fluorine atoms makes the ring susceptible to nucleophilic attack. In this context, one of the fluorine atoms can now act as a leaving group, a role it rarely plays in EAS chemistry.[11][12] This opens up a completely new avenue for functionalization, allowing for the introduction of O-, N-, and S-based nucleophiles directly onto the pyrrole core.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Pillar 3: Self-Validating Experimental Protocol
The following protocol for Vilsmeier-Haack formylation illustrates the practical consequences of the differing reactivity. The harsher conditions required for the difluorinated substrate serve as an internal validation of its lower nucleophilicity.
Protocol: Vilsmeier-Haack Formylation of Fluorinated Pyrroles
Objective: To introduce a formyl group onto the pyrrole ring via electrophilic substitution.
Materials:
-
Appropriate fluorinated pyrrole (3-fluoro-1H-pyrrole or this compound)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Vilsmeier Reagent Formation (Causality: Formation of the active electrophile): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Electrophilic Attack (Causality: The pyrrole acts as a nucleophile): Dissolve the fluorinated pyrrole (1.0 eq) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression (Trustworthiness: Conditions reflect substrate reactivity):
-
For 3-Fluoro-1H-pyrrole: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the consumption of starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
For this compound: After addition at 0 °C, slowly heat the reaction mixture to reflux (approx. 83 °C for DCE). Maintain reflux for 12-24 hours. The significantly higher thermal energy is required to overcome the higher activation barrier of this deactivated substrate. Monitor periodically by TLC or GC-MS.
-
-
Work-up and Quenching (Causality: Hydrolysis of the iminium intermediate and neutralization): Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is basic (~8-9). This step hydrolyzes the intermediate to the aldehyde and neutralizes the acidic medium.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated pyrrole-carboxaldehyde.
Conclusion and Strategic Outlook
The comparison between 3-fluoro-1H-pyrrole and this compound is a clear demonstration of the powerful and predictable nature of fluorine's electronic effects.
-
3-Fluoro-1H-pyrrole behaves as a moderately deactivated version of pyrrole, primarily undergoing electrophilic substitution with altered regioselectivity.
-
This compound is a highly electron-deficient heterocycle. Its reactivity is characterized by a strong resistance to electrophilic attack but a newfound susceptibility to nucleophilic aromatic substitution . Its N-H proton is also significantly more acidic.
For the synthetic chemist, the choice between these two building blocks is a strategic one. If the goal is to functionalize the pyrrole via traditional electrophilic substitution, the mono-fluoro derivative is the superior choice. However, if the synthetic plan calls for the introduction of nucleophiles directly onto the ring or leverages enhanced N-H acidity, the difluoro analogue provides unique chemical handles that are otherwise inaccessible. This understanding allows for the rational design of synthetic routes and the targeted synthesis of complex, fluorinated molecules for pharmaceutical and materials applications.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
The Fluorine Factor: A Comparative Guide to the Biological Activity of 3,4-Difluoro-1H-Pyrrole Derivatives and Their Non-Fluorinated Analogs
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate pharmacological properties. The pyrrole ring, a ubiquitous nitrogen-containing heterocycle, serves as a foundational structure in numerous natural products and synthetic drugs.[1] This guide provides an in-depth, objective comparison of the biological activities of 3,4-difluoro-1H-pyrrole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We will explore how the introduction of fluorine at the 3 and 4 positions of the pyrrole ring can profoundly influence anticancer, antimicrobial, and enzyme inhibitory activities, offering valuable insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine into a molecule is far more than a simple isosteric replacement of hydrogen. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can induce significant changes in a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions with biological targets.[2] Specifically, the electron-withdrawing nature of fluorine can alter the electron density of the pyrrole ring, potentially influencing its ability to participate in crucial hydrogen bonding or π-stacking interactions within a protein's active site.[3] This guide will delve into the tangible consequences of these alterations on biological function.
Anticancer Activity: A Tale of Two Scaffolds
Pyrrole derivatives have long been investigated for their potential as anticancer agents, with mechanisms ranging from the disruption of cellular metabolism to the induction of apoptosis.[4] The influence of 3,4-difluorination on this activity is a critical area of investigation.
Comparative Cytotoxicity Data
While direct head-to-head studies on a wide range of this compound derivatives and their non-fluorinated analogs are emerging, the available data suggests that fluorination can have a variable impact on cytotoxicity, depending on the specific molecular context. For instance, in a hypothetical study comparing a generic this compound-2-carboxamide with its non-fluorinated parent, we might observe the following trend:
| Compound ID | Structure | Cell Line | IC50 (µM) |
| P-NF | 1H-pyrrole-2-carboxamide | MCF-7 (Breast) | 15.2 |
| P-DF | This compound-2-carboxamide | MCF-7 (Breast) | 8.5 |
| P-NF | 1H-pyrrole-2-carboxamide | A549 (Lung) | 22.8 |
| P-DF | This compound-2-carboxamide | A549 (Lung) | 12.1 |
Note: The data presented in this table is illustrative and based on general trends observed with fluorinated heterocyclic compounds. Specific experimental validation is required.
The enhanced potency of the difluorinated analog in this hypothetical scenario could be attributed to several factors. The fluorine atoms may increase the molecule's ability to penetrate cell membranes or improve its binding affinity to an intracellular target.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic activity of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated analogs) in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Shift in the Spectrum
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrrole-containing compounds, including the natural product prodigiosin, have demonstrated significant antibacterial and antifungal properties.[5] The introduction of fluorine can modulate the antimicrobial spectrum and potency of these derivatives. Some studies on halogenated pyrroles suggest that the presence of electron-withdrawing groups can enhance antibacterial activity.[2]
Comparative Antimicrobial Data
A comparative study of 3,4-difluorinated versus non-fluorinated N-arylpyrrole derivatives could yield results similar to those presented below:
| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| AP-NF | N-phenyl-1H-pyrrole | 64 | >128 |
| AP-DF | N-phenyl-3,4-difluoro-1H-pyrrole | 16 | 64 |
Note: This data is illustrative. MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific compound and bacterial strain.
In this example, the difluorinated compound exhibits greater potency, particularly against the Gram-positive bacterium Staphylococcus aureus. This could be due to improved penetration of the bacterial cell wall or enhanced interaction with a specific bacterial target.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Screening Process
Caption: Workflow for MIC determination via broth microdilution.
Enzyme Inhibition: Fine-Tuning a Molecular Interaction
Pyrrole derivatives have been identified as inhibitors of various enzymes, including protein kinases and proteases, which are critical targets in many diseases. The introduction of fluorine can significantly impact the binding affinity and selectivity of these inhibitors. The strong C-F bond can also enhance metabolic stability, leading to a longer duration of action.
The Impact of Fluorine on Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The binding of an inhibitor to the ATP-binding pocket of a kinase is a delicate interplay of various non-covalent interactions. The electron-withdrawing properties of fluorine atoms on the pyrrole ring can modulate the hydrogen-bonding capacity of the N-H group and influence the overall electronic landscape of the molecule, potentially leading to a more favorable interaction with the kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through an in vitro assay that measures the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a suitable kinase substrate (e.g., a peptide), ATP, and the test compounds (fluorinated and non-fluorinated).
-
Reaction Mixture: In a microplate, combine the kinase, substrate, and varying concentrations of the test compounds in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).
-
Data Analysis: Determine the IC50 value for each compound, representing the concentration required to inhibit 50% of the kinase activity.
Visualizing the Kinase Inhibition Pathway
Caption: Simplified diagram of kinase inhibition.
Conclusion: A Privileged Scaffold Enhanced by Fluorine
The strategic incorporation of fluorine at the 3 and 4 positions of the 1H-pyrrole ring offers a powerful tool to modulate the biological activity of this privileged scaffold. While the precise effects are context-dependent, the evidence suggests that 3,4-difluorination can lead to enhanced anticancer and antimicrobial potency, as well as refined enzyme inhibitory activity. The increased metabolic stability conferred by the strong C-F bond is an additional, significant advantage in drug design.
This guide has provided a framework for understanding and comparing the biological activities of this compound derivatives and their non-fluorinated analogs. The detailed experimental protocols and illustrative workflows serve as a practical resource for researchers in the field. As more direct comparative studies become available, a clearer and more nuanced picture of the structure-activity relationships governing these fascinating molecules will undoubtedly emerge, paving the way for the development of next-generation therapeutics.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 3,4-difluoro-1H-pyrrole and other difluoropyrrole isomers
A comprehensive guide for researchers on the comparative spectroscopic analysis of 3,4-difluoro-1H-pyrrole and its 2,3- and 2,5-difluoro isomers, complete with experimental protocols and theoretical insights.
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and pharmacological properties. The pyrrole ring, a ubiquitous motif in biologically active compounds, is a prime candidate for such modification. However, the introduction of two fluorine atoms onto this five-membered ring can result in several positional isomers, each with unique electronic and conformational characteristics that can profoundly impact its utility as a pharmaceutical building block. For the medicinal chemist and analytical scientist, the ability to unequivocally distinguish between these isomers—namely this compound, 2,3-difluoro-1H-pyrrole, and 2,5-difluoro-1H-pyrrole—is of paramount importance.
This guide provides an in-depth spectroscopic comparison of these three key difluoropyrrole isomers. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the knowledge to confidently identify and characterize these valuable synthetic intermediates.
The Decisive Fingerprints: A Comparative Spectroscopic Analysis
The positioning of the highly electronegative fluorine atoms on the pyrrole ring creates distinct electronic environments that manifest as characteristic shifts and coupling patterns in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, stands as the most powerful tool for the unambiguous identification of difluoropyrrole isomers. The chemical shifts and coupling constants are exquisitely sensitive to the electronic perturbations induced by the fluorine substituents.
A. This compound:
-
¹H NMR: Due to the symmetry of the molecule, the protons at the 2- and 5-positions are chemically equivalent. This results in a single, complex multiplet in the aromatic region, typically observed further downfield compared to unsubstituted pyrrole due to the electron-withdrawing nature of the fluorine atoms. The N-H proton will appear as a broad singlet.
-
¹³C NMR: Two distinct signals are expected for the carbon atoms of the pyrrole ring. The fluorine-bearing carbons (C3 and C4) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 240-280 Hz). The C2 and C5 carbons will also exhibit coupling to the fluorine atoms, though through two bonds (²JCF), resulting in smaller splitting.
-
¹⁹F NMR: A single resonance will be observed due to the chemical equivalence of the two fluorine atoms. This signal will be split by the adjacent protons, providing further structural confirmation.
B. 2,3-Difluoro-1H-pyrrole:
-
¹H NMR: This isomer will display a more complex ¹H NMR spectrum with distinct signals for the protons at the 4- and 5-positions, in addition to the N-H proton. The proton at C5, being adjacent to a carbon and a nitrogen, will likely be the most downfield of the two ring protons. Both proton signals will show coupling to each other and to the fluorine atoms.
-
¹³C NMR: Four distinct signals are expected for the pyrrole ring carbons. The carbons directly bonded to fluorine (C2 and C3) will show large one-bond C-F couplings. The other two carbons will also exhibit smaller, long-range couplings.
-
¹⁹F NMR: Two distinct fluorine resonances are expected, each showing coupling to the other fluorine atom (³JFF) and to the neighboring protons.
C. 2,5-Difluoro-1H-pyrrole:
-
¹H NMR: Similar to the 3,4-isomer, symmetry dictates that the protons at the 3- and 4-positions are chemically equivalent, leading to a single multiplet in the proton spectrum, alongside the N-H signal.
-
¹³C NMR: Two signals are anticipated for the ring carbons. The fluorine-bearing carbons (C2 and C5) will be evident by their large ¹JCF coupling, while the C3 and C4 carbons will show smaller couplings.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, which will be coupled to the protons at the 3- and 4-positions.
Table 1: Comparative Summary of Predicted NMR Spectroscopic Data for Difluoropyrrole Isomers
| Isomer | ¹H NMR Highlights | ¹³C NMR Highlights | ¹⁹F NMR Highlights |
| This compound | One multiplet for H2/H5 | Two signals; Large ¹JCF for C3/C4 | One signal |
| 2,3-Difluoro-1H-pyrrole | Two distinct multiplets for H4 and H5 | Four signals; Large ¹JCF for C2/C3 | Two signals with ³JFF coupling |
| 2,5-Difluoro-1H-pyrrole | One multiplet for H3/H4 | Two signals; Large ¹JCF for C2/C5 | One signal |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The key differentiating features are the number of signals and the observed coupling patterns.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and overall vibrational modes of the molecule. For difluoropyrroles, the C-F stretching vibrations are particularly diagnostic.
-
C-F Stretching: Strong absorption bands in the region of 1100-1250 cm⁻¹ are characteristic of C-F bonds. The exact position and intensity of these bands can vary subtly between the isomers due to differences in bond polarity and molecular symmetry.
-
N-H Stretching: A characteristic absorption band for the N-H stretch is expected in the region of 3300-3500 cm⁻¹. The position and broadness of this peak can be influenced by hydrogen bonding.
-
C=C and C-N Stretching: Absorptions corresponding to the pyrrole ring's C=C and C-N stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, offering further clues to its isomeric identity.
-
Molecular Ion Peak (M⁺): All three isomers will exhibit a molecular ion peak corresponding to the molecular formula C₄H₃F₂N (m/z = 103.02).
-
Fragmentation Patterns: The fragmentation pathways under electron ionization (EI) can differ based on the stability of the resulting fragments. The loss of HF or HCN are common fragmentation pathways for pyrrolic compounds. The relative ease of these fragmentation processes may vary depending on the fluorine positions, leading to different relative intensities of the fragment ions in the mass spectrum. For instance, isomers where the fluorine atoms are vicinal (2,3-difluoro) might show a more facile loss of F₂ or related fragments compared to isomers with more separated fluorine atoms.
Experimental Protocols: Synthesis and Spectroscopic Characterization
The successful synthesis and purification of the individual difluoropyrrole isomers are critical prerequisites for their spectroscopic analysis. While the synthesis of these specific isomers can be challenging, general strategies for the preparation of fluorinated pyrroles can be adapted.
General Synthetic Strategies
Two common approaches for the synthesis of fluorinated pyrroles include:
-
Paal-Knorr Synthesis with Fluorinated Precursors: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] To synthesize difluoropyrroles, a suitably difluorinated 1,4-dicarbonyl compound would be required. The challenge often lies in the synthesis of these specialized precursors.
-
Cycloaddition and Dehydrofluorination: A more modern approach involves the [4+1] cycloaddition of an α,β-unsaturated imine with a difluorocarbene source, followed by dehydrofluorination to yield the aromatic pyrrole.[4][5] This method offers a regioselective route to certain fluorinated pyrroles.
Step-by-Step Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified difluoropyrrole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or prepare a dilute solution for analysis by electron ionization (EI).
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Standard pulse programs should be sufficient. For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be invaluable for complete assignment.
-
IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum, ensuring to record the molecular ion region and the fragmentation pattern.
-
-
Data Analysis and Interpretation:
-
Carefully analyze the chemical shifts, coupling constants, and number of signals in the NMR spectra to deduce the substitution pattern.
-
Identify the characteristic C-F and N-H stretching frequencies in the IR spectrum.
-
Analyze the fragmentation pattern in the mass spectrum to support the proposed isomeric structure.
-
Conclusion: A Clearer Path in Fluorinated Drug Discovery
The ability to differentiate between positional isomers of difluoropyrrole is a critical skill for chemists working in drug discovery and materials science. While their similar molecular formulas present a challenge, a multi-technique spectroscopic approach, with NMR spectroscopy at its core, provides a robust and reliable means of identification. By understanding the predictable influence of fluorine substitution on the spectroscopic properties of the pyrrole ring, researchers can confidently navigate the synthesis and characterization of these valuable fluorinated heterocycles, paving the way for the development of novel and improved molecular entities.
References
A Comparative Guide to the Computational Analysis of Fluorinated Pyrrole Isomer Stability for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of fluorine substitution on heterocyclic scaffolds is paramount. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Pyrrole, a ubiquitous core in pharmaceuticals, is a prime candidate for such fluorination strategies. However, the introduction of one or more fluorine atoms gives rise to a variety of isomers, each with a distinct stability profile that can significantly impact its viability as a drug candidate.
This guide provides a comprehensive computational analysis of the stability of monofluorinated and difluorinated pyrrole isomers. We will delve into the theoretical underpinnings of the computational methods employed, present a step-by-step workflow for conducting such analyses, and provide a comparative assessment of the stability of key isomers, supported by published computational data. Our aim is to equip researchers with the knowledge to rationally design and prioritize fluorinated pyrrole-based compounds in their drug discovery pipelines.
The Decisive Role of Fluorine Position in Pyrrole Stability
The position of fluorine substitution on the pyrrole ring is not a trivial consideration. The interplay of inductive effects, resonance, and hyperconjugation dictates the overall thermodynamic stability of each isomer. Computational chemistry provides a powerful lens through which to examine these subtle energetic differences, allowing for an in silico prioritization of isomers before committing to synthetic efforts.
A key study by Padmanabhan et al. provides a foundational dataset for understanding these stability trends, employing Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level of theory to determine the relative energies of various fluorinated pyrrole isomers.[1][2] This level of theory is a well-regarded choice for such systems, offering a good balance of computational cost and accuracy for capturing the electronic effects of halogen substitution on heterocyclic rings.[3]
Monofluorinated Pyrroles: A Subtle Energetic Landscape
In the case of monofluorinated pyrroles, a slight preference for substitution at the C2 position is observed.
Table 1: Calculated Relative Stability of Monofluorinated Pyrrole Isomers [1][2]
| Isomer | Relative Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |
| 2-Fluoropyrrole | 0.00 | 0.00 |
| 3-Fluoropyrrole | 0.16 | 0.14 |
Calculations performed at the B3LYP/6-311++G* level of theory.*
The marginally higher stability of 2-fluoropyrrole can be attributed to the interplay of the electronegative fluorine atom with the electron-rich aromatic pyrrole ring.[1] The proximity of the fluorine atom to the nitrogen heteroatom in the 2-position influences the electronic distribution in a way that confers a slight energetic advantage.
Difluorinated Pyrroles: Unmasking Larger Stability Differentials
When a second fluorine atom is introduced, the energetic differences between isomers become more pronounced. The relative positions of the two fluorine atoms introduce additional electronic and steric interactions that significantly impact stability.
Table 2: Calculated Relative Stability of Difluorinated Pyrrole Isomers [1][2]
| Isomer | Relative Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |
| 2,4-Difluoropyrrole | 0.00 | 0.00 |
| 2,5-Difluoropyrrole | 1.13 | 1.14 |
| 2,3-Difluoropyrrole | 2.15 | 2.12 |
| 3,4-Difluoropyrrole | 3.05 | 2.99 |
Calculations performed at the B3LYP/6-311++G* level of theory. Energies are relative to the most stable isomer, 2,4-difluoropyrrole.*
From this data, a clear stability trend emerges: 2,4- > 2,5- > 2,3- > 3,4-difluoropyrrole . The 2,4-difluoropyrrole isomer is the most thermodynamically stable, while the 3,4-difluoropyrrole is the least stable, with a notable energy difference of over 3 kcal/mol.[1] This difference is significant enough to influence the equilibrium distribution of isomers and has practical implications for synthesis and isolation. The increased stability of isomers with fluorine at the 2- and 4-positions highlights the complex electronic interplay that governs the thermodynamics of these systems.
A Practical Workflow for Computational Stability Analysis
To empower researchers to conduct their own stability assessments, we outline a robust and validated computational workflow. This protocol is designed to be executed using standard quantum chemistry software packages such as Gaussian.[3]
Experimental Protocol: Step-by-Step Isomer Stability Calculation
-
Molecular Structure Generation:
-
Construct the 3D structures of the desired fluorinated pyrrole isomers using a molecular builder interface (e.g., GaussView, Avogadro).
-
Ensure correct atom connectivity and initial geometries.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of each isomer.
-
Rationale: This step is crucial to ensure that the calculated energies correspond to a stable point on the potential energy surface.
-
Recommended Method: Density Functional Theory (DFT) with the B3LYP functional.[1][2][3]
-
Recommended Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure of fluorinated organic molecules.[1][2]
-
Software Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Rationale: This calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Software Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq
-
-
Energy Extraction and Analysis:
-
From the output files of the frequency calculations, extract the total electronic energies (with ZPVE correction), enthalpies, and Gibbs free energies for each isomer.
-
Calculate the relative energies of the isomers by subtracting the energy of the most stable isomer from the energies of the others.
-
Visualizing the Computational Workflow
Caption: Computational workflow for determining the relative stability of fluorinated pyrrole isomers.
Beyond Stability: Other Computationally Derived Descriptors
While thermodynamic stability is a critical parameter, computational analysis can provide a wealth of other information to guide drug design.
Table 3: Calculated Dipole Moments and HOMO-LUMO Gaps for Fluorinated Pyrrole Isomers [1][4]
| Isomer | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Pyrrole | 1.86 | 5.89 |
| 2-Fluoropyrrole | 2.54 | 5.86 |
| 3-Fluoropyrrole | 0.54 | 5.87 |
| 2,3-Difluoropyrrole | 2.89 | 5.84 |
| 2,4-Difluoropyrrole | 0.44 | 5.83 |
| 2,5-Difluoropyrrole | 0.00 | 5.83 |
| 3,4-Difluoropyrrole | 2.05 | 5.85 |
Calculations performed at the B3LYP/6-311++G* level of theory.*
The dipole moment is a crucial indicator of a molecule's polarity, which in turn influences its solubility, membrane permeability, and potential for dipole-dipole interactions with a target protein. As seen in Table 3, the position of fluorine substitution has a dramatic impact on the magnitude and direction of the dipole moment.[1] For instance, 3-fluoropyrrole has a significantly lower dipole moment than 2-fluoropyrrole, and 2,5-difluoropyrrole is nonpolar due to symmetry.
The HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. While the fluorine substitutions in this series do not drastically alter the HOMO-LUMO gap, these values can be useful in comparing the reactivity of different classes of compounds.[1]
Conclusion: A Computationally Guided Path to Novel Therapeutics
The computational analysis of fluorinated pyrrole isomers offers an indispensable tool for the modern medicinal chemist. By leveraging the predictive power of quantum chemistry, researchers can make informed decisions about which isomers to prioritize for synthesis, thereby saving valuable time and resources. The stability trends and computational workflow presented in this guide provide a solid foundation for these endeavors. As we have demonstrated, the seemingly subtle choice of fluorine placement can have profound consequences on the fundamental properties of the pyrrole scaffold. A thorough in silico investigation is, therefore, not merely a preliminary step but a critical component of a rational and efficient drug discovery program.
References
A Head-to-Head Comparison of Synthetic Routes to 3,4-Difluoro-1H-pyrrole: A Guide for Researchers
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated heterocycles highly sought-after building blocks.[1] Among these, 3,4-difluoro-1H-pyrrole stands out as a valuable synthon for the development of novel porphyrins, pharmaceuticals, and advanced materials.[1][2] This guide provides a head-to-head comparison of the seminal synthetic routes to this important molecule, offering field-proven insights to aid researchers in selecting the optimal path for their specific needs.
Route 1: The Leroy-Wakselman [2+3] Cycloaddition Approach
The first reported synthesis of this compound by Leroy and Wakselman in 1994 represents a creative application of cycloaddition chemistry to construct the fluorinated pyrrole core.[3] This method builds the pyrrole ring from acyclic precursors in a convergent fashion.
Overall Strategy
The core of this strategy is a thermal [2+3] cycloaddition reaction between an N-protected aziridine and chlorotrifluoroethylene. This is followed by a deprotection step to yield the final N-unsubstituted this compound.[3]
Experimental Protocol (Conceptual)
-
Step 1: Synthesis of N-tert-butyl 2-alkoxycarbonyl aziridine. This starting material is prepared via standard methods.
-
Step 2: [2+3] Cycloaddition. The N-tert-butyl 2-alkoxycarbonyl aziridine is subjected to a thermal reaction with chlorotrifluoroethylene to form the N-tert-butyl protected difluoropyrrole precursor.
-
Step 3: Deprotection. The N-tert-butyl group is removed under harsh acidic conditions, using reagents such as trifluoromethanesulfonic acid, to yield this compound.[3]
Caption: The Leroy-Wakselman synthetic pathway to this compound.
Causality and Insights
This approach is notable for its construction of the pyrrole ring with the fluorine atoms already in place. However, the use of a gaseous and potentially hazardous reagent like chlorotrifluoroethylene requires specialized handling and equipment. Furthermore, the final deprotection step necessitates strong, corrosive acids, which may not be compatible with more sensitive functional groups on substituted analogues.
Route 2: The DiMagno "Straightforward" Deoxyfluorination Approach
Published in 1998 by Woller, Smirnov, and DiMagno, this route offers a more linear and arguably more practical approach to this compound, starting from a pre-formed pyrrole ring.[4] This method has been instrumental in the synthesis of β-octafluoroporphyrins.[2]
Overall Strategy
This synthesis begins with a readily available N-protected pyrrole, introduces hydroxyl groups at the 3 and 4 positions, and then replaces these hydroxyls with fluorine atoms using a deoxyfluorination reagent. A final deprotection step yields the target molecule.
Experimental Protocol (Conceptual)
-
Step 1: Protection of Pyrrole. Pyrrole is protected with a bulky silyl group, such as triisopropylsilyl (TIPS), to direct subsequent reactions and enhance stability. 1-(Triisopropylsilyl)pyrrole is a known starting material.[5][6]
-
Step 2: Dihydroxylation. The N-TIPS-pyrrole is dihydroxylated at the 3 and 4 positions.
-
Step 3: Deoxyfluorination. The resulting diol is treated with a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the hydroxyl groups with fluorine atoms.
-
Step 4: Deprotection. The TIPS protecting group is removed under milder conditions than the tert-butyl group in the Leroy-Wakselman synthesis, yielding this compound.
Caption: The DiMagno synthetic pathway to this compound.
Causality and Insights
The "straightforward" nature of this synthesis lies in its linear progression and use of more common synthetic transformations.[4] The starting materials are generally more accessible and easier to handle than those in the cycloaddition route. However, deoxyfluorinating agents like DAST are hazardous and require careful handling due to their moisture sensitivity and potential for exothermic decomposition. The choice of the N-protecting group is critical; the TIPS group is effective in directing reactivity and is readily removed.
Head-to-Head Comparison
| Feature | Leroy-Wakselman Cycloaddition | DiMagno Deoxyfluorination |
| Starting Materials | N-protected aziridine, chlorotrifluoroethylene | N-protected pyrrole |
| Key Transformation | [2+3] Cycloaddition | Deoxyfluorination |
| Number of Steps | ~3 steps | ~4 steps |
| Reagent Handling | Requires handling of a potentially hazardous gas (chlorotrifluoroethylene). | Involves moisture-sensitive and potentially explosive fluorinating agents (e.g., DAST). |
| Deprotection | Harsh acidic conditions (e.g., trifluoromethanesulfonic acid). | Milder conditions for silyl group removal. |
| Scalability | Potentially limited by the handling of gaseous reagents. | More amenable to scale-up with appropriate safety precautions. |
| Versatility | May be less adaptable for synthesizing substituted analogues due to harsh conditions. | The linear nature may allow for the synthesis of a wider range of substituted derivatives. |
Conclusion
Both the Leroy-Wakselman and DiMagno routes represent significant achievements in the synthesis of this compound. The Leroy-Wakselman approach is a mechanistically elegant route that constructs the fluorinated ring system in a convergent manner. However, from a practical standpoint, the DiMagno synthesis is often preferred for its more "straightforward" linear approach, use of more conventional transformations, and potentially greater adaptability for the synthesis of analogues, despite the need for careful handling of deoxyfluorinating agents. For researchers in drug development and materials science, the DiMagno route likely offers a more robust and scalable platform for accessing this valuable fluorinated building block.
References
Evaluating the Enzyme Inhibitory Potential of 3,4-Difluoropyrrole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established method for enhancing pharmacological properties. The 3,4-difluoropyrrole core is an emerging motif of interest, leveraging the unique electronic characteristics of fluorine to potentially offer superior enzyme inhibitory activity, metabolic stability, and bioavailability. This guide provides a comprehensive evaluation of the enzyme inhibitory potential of 3,4-difluoropyrrole-based compounds, offering a comparative analysis against non-fluorinated pyrrole analogues and other common heterocyclic scaffolds. We will delve into the mechanistic rationale, present detailed experimental protocols for assessing inhibitory activity, and explore the context of relevant signaling pathways.
The Rationale for Fluorination in Pyrrole Scaffolds
The introduction of fluorine atoms onto a pyrrole ring can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the electron distribution within the pyrrole ring, potentially enhancing interactions with enzyme active sites. Furthermore, fluorine substitution can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer half-life and improved pharmacokinetic profile.
Comparative Analysis of Heterocyclic Scaffolds in Enzyme Inhibition
While specific inhibitory data for a broad range of 3,4-difluoropyrrole-based compounds is still emerging, we can draw valuable comparisons from studies on non-fluorinated pyrroles and other heterocyclic cores commonly employed in enzyme inhibitors, particularly in the context of protein kinases.
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site on the enzyme. The hinge region of the kinase is a crucial area for inhibitor binding, and various heterocyclic scaffolds have been explored for their ability to form key hydrogen bonds with this region.[2]
Table 1: Comparison of Common Heterocyclic Scaffolds in Kinase Inhibition
| Scaffold | Key Features as Hinge Binders | Common Target Kinases | Representative Inhibitor(s) |
| Pyrrole | Can act as a hydrogen bond donor. The pyrrole nitrogen can interact with the kinase hinge region. | PfPKG, Lck, VEGFR-2 | Pyrrole-based PfPKG inhibitors, Pyrrole indolin-2-ones |
| Pyrazole | Possesses two adjacent nitrogen atoms, offering versatile hydrogen bonding capabilities as both donors and acceptors.[3] | JAK1/2, Akt, Aurora kinases | Ruxolitinib, Afuresertib |
| Imidazole | A five-membered ring with two non-adjacent nitrogen atoms, also capable of forming important hydrogen bonds. | p38 MAP kinase | SB203580 (a pyridinyl imidazole) |
| Pyrimidine | A six-membered aromatic ring with two nitrogen atoms, a common core in many approved kinase inhibitors.[4] | VEGFR-2, EGFR | Pazopanib, Gefitinib |
The choice of a heterocyclic core is a critical aspect of kinase inhibitor design, influencing both potency and selectivity.[2] The pyrazole scaffold, for instance, is a prominent feature in numerous kinase inhibitors due to its ability to effectively interact with the kinase hinge.[3] Ruxolitinib, a JAK1/2 inhibitor, incorporates a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[3]
The strategic substitution on these core structures is equally important. For example, in a series of pyrrole-based inhibitors of the Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), modifications to the pharmacophores were explored to define the structure-activity relationship (SAR).[5] While direct, quantitative comparisons with 3,4-difluoropyrrole derivatives are not yet widely available in the literature, the established importance of the pyrrole scaffold suggests that the introduction of fluorine could further enhance the inhibitory profile of these compounds.
Case Study: p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs.[6][7] The p38α isoform, in particular, has been the focus of extensive inhibitor development.[8]
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase cascade is activated by a variety of cellular stresses and inflammatory cytokines. This leads to the phosphorylation of downstream targets, including other kinases and transcription factors, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Inhibitors targeting p38 MAP kinase, such as those based on a pyridinyl-imidazole scaffold, have demonstrated the potential to block this inflammatory cascade. The development of novel scaffolds, including fluorinated pyrroles, could lead to inhibitors with improved potency and selectivity.
Experimental Protocols for Evaluating Enzyme Inhibitory Activity
To rigorously assess the enzyme inhibitory activity of 3,4-difluoropyrrole-based compounds, a systematic approach involving a series of well-defined experiments is essential. The following protocols provide a framework for determining key inhibitory parameters.
General Workflow for Enzyme Inhibition Assay
Step-by-Step Protocol for Determining IC50
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor.
Materials:
-
Target enzyme (e.g., recombinant human p38α MAP kinase)
-
Enzyme-specific substrate (e.g., ATF2 for p38α)
-
ATP
-
Assay buffer (specific to the enzyme, e.g., Tris-HCl with MgCl2 and DTT for kinases)
-
3,4-difluoropyrrole-based test compounds and reference inhibitors
-
96-well microplate
-
Microplate reader (for detecting the product, which could be based on absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare all solutions in the appropriate assay buffer. Create a stock solution of the test compound (typically in DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the different concentrations of the test compound or the vehicle control (DMSO) to the respective wells. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C). This step allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture to each well.
-
Reaction Monitoring: Immediately begin monitoring the formation of the product over time using a microplate reader. The detection method will depend on the specific assay (e.g., measuring the increase in absorbance at a specific wavelength).
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the data by setting the velocity of the reaction without an inhibitor to 100% activity and the background (no enzyme) to 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Elucidating the Mechanism of Inhibition
To further characterize the inhibitory properties of a compound, it is important to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically achieved by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
Conclusion
The 3,4-difluoropyrrole scaffold represents a promising platform for the design of novel enzyme inhibitors. The strategic incorporation of fluorine is anticipated to confer advantageous physicochemical and pharmacokinetic properties. While extensive experimental data on this specific class of compounds is still emerging, comparative analysis with non-fluorinated pyrroles and other established heterocyclic inhibitors provides a strong rationale for their potential. The detailed experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of their inhibitory activity, enabling researchers to unlock the full therapeutic potential of these intriguing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Drugs Containing a 3,4-Difluoropyrrole Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyrrole-Containing Drug Candidates
In the landscape of modern drug discovery, the pyrrole scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds.[1] However, the metabolic lability of the pyrrole ring can often hinder the development of promising drug candidates. A key strategy to overcome this challenge is the introduction of fluorine atoms, a tactic widely employed to enhance metabolic stability and fine-tune pharmacokinetic profiles.[2][3] The 3,4-difluoropyrrole moiety, in particular, represents a compelling structural motif designed to block common sites of metabolism. This guide provides an in-depth technical comparison of the metabolic stability of compounds containing a 3,4-difluoropyrrole moiety against their non-fluorinated and alternatively substituted analogs, supported by established principles and experimental methodologies.
The rationale for using fluorine to enhance metabolic stability is rooted in the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[4] This makes the C-F bond significantly more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the phase I metabolism of a vast majority of drugs.[5][6] By strategically placing fluorine atoms at metabolically vulnerable positions, medicinal chemists can effectively "shield" the molecule from oxidative metabolism, leading to a longer half-life and improved bioavailability.[2]
Metabolic Pathways of the Pyrrole Ring: A Tale of Oxidation and Bioactivation
The pyrrole ring, while aromatic, is electron-rich and susceptible to oxidative metabolism. The primary metabolic pathways involving the pyrrole nucleus are mediated by cytochrome P450 enzymes and can lead to a variety of metabolites, some of which may be reactive.
Common Metabolic Fates of the Pyrrole Moiety:
-
Hydroxylation: The most common metabolic transformation is the hydroxylation of the pyrrole ring, typically at the C-2 or C-5 positions, to form hydroxypyrroles. These can then be further oxidized.
-
Ring Opening: Oxidative cleavage of the pyrrole ring can occur, leading to the formation of linear, more polar metabolites that are more readily excreted.[7]
-
Bioactivation: A significant concern with pyrrole-containing compounds is their potential for metabolic activation into reactive electrophilic species.[2] This can occur through the formation of pyrrole epoxides or other reactive intermediates by CYP450 enzymes. These reactive metabolites can covalently bind to macromolecules such as proteins and DNA, potentially leading to toxicity.
The introduction of fluorine atoms at the 3 and 4 positions of the pyrrole ring is a deliberate strategy to mitigate these metabolic pathways. The strong electron-withdrawing nature of the fluorine atoms deactivates the pyrrole ring towards electrophilic attack, including enzymatic oxidation by CYP450s.
The 3,4-Difluoropyrrole Moiety: A Shield Against Metabolism
The 3,4-difluorination pattern offers a distinct advantage in bolstering the metabolic stability of a pyrrole-containing drug candidate. By blocking the C-3 and C-4 positions, two potential sites for initial oxidative attack are protected. This steric and electronic shielding makes the pyrrole ring more robust and less prone to the metabolic transformations outlined above.
While direct comparative studies on the metabolic stability of a drug with and without a 3,4-difluoropyrrole moiety are not abundant in the public domain, the principles of fluorine in medicinal chemistry strongly suggest a significant improvement in stability. For instance, a computational study on a pyrrole-based antitubercular agent predicted that the primary sites of metabolism were on other parts of the molecule, with the pyrrole ring itself being less susceptible.[8] This aligns with the expectation that the electron-withdrawing fluorine atoms would decrease the reactivity of the pyrrole core.
Comparative Analysis: 3,4-Difluoropyrrole vs. Alternative Moieties
To provide a clearer perspective, the following table compares the expected metabolic stability of a hypothetical drug candidate containing a 3,4-difluoropyrrole moiety with its non-fluorinated and mono-fluorinated analogs. The parameters presented are qualitative predictions based on established metabolic principles.
| Moiety | Predicted Metabolic Half-Life (t½) | Predicted Intrinsic Clearance (CLint) | Rationale |
| Pyrrole | Short | High | The unsubstituted pyrrole ring is electron-rich and highly susceptible to CYP450-mediated oxidation and potential bioactivation. |
| 3-Fluoropyrrole | Moderate | Moderate | A single fluorine atom provides some electronic shielding, reducing the rate of metabolism compared to the unsubstituted ring. However, the other positions remain vulnerable. |
| 3,4-Difluoropyrrole | Long | Low | The two electron-withdrawing fluorine atoms significantly deactivate the pyrrole ring, making it much more resistant to oxidative metabolism by CYP450 enzymes. This is expected to result in a longer half-life and lower intrinsic clearance. |
Experimental Assessment of Metabolic Stability: Protocols and Workflows
To experimentally validate the metabolic stability of a compound containing a 3,4-difluoropyrrole moiety, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolic stability. It utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) to 37°C.
-
Add the test compound to the microsomal solution to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Causality Behind Experimental Choices:
-
NADPH-Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
Quenching with Organic Solvent: Acetonitrile or methanol effectively stops the enzymatic reaction by denaturing the proteins. The inclusion of an internal standard helps to correct for variations in sample processing and instrument response.
-
LC-MS/MS Analysis: This technique provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the drug in a complex biological matrix.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a system that more closely mimics the in vivo liver environment.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes and assess their viability (typically >80% is required).
-
Resuspend the viable hepatocytes in an appropriate incubation medium.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension to 37°C in a shaking water bath or incubator.
-
Add the test compound to the hepatocyte suspension to the desired final concentration.
-
-
Time-Point Sampling and Analysis:
-
The sampling, quenching, and analytical procedures are similar to the microsomal stability assay. Aliquots are taken at various time points, and the reaction is stopped with a cold organic solvent containing an internal standard. The remaining parent compound is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The half-life and intrinsic clearance are calculated similarly to the microsomal assay, with CLint expressed as µL/min/10^6 cells.
-
Why Choose Hepatocytes?
The hepatocyte assay is considered more physiologically relevant than the microsomal assay because it accounts for:
-
Phase II Metabolism: Hepatocytes contain the enzymes responsible for conjugation reactions (e.g., glucuronidation, sulfation), providing a more complete picture of a compound's metabolic fate.
-
Cellular Uptake: The compound must first cross the cell membrane to be metabolized, providing insights into its permeability.
Visualizing the Workflow and Rationale
To further clarify the experimental design and the underlying principles, the following diagrams illustrate the workflow for assessing metabolic stability and the rationale for using a 3,4-difluoropyrrole moiety.
References
- 1. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
comparative study of the electronic effects of fluorine in different positions of the pyrrole ring
A Comparative Guide to the Electronic Effects of Fluorine in the Pyrrole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The pyrrole ring, a ubiquitous motif in pharmaceuticals and functional materials, presents distinct opportunities for fine-tuning electronic properties through fluorination.[3] This guide provides a comprehensive comparative analysis of the electronic effects of fluorine substitution at the C2, C3, and N1 positions of the pyrrole ring. By synthesizing experimental data and mechanistic principles, we will explore how fluorine's potent, yet position-dependent, inductive and resonance effects modulate the ring's acidity, basicity, electron density, and reactivity. This document is intended to serve as a practical resource for researchers aiming to leverage positional fluorination as a tool for rational molecular design.
The Pyrrole Ring: An Electronic Baseline
The parent pyrrole is a five-membered aromatic heterocycle characterized by a π-electron-rich system. The nitrogen atom's lone pair participates in the aromatic sextet, leading to significant electron density on the carbon atoms.[4] This inherent electron-rich nature makes pyrrole highly reactive towards electrophilic substitution, primarily at the C2 position.[3] Understanding this baseline is crucial to appreciating the profound perturbations introduced by fluorine. The N-H proton of pyrrole is notably acidic for a secondary amine (pKa ≈ 17.5), a consequence of the resulting pyrrolide anion's aromatic stabilization.[5] Conversely, the ring is only weakly basic, with protonation disrupting the aromatic system.[6]
Fluorine's Duality: Inductive vs. Resonance Effects
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[7][8] This effect is distance-dependent and tends to decrease the electron density of the surrounding atoms, making adjacent protons more acidic.[9] Simultaneously, as a halogen, fluorine possesses lone pairs that can be donated into an adjacent π-system, a phenomenon known as the resonance or mesomeric effect (+M).[7] However, due to poor orbital overlap between the compact fluorine 2p orbitals and the carbon 2p orbitals, fluorine is a weak π-donor.[7] The net electronic impact of fluorine is a delicate balance between these two opposing forces, and its ultimate effect is dictated by its position on the pyrrole ring.[10]
Positional Isomers: A Comparative Electronic Analysis
The substitution of fluorine at the C2, C3, or N1 positions results in isomers with distinct electronic landscapes.
C2-Fluoropyrrole: Domination of the Inductive Effect
When fluorine is placed at the C2 position, its strong -I effect significantly influences the entire ring. This effect is most pronounced at the adjacent N1 and C3 atoms.
-
Acidity: The powerful electron withdrawal by the C2-fluorine atom significantly stabilizes the negative charge of the conjugate base (pyrrolide anion). This leads to a marked increase in the N-H acidity compared to the parent pyrrole.
-
Electron Density: The overall electron density of the ring is reduced, rendering it less susceptible to electrophilic attack than unsubstituted pyrrole. The inductive pull deactivates the ring.
-
Basicity: The delocalization of the nitrogen lone pair is fundamental to pyrrole's aromaticity. The C2-fluorine's inductive withdrawal further decreases the availability of this lone pair for protonation, making C2-fluoropyrrole a weaker base than pyrrole.
C3-Fluoropyrrole: A More Nuanced Interplay
With fluorine at the C3 position, the inductive effect on the N-H group is attenuated due to its increased distance.
-
Acidity: The -I effect is weaker at the N1 position compared to the C2 isomer. Consequently, the acidifying effect on the N-H proton is less pronounced in 3-fluoropyrrole than in 2-fluoropyrrole.
-
Electron Density & Reactivity: The C3 position offers a more complex interplay of effects. While the -I effect is still deactivating, the +M effect can donate electron density to the C2 and C4 positions. This can influence the regioselectivity of subsequent reactions.
N1-Fluoropyrrole: An Unconventional Arrangement
N-Fluorination is less common and results in a molecule with unique properties. The N-F bond places the highly electronegative fluorine atom directly on the heteroatom responsible for the ring's aromatic character.
-
Acidity/Basicity: The concept of N-H acidity is no longer applicable. The nitrogen lone pair is heavily withdrawn by the attached fluorine, drastically reducing the basicity of the pyrrole ring to negligible levels.
-
Ring Stability: The direct attachment of fluorine to nitrogen significantly perturbs the electronic structure, potentially impacting the ring's stability and aromaticity. These compounds are often highly reactive.
Comparative Data Summary
| Property | Pyrrole (Baseline) | C2-Fluoropyrrole | C3-Fluoropyrrole |
| N-H Acidity (pKa) | ~17.5[5] | Significantly Lower (More Acidic) | Lower (More Acidic, but less than C2) |
| Basicity (pKa of conj. acid) | ~ -3.8[14] | Lower (Less Basic) | Lower (Less Basic) |
| Electron Density on Ring | High | Significantly Reduced | Reduced |
| ¹³C NMR Shift (C2) | ~118 ppm | High δ (Downfield shift) | Lower δ vs C2-F |
| ¹³C NMR Shift (C3) | ~108 ppm | Lower δ vs C3-F | High δ (Downfield shift) |
| ¹⁵N NMR Shift | ~ -60 to -70 ppm | Downfield Shift | Downfield Shift (less than C2) |
Note: Specific NMR values can vary significantly with solvent and substitution. The trends indicated are based on the expected electronic effects.
Visualization of Electronic Effects
The interplay between inductive and mesomeric effects is key to understanding the positional differences.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. espublisher.com [espublisher.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3,4-Difluoro-1H-Pyrrole Derivatives Using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is non-negotiable. Fluorinated heterocyclic compounds, particularly derivatives of 3,4-difluoro-1H-pyrrole, are of growing interest in medicinal chemistry due to the unique physicochemical properties conferred by the fluorine atoms. However, these same atoms introduce significant challenges to classical structure elucidation by NMR spectroscopy. The presence of ¹H-¹⁹F and ¹³C-¹⁹F scalar couplings complicates 1D spectra, often leading to multiplets that are difficult, if not impossible, to interpret directly.[1]
This guide provides an in-depth comparison of core 2D NMR techniques—COSY, HSQC, and HMBC—as a cohesive, self-validating workflow for the definitive structural assignment of this compound derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, empowering you to confidently resolve these complex structures.
The Challenge: Fluorine's Influence on the Pyrrole Scaffold
The introduction of two fluorine atoms at the C3 and C4 positions of a pyrrole ring dramatically alters its electronic environment and introduces a web of new scalar couplings. Standard ¹H and ¹³C NMR spectra become complex due to:
-
¹H-¹⁹F Couplings: Protons on the pyrrole ring and on adjacent substituents experience coupling to the ¹⁹F nuclei over two to five bonds (²J_HF, ³J_HF, ⁴J_HF, ⁵J_HF). These couplings, which can range from <1 Hz to >20 Hz, split proton signals into complex multiplets.[2]
-
¹³C-¹⁹F Couplings: Carbon signals are split by one-bond (¹J_CF) and multi-bond (ⁿJ_CF) couplings. The ¹J_CF coupling is particularly large, often exceeding 200 Hz, which can be a key identifier for fluorinated carbons.[3]
-
Spectral Overlap: In substituted derivatives, the aromatic and aliphatic regions can become crowded, and the additional splitting from fluorine can exacerbate signal overlap, hindering analysis.[2]
A multi-dimensional approach is therefore essential to unravel these interactions and build the molecular structure bond by bond.
The 2D NMR Toolkit: A Comparative Analysis
Our strategy relies on a logical progression through three key experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer a cross-validating network of correlations.
HSQC (Heteronuclear Single Quantum Coherence): Mapping Direct Connections
The HSQC experiment is the cornerstone of this workflow. It correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J_CH).
-
Core Function: To unambiguously identify which protons are attached to which carbons. For a this compound derivative, this immediately assigns the carbons of methyl, methylene, and methine groups in any substituents.
-
Expertise & Causality: We begin with HSQC because it provides the most fundamental and reliable correlations. By identifying all direct C-H bonds, we establish a set of confirmed starting points before attempting to piece together the larger framework. In fluorinated compounds, the HSQC is particularly powerful. The carbons directly bonded to fluorine (C3 and C4) will not show a correlation in a standard ¹H-¹³C HSQC spectrum, immediately identifying them as non-protonated carbons and confirming the location of fluorination.
-
Alternative Considerations: The Heteronuclear Multiple Quantum Coherence (HMQC) experiment provides similar information to HSQC. While HSQC is often preferred for its superior resolution in the F1 (carbon) dimension, both are effective for this purpose.[4][5]
COSY (COrrelation SpectroscopY): Tracing the Proton Framework
The COSY experiment reveals scalar couplings between protons, typically over two or three bonds (²J_HH, ³J_HH). It creates a map of neighboring protons.
-
Core Function: To connect adjacent proton environments. For example, in an N-ethyl substituent, COSY will show a cross-peak between the -CH₂- and -CH₃ protons, establishing that fragment.
-
Expertise & Causality: With the C-H pairs established by HSQC, we use COSY to link them together into larger spin systems. This allows us to build out the full structure of alkyl chains or other substituents. It's crucial to run COSY after HSQC because interpreting COSY in isolation can be misleading if proton signals are overlapped. Knowing which protons belong to which carbons (from HSQC) provides essential context for the H-H correlations seen in COSY.[4][6]
-
Trustworthiness: The combined HSQC and COSY data provide a validated partial structure. For instance, if HSQC identifies a CH₂ and a CH₃ group, and COSY shows a correlation between them, the presence of an ethyl group is confirmed with very high confidence.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
The HMBC experiment is the key to the entire process, revealing long-range correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).
-
Core Function: To connect the fragments identified by COSY and to link substituents to the central pyrrole ring. It is the only experiment that can unambiguously determine the substitution pattern on the fluorinated core.
-
Expertise & Causality: This is the final and most powerful step. We use HMBC to "see" from the protons on substituents to the carbons of the pyrrole ring, including the non-protonated C2, C3, C4, and C5 (depending on substitution). Crucially, we look for correlations from substituent protons to the fluorine-bearing carbons (C3 and C4). For example, a correlation from the protons of a C2-methyl group to C3 confirms their adjacency. The optimization of the long-range coupling delay (typically set to detect correlations from couplings of 7-10 Hz) is critical for success.[4][7]
-
Self-Validation: The power of HMBC lies in its ability to provide multiple, overlapping correlations that validate the final structure. A proton on a substituent at C2 should show correlations to both C2 and C3. The N-H proton (if present) or protons on an N-substituent will show correlations to C2 and C5. This redundancy in correlations provides a robust, self-validating dataset.[8]
Workflow for Structural Elucidation
The logical flow of data acquisition and analysis is critical for efficiency and accuracy. This workflow ensures that each step builds upon validated information from the previous one.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Case Study: Validation of 1-Ethyl-3,4-difluoro-2,5-dimethyl-1H-pyrrole
Let's apply this methodology to a hypothetical derivative. Our goal is to confirm the connectivity and substitution pattern.
Key Structural Questions:
-
Are the ethyl and two methyl groups attached to the pyrrole ring?
-
What are the precise locations of the substituents (N1, C2, C5)?
-
Can we confirm the 3,4-difluoro substitution pattern?
Data Interpretation and Visualization
The following table summarizes the expected data from a full 2D NMR analysis.
| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H→¹C) |
| N-CH₂ (H6) | ~4.0 | ~40.0 | H7 | C2, C5 |
| N-CH₂-CH₃ (H7) | ~1.3 | ~15.0 | H6 | C6 |
| C2-CH₃ (H8) | ~2.2 | ~12.0 | - | C2, C3, C5 |
| C5-CH₃ (H9) | ~2.2 | ~12.0 | - | C4, C5, C2 |
| C2 | - | ~125 (d, ²J_CF) | - | - |
| C5 | - | ~125 (d, ²J_CF) | - | - |
| C3 | - | ~140 (dd, ¹J_CF, ²J_FF) | - | - |
| C4 | - | ~140 (dd, ¹J_CF, ²J_FF) | - | - |
Note: Chemical shifts (δ) are estimates. 'd' denotes a doublet, 'dd' a doublet of doublets, indicating coupling to fluorine.
The HMBC correlations are the ultimate proof of structure. The diagram below illustrates how these connections piece the molecule together.
Caption: Key HMBC correlations confirming the structure.
Analysis of Key Correlations:
-
H6 → C2/C5: The methylene protons of the N-ethyl group show correlations to the C2 and C5 carbons, confirming its attachment to the nitrogen atom.
-
H8 → C2/C3: The protons of one methyl group show correlations to C2 and the fluorinated C3, definitively placing it at the C2 position.
-
H9 → C5/C4: The protons of the other methyl group show correlations to C5 and the fluorinated C4, placing it at the C5 position.
This network of correlations leaves no ambiguity about the substitution pattern and validates the proposed structure.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters may require adjustment.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating spectral interpretation.
-
Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that fully dissolves the compound.
-
Concentration: For a modern spectrometer with a cryoprobe, dissolve 5-10 mg of the sample in 0.6 mL of solvent. For less sensitive instruments, 15-25 mg may be required.
-
Filtration: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition (General Parameters for a 500 MHz Spectrometer)
a) HSQC Experiment (hsqcedetgpsisp2.2)
-
Spectral Width: F2 (¹H): 12 ppm; F1 (¹³C): 180 ppm.
-
Acquisition Time: ~0.2 s.
-
Number of Scans (ns): 2-4.
-
Number of Increments (F1): 256.
-
Relaxation Delay (d1): 1.5 s.
-
¹J_CH Coupling Constant: Optimized for 145 Hz.
b) COSY Experiment (cosygpprqf)
-
Spectral Width: F2 (¹H) and F1 (¹H): 12 ppm.
-
Acquisition Time: ~0.2 s.
-
Number of Scans (ns): 2-4.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1.5 s.
c) HMBC Experiment (hmbcgplpndqf)
-
Spectral Width: F2 (¹H): 12 ppm; F1 (¹³C): 180 ppm.
-
Acquisition Time: ~0.2 s.
-
Number of Scans (ns): 8-16 (requires more scans due to lower sensitivity).
-
Number of Increments (F1): 256.
-
Relaxation Delay (d1): 1.5 s.
-
Long-Range Coupling Constant (cnst13): Optimized for 8 Hz. This is a critical parameter to detect 2- and 3-bond correlations.
Conclusion
The structural validation of this compound derivatives, while challenging, is readily achievable through a systematic and logical application of 2D NMR spectroscopy. By using HSQC to establish direct C-H connections, COSY to map proton spin systems, and HMBC to piece together the complete molecular framework, researchers can overcome the complexities introduced by fluorine couplings. This integrated approach provides a robust, self-validating dataset, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for publications, patents, and regulatory submissions in the field of drug discovery and development.
References
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide: Benchmarking 3,4-Difluoropyrrole-Containing Materials Against Industry Standards
Introduction: The Strategic Advantage of Fluorination in the Pyrrole Scaffold
The pyrrole ring is a foundational heterocycle in pharmaceuticals, natural products, and advanced materials.[1] Its electron-rich nature, however, often presents challenges, primarily susceptibility to oxidation, which can limit its utility in certain applications.[2] The strategic introduction of fluorine atoms onto the pyrrole core, specifically creating the 3,4-difluoropyrrole moiety, offers a compelling solution to these limitations. This guide provides a comprehensive performance benchmark of materials incorporating this building block against established industry standards in two key innovative sectors: Medicinal Chemistry and Organic Electronics.
The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart significant and predictable changes to the pyrrole scaffold.[3][4] These modifications can profoundly alter a molecule's electronic character, metabolic stability, lipophilicity, and binding interactions, making 3,4-difluoropyrrole a highly desirable intermediate for researchers aiming to fine-tune molecular properties for enhanced performance.[3][4][5]
This document is structured to provide researchers, scientists, and drug development professionals with objective, data-driven comparisons and detailed experimental protocols to validate these findings in their own laboratories.
Part A: Application in Medicinal Chemistry & Drug Discovery
In drug discovery, particularly in fragment-based approaches, the goal is to identify small, efficient molecular fragments that can be elaborated into potent and selective drug candidates. The "Rule of Three" provides a general guideline for desirable fragment properties (e.g., molecular weight <300 Da, cLogP ≤ 3).[6][7][8] The introduction of 3,4-difluoropyrrole into fragments can be a decisive factor in optimizing them for therapeutic success.
Key Performance Metrics & Causality
-
Metabolic Stability: A primary driver for using fluorinated compounds is to block metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[9][10] This leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Binding Affinity (pKa & Lipophilicity): Fluorine's strong electron-withdrawing effect lowers the pKa of the pyrrole N-H, making it a better hydrogen bond donor. This can lead to stronger and more specific interactions with protein targets.[11] Furthermore, fluorination often increases lipophilicity, which can enhance membrane permeability and bioavailability.[4]
-
Ligand Efficiency (LE): A critical metric in fragment-based discovery, LE relates binding affinity to the size of the molecule. By enhancing binding affinity with minimal addition of heavy atoms, fluorination can significantly improve a fragment's LE.[8]
Comparative Performance Data
The following table presents a comparative analysis of a hypothetical fragment containing a core pyrrole versus one containing a 3,4-difluoropyrrole moiety. The data illustrates the typical performance enhancements observed.
| Performance Metric | Standard Pyrrole Fragment | 3,4-Difluoropyrrole Fragment | Rationale for Performance Change |
| Molecular Weight (Da) | 150 | 186 | Minimal increase, maintaining "fragment-like" character.[7][12] |
| cLogP | 1.5 | 2.1 | Increased lipophilicity can improve cell permeability.[4] |
| Binding Affinity (Kd, µM) | 150 | 45 | Enhanced H-bond donation and favorable dipole interactions increase affinity. |
| Ligand Efficiency (LE) | 0.28 | 0.35 | Significant improvement in binding affinity outweighs the small increase in size. |
| Metabolic Half-Life (t½, min) | 25 | >120 | C-F bonds block sites of metabolic oxidation, drastically increasing stability.[9] |
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of a non-fluorinated compound against its 3,4-difluorinated analogue using human liver microsomes (HLM).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Procedure:
-
Preparation: Prepare working solutions of test compounds at 1 µM in 0.1 M phosphate buffer. Prepare the HLM suspension to a final concentration of 0.5 mg/mL in the same buffer.
-
Pre-incubation: In a 96-well plate, combine the HLM suspension and the test compound solution. Pre-incubate at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k). A longer half-life indicates greater metabolic stability.
Part B: Application in Organic Electronics
In organic electronics, the performance of materials is dictated by their ability to transport charge efficiently and remain stable under operating conditions. Pyrrole-based conducting polymers, like polypyrrole, are well-known but suffer from instability. Fluorination of the pyrrole monomer can significantly enhance the properties of the resulting polymer for applications in devices like Organic Field-Effect Transistors (OFETs).[2]
Key Performance Metrics & Causality
-
Redox Potential & Air Stability: The electron-withdrawing fluorine atoms lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer.[2] A lower HOMO level makes the material less susceptible to oxidation by air (doping by oxygen), leading to greater environmental stability and longer device lifetime. This also results in a higher redox potential.[13]
-
Charge Carrier Mobility (µ): While fluorination can impact molecular packing, the enhanced stability and modified electronic structure can lead to respectable charge carrier mobilities. The performance is often benchmarked against standard materials like poly(3-hexylthiophene-2,5-diyl) (P3HT).
-
Conductivity (σ): Poly(3,4-difluoropyrrole) has been shown to exhibit good conductivity, making it a promising material for applications requiring efficient charge transport.[13]
Comparative Performance Data
This table compares key electronic properties of electrochemically synthesized Poly(3,4-difluoropyrrole) (PDFP) with the industry-standard, non-fluorinated Polypyrrole (PPy).
| Performance Metric | Standard Polypyrrole (PPy) | Poly(3,4-difluoropyrrole) (PDFP) | Rationale for Performance Change |
| Redox Potential (V vs Ag/AgCl) | ~ +0.2 V | +0.90 V[13] | Fluorine's inductive effect lowers the HOMO energy level, making oxidation more difficult.[2] |
| Conductivity (S·cm⁻¹) | 1 - 100 | Up to 0.1 S·cm⁻¹[13] | While lower than highly doped PPy, it is respectable for a stable polymer. |
| Air Stability | Poor (degrades quickly) | High | The lower HOMO level provides intrinsic resistance to oxidation by atmospheric oxygen. |
| Doping Level | ~33% | ~55%[13] | The modified electronic structure allows for a higher stable charge carrier concentration. |
Experimental Protocol: OFET Fabrication and Characterization
This protocol outlines the fabrication of a simple bottom-gate, bottom-contact OFET to benchmark the performance of a 3,4-difluoropyrrole-containing semiconductor.
Objective: To measure the charge carrier mobility (µ) and on/off current ratio of an OFET device.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Pre-patterned Gold (Au) source and drain electrodes
-
3,4-difluoropyrrole-containing polymer solution in a suitable solvent (e.g., chloroform)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Semiconductor parameter analyzer
Workflow Diagram:
Caption: Workflow for OFET fabrication and characterization.
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate with pre-patterned Au electrodes using a standard cleaning procedure (e.g., sonication in acetone/IPA, followed by Piranha solution or UV-Ozone treatment) to ensure a pristine surface.
-
Surface Modification: Treat the SiO₂ dielectric surface with OTS by vapor deposition or solution immersion. This creates a hydrophobic self-assembled monolayer (SAM) that improves the morphology of the overlying organic semiconductor.
-
Semiconductor Deposition: Spin-coat the 3,4-difluoropyrrole-containing polymer solution onto the substrate inside a nitrogen-filled glovebox to form the active semiconductor layer. The spin speed will determine the film thickness.
-
Annealing: Anneal the substrate on a hotplate at a temperature optimized for the specific polymer (e.g., 80-120°C) to remove residual solvent and promote crystalline ordering in the film.
-
Device Testing: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measurement:
-
Transfer Curve: Measure the drain current (Id) as the gate voltage (Vg) is swept at a constant source-drain voltage (Vd).
-
Output Curve: Measure the drain current (Id) as the source-drain voltage (Vd) is swept at various constant gate voltages (Vg).
-
-
Parameter Extraction:
-
Mobility (µ): Calculate the field-effect mobility from the saturation region of the transfer curve using the standard MOSFET equation. Non-ideal behavior due to contact resistance should be considered for accurate measurements.[14]
-
On/Off Ratio: Determine the ratio of the maximum 'on' current to the minimum 'off' current from the transfer curve.
-
Conclusion
The incorporation of the 3,4-difluoropyrrole unit into organic molecules is not merely an incremental modification but a strategic design choice that confers significant performance advantages. In medicinal chemistry, it provides a powerful tool to enhance metabolic stability and modulate binding affinity, accelerating the journey from fragment hit to viable drug candidate. In organic electronics, it yields materials with superior environmental stability and promising charge transport characteristics. The experimental frameworks provided herein offer a robust starting point for researchers to validate and expand upon these findings, unlocking the full potential of this versatile fluorinated building block.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 8. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Not So Fast: Overlooked Resistance May Inflate Estimates of Organic-Semiconductor Performance | NIST [nist.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3,4-difluoro-1H-pyrrole
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-difluoro-1H-pyrrole (CAS No. 120047-51-0), a fluorinated heterocyclic compound used in specialized organic synthesis.[1][2] Adherence to these protocols is essential to mitigate risks and ensure operational integrity.
Part 1: Core Hazard Profile and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structural class as a fluorinated pyrrole derivative informs the necessary precautions. The hazards of the parent compound, pyrrole, include flammability, acute toxicity, and severe eye damage. Derivatives often carry similar risks of skin, eye, and respiratory irritation.[3] Therefore, a conservative approach to personal protective equipment (PPE) is mandatory.
Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)
| Potential Hazard | GHS Classification (Inferred) | Description | Required PPE & Handling Precautions |
| Skin Corrosion/Irritation | Category 2 (H315) | May cause skin irritation. | Wear nitrile or other chemically resistant gloves and a flame-retardant lab coat. Ensure a safety shower is accessible. |
| Serious Eye Damage/Irritation | Category 1 (H318) | May cause serious eye damage. | Chemical safety goggles and a face shield must be worn. Ensure an eyewash station is immediately available. |
| Acute Toxicity (Oral, Inhalation) | Category 3/4 (H301/H332) | Potentially toxic if swallowed or harmful if inhaled. | All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4] |
| Flammability | Category 3 (H226) | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure containers are grounded/bonded during transfer.[5] |
Causality Behind PPE Selection: The selection of this PPE ensemble is not arbitrary. It forms a self-validating protective system. The chemical fume hood provides primary containment of volatile vapors, mitigating inhalation risk. Goggles and a face shield protect against splashes that could cause irreversible eye damage. Chemically resistant gloves and a lab coat prevent skin contact and potential absorption.
Part 2: The Critical Directive: Segregation as a Halogenated Organic Waste
The foundational principle for the disposal of this compound lies in its chemical identity. The presence of carbon-fluorine bonds classifies it as a halogenated organic compound .[6][7] This classification is paramount and dictates its entry into a specific, segregated waste stream.
Why Segregation is Non-Negotiable:
-
Disposal Methodology: Halogenated organic waste is typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic and corrosive byproducts like hydrogen fluoride (HF).[7][8][9] This process is fundamentally different and more complex than the fuel blending used for many non-halogenated solvents.[10]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies strictly regulate the disposal of halogenated organic compounds under frameworks like the Resource Conservation and Recovery Act (RCRA).[6][11]
-
Economic Impact: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, forcing the disposal of the entire container via the more expensive incineration route.[10]
Therefore, this compound waste must never be mixed with non-halogenated organic waste (e.g., acetone, hexane, methanol).
Part 3: Step-by-Step Disposal Protocols
The following protocols provide a direct, operational workflow for managing this compound waste from generation to collection.
Protocol 3.1: Disposal of Unused or Waste this compound
This procedure applies to the pure (neat) chemical, solutions containing it, or reaction mixtures.
-
Prepare the Waste Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste ." Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, threaded cap.[12][13]
-
Work in a Fume Hood: Conduct all transfers inside a certified chemical fume hood.
-
Transfer the Waste: Carefully pour the waste this compound into the designated halogenated waste container. Avoid splashing. Use a funnel if necessary.
-
Seal the Container: Securely close the container lid immediately after adding the waste. Containers should remain closed at all times except when actively adding waste.[10][13]
-
Update the Log: On the waste container's label or an attached log sheet, accurately record the chemical name ("this compound") and the approximate volume added.[7] Do not use abbreviations or chemical formulas.[13]
Protocol 3.2: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not safe for general disposal and must be decontaminated.[12]
-
Initiate Triple Rinse: In a fume hood, add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. The solvent should be capable of dissolving the residual chemical.
-
Rinse Thoroughly: Secure the cap and swirl the container to ensure the solvent contacts all interior surfaces.
-
Collect the Rinsate: Carefully decant the solvent rinsate into your designated "Halogenated Organic Waste " container. This rinsate is now considered hazardous waste.[12][14]
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.[12]
-
Final Container Disposal: After the triple rinse, the container can be considered decontaminated. Deface or remove the original chemical label completely.[12] Allow the container to air dry in the back of the fume hood. Dispose of the container according to your institution's policy for clean lab glass or plastic.
Protocol 3.3: Management of Contaminated Materials
Solid materials contaminated with this compound are also hazardous waste.
-
Segregate Contaminated Solids: This includes items such as contaminated gloves, weighing paper, absorbent pads used for minor spills, or silica gel from chromatography.
-
Package Securely: Place these solid materials into a designated solid hazardous waste container or a securely sealed, properly labeled bag.
-
Label Appropriately: The container must be labeled "Hazardous Waste " and clearly identify the contents (e.g., "Solid Waste contaminated with this compound").
-
Arrange for Pickup: Store the container in your lab's satellite accumulation area and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Part 4: Disposal Workflow and Decision Logic
The proper disposal of this compound follows a clear, logical path. This workflow diagram visualizes the decision-making process for researchers, ensuring each step is correctly executed.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H3F2N | CID 11804690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. actenviro.com [actenviro.com]
- 9. turi.org [turi.org]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. vumc.org [vumc.org]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-difluoro-1H-pyrrole
This guide provides essential safety and handling protocols for 3,4-difluoro-1H-pyrrole, a critical building block in advanced material and pharmaceutical synthesis.[1][2] As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
The guidance herein is synthesized from the known hazards of the parent pyrrole molecule and the specific risks associated with organofluorine compounds. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the principles of chemical safety demand a conservative approach based on analogous structures. The parent compound, pyrrole, is a flammable liquid that is toxic if swallowed, harmful if inhaled, and causes serious eye damage. The introduction of fluorine atoms adds a critical hazard: the potential for the formation of hydrofluoric acid (HF) upon decomposition or contact with moisture, which can cause severe, penetrating chemical burns with delayed symptoms.[3][4]
Core Hazard Analysis: Understanding the Risk Profile
The operational risks of this compound stem from two primary sources: the pyrrole ring and the fluorine substituents.
-
Pyrrole-Derived Hazards: The core pyrrole structure contributes to its flammability and toxicity. Vapors can form explosive mixtures with air, and the substance is acutely toxic via oral ingestion and harmful through inhalation. Its classification as a serious eye irritant necessitates robust eye protection.
-
Organofluorine Hazards: Fluorinated organic compounds present unique dangers. Of primary concern is their potential to hydrolyze or decompose, releasing hydrogen fluoride (HF).[3] HF is a highly corrosive and toxic substance that can penetrate tissue, causing deep, painful burns that may not be immediately apparent.[4] Standard first aid for acid burns is insufficient for HF exposure, which requires immediate, specialized treatment with a calcium source like calcium gluconate gel to neutralize the fluoride ion.[3][4]
This dual-hazard profile dictates a multi-faceted personal protective equipment (PPE) strategy that addresses flammability, acute toxicity, and the potential for severe, penetrating chemical burns.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's properties. All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[4][5] The following table summarizes the required PPE.
| Body Area | Required PPE | Rationale and Causality |
| Hands | Double-gloving: Nitrile or Butyl rubber gloves. | The primary defense against dermal exposure.[6][7] Double-gloving provides an extra layer of protection against tears and permeation. Nitrile and butyl rubber offer good resistance to a broad range of chemicals, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eyes & Face | Chemical splash goggles AND a full-face shield. | Pyrrole causes serious eye damage. Goggles provide a seal around the eyes to protect from splashes and vapors.[7][8][9] A face shield is mandatory to protect the entire face from splashes, especially given the severe consequences of HF exposure.[9][10] |
| Body | Flame-retardant laboratory coat. Chemical-resistant apron for larger quantities. | Protects against incidental skin contact and provides a removable barrier in case of a spill. The flame-retardant property addresses the flammability hazard of the pyrrole base. A chemical-resistant apron should be worn over the lab coat when transferring or handling volumes greater than a few milliliters. |
| Respiratory | Work exclusively in a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of harmful vapors.[4][5] For emergency situations (e.g., large spills), an air-purifying respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) is required. All respirator users must be fit-tested and trained.[6][8] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes, sandals, or fabric shoes offer no protection and are not permitted in the laboratory.[5] |
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal. Adhering to this workflow minimizes the risk of exposure at every stage of the process.
Caption: A procedural diagram illustrating the key safety stages for handling this compound.
Step-by-Step Handling Protocol
This protocol provides direct, procedural guidance for laboratory-scale operations.
-
Pre-Operational Safety Check:
-
Confirm the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Ensure a safety shower and eyewash station are unobstructed and within a 10-second travel distance.
-
Verify that a spill kit appropriate for flammable solvents is available.
-
Crucially, confirm the immediate availability of a 2.5% calcium gluconate gel first-aid kit. [3][11] All lab personnel must know its location.
-
-
Donning PPE:
-
Before approaching the fume hood, don all required PPE as specified in the table above: lab coat, chemical splash goggles, and inner nitrile gloves.
-
Place a face shield and outer gloves nearby for immediate use before handling the chemical.
-
-
Chemical Handling (Inside the Fume Hood):
-
Place a chemical-absorbent pad on the floor of the fume hood.
-
Don your outer gloves and face shield.
-
Obtain the this compound container and place it securely inside the hood.
-
Ground and bond any containers when transferring material to prevent static discharge, as the compound is likely flammable.
-
Perform all transfers, measurements, and additions slowly and deliberately to avoid splashes.
-
Keep the container tightly closed when not in use.[12]
-
-
Post-Experiment Clean-Up:
-
Upon completion of the experiment, safely quench any reactive materials within the fume hood.
-
Dispose of all contaminated materials (pipette tips, wipes, etc.) into a designated, sealed hazardous waste container for halogenated organic waste.[12]
-
Thoroughly decontaminate all surfaces within the fume hood.
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove inner gloves, followed by the face shield and goggles.
-
Wash hands thoroughly with soap and water after exiting the lab.[5]
-
Emergency & Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately go to the nearest safety shower. Flush the affected area with copious amounts of water for at least 5 minutes.[3] Remove all contaminated clothing while showering. After flushing, immediately apply 2.5% calcium gluconate gel to the affected area and seek urgent medical attention.[3][4] Inform the medical responders that the exposure involved a fluorinated organic compound with a risk of HF burn.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[12]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services. For small spills inside a fume hood, use an absorbent material from a chemical spill kit, wearing appropriate respiratory protection.
Disposal Plan:
-
All waste containing this compound, including contaminated consumables and rinse solutions, must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[12]
-
Do not mix with other waste streams. Follow all institutional and local regulations for hazardous waste disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
